Iferanserin
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIPFQUBOVWAQW-UEBLJOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Record name | Iferanserin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iferanserin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030346 | |
| Record name | Iferanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58754-46-4, 951155-17-2 | |
| Record name | Iferanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iferanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951155172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iferanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iferanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IFERANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWR3BEB8PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Iferanserin's Potential CNS Mechanism of Action: An In-Depth Technical Guide Based on a Representative 5-HT2A Antagonist
Disclaimer: Iferanserin (also known as VEN-309) is a selective 5-HT2A receptor antagonist that has been primarily developed for the topical treatment of non-CNS indications, specifically hemorrhoid disease.[1][2] According to regulatory filings, this compound is not expected to have significant effects on the central nervous system (CNS) at clinically relevant topical doses due to limited penetration of the blood-brain barrier. Consequently, there is a paucity of published data specifically detailing its mechanism of action within the CNS.
To provide a comprehensive technical guide on the potential CNS effects of a selective 5-HT2A antagonist like this compound, this document will utilize data from a well-characterized, CNS-penetrant, and highly selective 5-HT2A receptor antagonist, M100907 (volinanserin) , as a representative compound. The information presented below on M100907 should be understood as illustrative of the expected CNS mechanism for a compound of this class, should it reach the CNS in sufficient concentrations.
Core Mechanism of Action: Selective 5-HT2A Receptor Antagonism
The primary mechanism of action of M100907, and by extension the potential mechanism of this compound in the CNS, is its high-affinity and selective binding to and blockade of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11 proteins. Activation of this receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC).
By acting as an antagonist, M100907 binds to the 5-HT2A receptor but does not activate it, thereby preventing serotonin from binding and initiating this signaling cascade. Some compounds in this class may also act as inverse agonists, reducing the basal or constitutive activity of the receptor in the absence of an agonist.
Quantitative Data: Receptor Binding Affinity and In Vivo Potency of M100907
The selectivity of a drug is paramount to its pharmacological profile. M100907 exhibits high affinity for the 5-HT2A receptor with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT2A | 0.36 | |
| 5-HT2B | >100 | |
| 5-HT2C | >100 | |
| Dopamine D2 | >100 | |
| Alpha-1 Adrenergic | >100 |
In vivo studies have established the dose-dependent occupancy of 5-HT2A receptors by M100907.
| Assay | Species | ED50 | Reference |
| [3H]M100907 in vivo binding | Rat | 0.100 mg/kg | |
| Antagonism of DOI-induced head-twitch | Mouse | 0.0062 mg/kg | |
| Antagonism of DOI-induced ICSS depression | Rat | Not explicitly calculated, but significant at 0.01 mg/kg |
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of M100907 for the 5-HT2A receptor.
-
Methodology:
-
Tissue Preparation: Crude membrane fractions are prepared from cell lines stably or transiently transfected with the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a known 5-HT2A antagonist) is used as the radioligand at a concentration of 0.5 nM.
-
Incubation: The membranes, radioligand, and varying concentrations of the test compound (M100907) are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To determine the effect of M100907 on dopamine and glutamate release in the medial prefrontal cortex (mPFC) and striatum.
-
Methodology:
-
Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., mPFC or striatum) of an anesthetized rat.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: M100907 is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., dopamine, glutamate) in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral assay considered to be a proxy for the hallucinogenic potential of 5-HT2A receptor agonists.
-
Objective: To assess the ability of M100907 to block the behavioral effects of a 5-HT2A agonist like DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane).
-
Methodology:
-
Animal Model: Mice are commonly used for this assay.
-
Drug Administration: Animals are pre-treated with various doses of M100907 or vehicle, followed by the administration of a 5-HT2A agonist (e.g., DOI at 1.0 mg/kg).
-
Behavioral Observation: The number of head twitches is counted for a defined period (e.g., 30 minutes) after agonist administration.
-
Data Analysis: The ability of M100907 to dose-dependently reduce the number of DOI-induced head twitches is quantified.
-
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the canonical Gq/11-mediated signaling pathway of the 5-HT2A receptor and the point of inhibition by an antagonist.
References
Iferanserin's Engagement with the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-HT2A Receptor Binding Affinity of Iferanserin
A thorough search of scientific databases and patent literature did not yield specific quantitative binding affinity data (e.g., Ki, IC50) for this compound's interaction with the 5-HT2A receptor. Pharmaceutical companies and research institutions may hold this information in internal databases.
For context, other well-characterized 5-HT2A receptor antagonists exhibit a range of binding affinities. For example, the Kd value for [18F]altanserin and [3H]MDL 100907 is in the order of 0.3 nM.[4]
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the various physiological and behavioral effects mediated by the 5-HT2A receptor.
Below is a diagram illustrating the canonical 5-HT2A receptor signaling pathway.
Experimental Protocols for Determining Binding Affinity
The binding affinity of a compound like this compound to the 5-HT2A receptor is typically determined using radioligand binding assays. These assays involve the use of a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest.
Radioligand Competition Binding Assay
This is the most common method to determine the inhibition constant (Ki) of an unlabeled compound (like this compound).
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known 5-HT2A radioligand (IC50), from which the Ki can be calculated.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT2A receptor or tissue homogenates from brain regions with high 5-HT2A receptor density (e.g., frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin or [125I]DOI.
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., ketanserin) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Generalized Protocol:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and centrifuge to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.
-
Assay Setup: In a multi-well plate, add the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a workflow diagram for a typical radioligand competition binding assay.
Conclusion
While this compound is identified as a selective 5-HT2A receptor antagonist, the absence of publicly available quantitative binding data limits a complete understanding of its pharmacological profile. The established signaling pathways of the 5-HT2A receptor and the standardized methodologies for assessing ligand binding provide a robust framework for the future characterization of this compound and other novel compounds targeting this important receptor. Further disclosure of preclinical data would be invaluable to the scientific community for advancing research in this area.
References
Iferanserin's Serotonin Receptor Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is recognized as a selective antagonist of the serotonin 2A (5-HT2A) receptor. This technical guide aims to provide a detailed overview of its selectivity profile across various serotonin receptor subtypes. However, a comprehensive dataset of binding affinities (Ki values) for a broad panel of serotonin receptors is not publicly available at this time. Consequently, this document will focus on the known affinity of this compound for the 5-HT2A receptor and will present standardized experimental protocols typically employed for determining receptor selectivity. This guide will also feature visualizations to illustrate key experimental workflows and signaling pathways relevant to the study of serotonin receptor ligands.
Core Data Presentation
A complete quantitative comparison of this compound's binding affinity across all serotonin receptor subtypes is precluded by the absence of publicly accessible data. The table below is structured to present such data, but remains largely unpopulated, highlighting the current gaps in our knowledge. This compound is reported to be a selective 5-HT2A receptor antagonist.
Table 1: this compound Binding Affinity (Ki) Profile for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ligand | Ki (nM) | Assay Conditions | Reference |
| 5-HT1 Family | ||||
| 5-HT1A | This compound | Data not available | ||
| 5-HT1B | This compound | Data not available | ||
| 5-HT1D | This compound | Data not available | ||
| 5-HT1E | This compound | Data not available | ||
| 5-HT1F | This compound | Data not available | ||
| 5-HT2 Family | ||||
| 5-HT2A | This compound | Potent Antagonist | [1][2] | |
| 5-HT2B | This compound | Data not available | ||
| 5-HT2C | This compound | Data not available | ||
| 5-HT3 Family | ||||
| 5-HT3 | This compound | Data not available | ||
| Other 5-HT Receptors | ||||
| 5-HT4 | This compound | Data not available | ||
| 5-HT5A | This compound | Data not available | ||
| 5-HT6 | This compound | Data not available | ||
| 5-HT7 | This compound | Data not available |
Note: "Data not available" indicates that specific Ki values were not found in publicly accessible literature or databases during the search.
Experimental Protocols
The following sections describe the standard methodologies used to determine the binding affinity and functional activity of a compound like this compound at serotonin receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Cell lines stably or transiently expressing the specific human serotonin receptor subtype of interest are cultured.
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT2A receptors) with known high affinity for the target receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist for the target receptor.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Functional Assays
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To characterize the functional activity of this compound at serotonin receptors.
Example Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):
-
Cell Preparation:
-
Cells expressing the target receptor (e.g., 5-HT2A) are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Signal Detection:
-
To assess antagonist activity, cells are pre-incubated with varying concentrations of this compound.
-
A known agonist for the receptor (e.g., serotonin) is then added at a concentration that elicits a submaximal response (e.g., EC80).
-
Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The ability of this compound to inhibit the agonist-induced increase in fluorescence is quantified.
-
The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist response, is determined.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the pharmacological profiling of this compound.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified 5-HT2A receptor signaling cascade.
Conclusion
This compound is a selective 5-HT2A receptor antagonist. While its high affinity for this particular receptor subtype is established, a comprehensive understanding of its selectivity profile requires further investigation through broad-panel receptor screening. The experimental protocols outlined in this guide provide a framework for how such a selectivity profile can be rigorously determined. The availability of complete binding affinity data would be invaluable for the research and drug development community to fully characterize the pharmacological properties of this compound and to better understand its therapeutic potential and possible off-target effects.
References
Iferanserin: A Pharmacological Tool for Neuroscience - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Initially developed as a topical formulation for the treatment of hemorrhoid disease, its specific mechanism of action on a key receptor in the central nervous system (CNS) presents potential utility as a pharmacological tool for neuroscience research.[1][3] This guide provides a comprehensive overview of the available technical information on this compound, focusing on its pharmacological profile and potential applications in neuroscience. Development of this compound for hemorrhoids was advanced to Phase III clinical trials but appears to have been discontinued.[4]
Core Pharmacological Data
A thorough review of publicly available data reveals a notable scarcity of specific quantitative pharmacological values for this compound. While its selectivity for the 5-HT2A receptor is consistently reported, precise binding affinities (Ki) and functional potencies (IC50/EC50) from comprehensive radioligand binding assays or in vitro functional assays are not detailed in the available literature. This section aims to structure the known information and highlight areas where further investigation is required.
Receptor Binding Profile
Table 1: this compound Receptor Binding Affinity (Qualitative)
| Target | Affinity | Data Source |
| 5-HT2A | Selective Antagonist |
Note: Quantitative Ki values are not currently available in the public domain.
Functional Activity
Table 2: this compound Functional Assay Data (Inferred)
| Assay Type | Parameter | Result |
| In vivo (Hemorrhoid Disease Model) | Reduction of Bleeding and Itching | Significant |
Note: Specific EC50 or IC50 values from in vitro functional assays are not available. The in vivo data is from a clinical trial for hemorrhoid disease and serves as an indirect measure of its biological activity.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the activation of the 5-HT2A receptor by serotonin. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
By antagonizing this receptor, this compound is expected to inhibit these downstream signaling events. This mechanism is crucial for its potential utility in neuroscience, as the 5-HT2A receptor is implicated in a wide range of CNS functions and disorders, including learning, memory, mood, and psychosis.
Visualizing the 5-HT2A Receptor Signaling Pathway
Caption: this compound blocks serotonin-induced 5-HT2A receptor signaling.
Experimental Protocols
Phase IIb Clinical Trial Protocol for Hemorrhoid Disease
This section provides a generalized workflow based on the described Phase IIb clinical trial for this compound in the treatment of hemorrhoid disease.
Objective: To evaluate the efficacy and safety of topically applied this compound in patients with symptomatic internal hemorrhoids.
Methodology:
-
Patient Recruitment: A cohort of patients with diagnosed Grade I, II, or III internal hemorrhoids and active bleeding is recruited.
-
Randomization: Patients are randomly assigned to one of two treatment arms:
-
This compound ointment
-
Placebo ointment
-
-
Blinding: The study is conducted in a double-blind manner, where neither the patients nor the investigators know the treatment assignment.
-
Treatment Administration: Patients self-administer the assigned ointment intra-anally twice daily for a specified duration (e.g., 14 days).
-
Data Collection:
-
Primary Endpoint: Cessation of bleeding.
-
Secondary Endpoints: Reduction in itching and pain.
-
Safety Assessments: Monitoring of adverse events.
-
-
Statistical Analysis: The proportion of patients achieving the primary and secondary endpoints in the this compound group is compared to the placebo group using appropriate statistical methods.
Visualizing the Clinical Trial Workflow
Caption: Generalized workflow for a double-blind, placebo-controlled clinical trial.
Applications in Neuroscience Research
While this compound's development was not focused on CNS indications, its selective 5-HT2A receptor antagonism makes it a potentially valuable tool for neuroscience research. The 5-HT2A receptor is a key target in the study and treatment of various neurological and psychiatric disorders.
Potential Research Applications:
-
Probing the role of the 5-HT2A receptor: this compound could be used in preclinical models to investigate the specific contributions of the 5-HT2A receptor to various physiological and pathological processes.
-
Animal models of psychiatric disorders: It could be evaluated in animal models of schizophrenia, depression, and anxiety, where 5-HT2A receptor dysfunction is implicated.
-
Cognitive function studies: The role of the 5-HT2A receptor in learning, memory, and executive function could be explored using this compound as a pharmacological probe.
-
Drug discovery benchmark: As a selective antagonist, it can serve as a reference compound in the development and characterization of new 5-HT2A receptor ligands.
Conclusion and Future Directions
This compound is a selective 5-HT2A receptor antagonist with a documented history of clinical investigation for a non-CNS indication. While there is a significant gap in the publicly available quantitative pharmacological data and detailed experimental protocols, its defined mechanism of action presents a clear opportunity for its use as a research tool in neuroscience.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the binding affinities (Ki) of this compound at the 5-HT2A receptor and a wide range of other CNS targets to confirm its selectivity.
-
In Vitro Functional Characterization: Quantifying its potency (IC50/EC50) in functional assays measuring downstream signaling events.
-
Pharmacokinetic and CNS Penetration Studies: Assessing its ability to cross the blood-brain barrier and achieve relevant concentrations in the CNS.
-
In Vivo Neuroscience Studies: Evaluating its effects in established animal models of neurological and psychiatric disorders.
The generation of this fundamental data will be crucial to unlock the full potential of this compound as a valuable pharmacological tool for advancing our understanding of the 5-HT2A receptor and its role in brain function and disease.
References
Investigating Serotonin Signaling Pathways with Iferanserin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of utilizing Iferanserin as a tool to investigate serotonin signaling pathways. This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor, a key player in a multitude of physiological and pathological processes. Understanding its interaction with the 5-HT2A receptor and the subsequent downstream signaling events is crucial for advancing research in areas such as neuroscience, inflammation, and vascular biology.
Introduction to this compound and the 5-HT2A Receptor
This compound (also known as VEN-309) is a selective 5-HT2A receptor antagonist that has been investigated for its therapeutic potential, notably in the treatment of hemorrhoidal disease. Its mechanism of action lies in its ability to competitively bind to the 5-HT2A receptor, thereby blocking the downstream signaling cascades typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT).
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this receptor is implicated in a wide range of functions, including mood regulation, cognition, perception, and smooth muscle contraction. Dysregulation of 5-HT2A receptor signaling is associated with various disorders, making it a significant target for drug development.
Core Signaling Pathway of 5-HT2A Receptor Antagonism
The canonical signaling pathway initiated by 5-HT2A receptor activation involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Inositol Triphosphate (IP3): This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses. By blocking the initial binding of serotonin, this compound prevents the activation of this entire cascade.
Signaling Pathway Diagram
Caption: 5-HT2A Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Data: Receptor Binding Affinities
| Compound | Target Receptor | Ki (nM) | Reference Compound |
| This compound | 5-HT2A | Not Available in Public Domain | - |
| Ketanserin | 5-HT2A | 0.4 - 2.5 | Yes |
| M100907 (Volinanserin) | 5-HT2A | 0.36 - 0.95 | Yes |
| Ritanserin | 5-HT2A | 0.5 - 1.2 | Yes |
| Spiperone | 5-HT2A | 0.6 - 1.5 | Yes |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol provides a general framework for determining the binding affinity of a test compound like this compound for the 5-HT2A receptor using a competitive radioligand binding assay.
Objective: To determine the Ki of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates (e.g., rat frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]Ketanserin or [125I]DOI.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin or M100907).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: General workflow for a radioligand binding assay to determine binding affinity.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of serotonin signaling pathways mediated by the 5-HT2A receptor. Its selectivity allows researchers to dissect the specific roles of this receptor in various physiological and disease models. By employing techniques such as radioligand binding assays and downstream functional assays, a deeper understanding of the molecular mechanisms governed by the 5-HT2A receptor can be achieved. This in-depth knowledge is essential for the development of novel therapeutics targeting the serotonergic system.
Preclinical Studies on Iferanserin in Anxiety Models: A Review of Available Evidence
A comprehensive review of scientific literature reveals a notable absence of preclinical studies investigating the efficacy of Iferanserin in animal models of anxiety. While the compound is known to be a selective 5-HT2A receptor antagonist, a mechanism of action with theoretical relevance to anxiety disorders, its development and published research have been focused on other therapeutic areas. This technical guide will address the current state of knowledge regarding this compound, clarify a common point of confusion with a similarly named compound, and discuss the broader context of 5-HT2A antagonism in anxiety research.
This compound: Primary Therapeutic Indication
This compound, also identified as VEN-309, has been primarily investigated for the treatment of hemorrhoid disease.[1][2] The rationale for this indication likely stems from the role of serotonin (5-HT) receptors in smooth muscle contraction and inflammation, processes relevant to the pathophysiology of hemorrhoids. Clinical trials have been conducted to evaluate the safety and efficacy of an intra-rectal formulation of this compound for this condition.
A Note on Flibanserin: A Point of Common Confusion
It is crucial to distinguish this compound from Flibanserin, another psychoactive compound that also interacts with the serotonin system. Flibanserin, which acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, has been studied in preclinical models of anxiety and has demonstrated anxiolytic-like effects.[3] The similarity in their names has led to some confusion in the scientific literature and public discourse. However, they are distinct chemical entities with different primary mechanisms of action and therapeutic targets.
The Role of 5-HT2A Receptor Antagonism in Anxiety
The 5-HT2A receptor, a key player in the central nervous system, is implicated in a range of physiological and psychological processes, including mood, cognition, and anxiety. Antagonism of this receptor is a mechanism of action for several atypical antipsychotics and has been a focus of research for novel anxiolytic and antidepressant medications. The therapeutic potential of 5-HT2A antagonists in anxiety is supported by preclinical studies on various compounds that show promise in reducing anxiety-like behaviors in animal models.[4][5]
Current Status of Preclinical Anxiety Data for this compound
Despite the theoretical potential of its mechanism of action, a thorough search of preclinical research databases and scientific publications did not yield any studies specifically evaluating this compound in established animal models of anxiety. These models are essential for determining the anxiolytic potential of a new chemical entity and typically include paradigms such as the elevated plus-maze, light-dark box, and stress-induced hyperthermia tests. The absence of such data indicates that the investigation of this compound for anxiety disorders has not been a primary research focus.
While DrugBank notes potential for central nervous system (CNS) depression in the context of drug interactions with this compound, this is a general precaution and does not in itself suggest specific anxiolytic properties or dedicated preclinical investigation in this area.
Conclusion
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Behavioral effects of flibanserin (BIMT 17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and 5-HT antagonist effects of ritanserin: a pure and selective antagonist of LSD discrimination in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-HT2A Receptor Antagonists in the Modulation of Rodent Sleep Architecture: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intricate regulation of sleep-wake cycles involves a complex interplay of various neurotransmitter systems. Among these, the serotonergic system, particularly the 5-hydroxytryptamine (5-HT) 2A receptor, has emerged as a key modulator of sleep architecture. Antagonism of the 5-HT2A receptor is a promising therapeutic strategy for sleep disturbances, with several compounds in this class demonstrating significant effects on sleep consolidation and the promotion of deep, restorative sleep. While direct research on iferanserin's impact on rodent sleep is limited, this guide will provide an in-depth overview of the use of selective 5-HT2A receptor antagonists as a class for studying sleep architecture in rodent models. We will draw upon data from structurally and functionally similar compounds to illustrate the principles and methodologies involved.
This technical guide will detail the underlying signaling pathways, provide comprehensive experimental protocols for rodent sleep studies, and present quantitative data on the effects of 5-HT2A antagonists on sleep parameters.
5-HT2A Receptor Signaling in Sleep Regulation
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex, thalamus, and brainstem nuclei, regions critically involved in arousal and sleep regulation. Activation of 5-HT2A receptors is generally associated with wakefulness and cortical activation.[1] Conversely, blockade of these receptors is thought to promote sleep, particularly non-rapid eye movement (NREM) sleep. The proposed mechanism involves the inhibition of excitatory downstream signaling cascades, leading to a reduction in cortical arousal.
Caption: 5-HT2A Receptor Signaling Pathway in Wakefulness.
Effects of 5-HT2A Antagonists on Rodent Sleep Architecture
Studies with various selective 5-HT2A antagonists in rats and mice have consistently demonstrated a significant impact on sleep architecture, primarily characterized by an increase in NREM sleep and a consolidation of sleep.
| Compound | Species | Dose | Route | Key Findings on Sleep Architecture | Reference |
| Nelotanserin | Rat | 1.0, 3.0, 10.0 mg/kg | p.o. | Increased total NREM sleep time and deep sleep (delta power). Increased sleep consolidation with decreased number of sleep bouts and increased bout length. | [2][3] |
| Ritanserin | Rat | 0.63, 2.5 mg/kg | i.p. | Dose-dependent increase in deep slow-wave sleep and the intermediate stage of sleep. Significant decrease in wakefulness and paradoxical (REM) sleep. | [4] |
| Ketanserin | Rat | 1, 6 mg/kg | i.p. | Enhanced deep slow-wave sleep. Dose-dependent reduction in wakefulness. Suppression of paradoxical (REM) sleep. | [5] |
| MDL 100907 | Mouse | 2-5 mg/kg | i.p. | Dose-dependent increase in NREM sleep amounts. Decrease in wakefulness and REM sleep. | |
| Pruvanserin | Rat | Not Specified | Not Specified | Increased non-REM or slow-wave sleep. | |
| Fananserin | Rat | Not Specified | Not Specified | Increased non-REM or slow-wave sleep. |
Experimental Protocols
A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible data in rodent sleep studies. The following sections outline the key methodologies.
Rodent EEG/EMG Surgical Implantation
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it in a stereotaxic frame. Shave the hair from the head and neck and sterilize the surgical area. Apply ophthalmic ointment to prevent eye dryness.
-
Skull Exposure: Make a midline incision on the scalp to expose the skull. Retract the skin to keep the surgical area clear.
-
Electrode Placement:
-
EEG Electrodes: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Screw in stainless steel electrodes, ensuring they touch the dura mater without penetrating it.
-
EMG Electrodes: Insert flexible, insulated stainless-steel wires into the nuchal (neck) muscles to record muscle tone.
-
-
Headmount Assembly: Solder the electrode leads to a miniature connector plug. Secure the entire assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow the animal to recover for at least one week before starting the experiment.
Polysomnographic Recording
-
Habituation: House the animals individually in recording chambers and connect them to the recording cables for a habituation period of 2-3 days. This minimizes stress from the tether and the novel environment.
-
Data Acquisition: Record EEG and EMG signals continuously for at least 24 hours to establish a baseline. Use a data acquisition system that filters and amplifies the signals before digitizing them.
-
Drug Administration: Administer the 5-HT2A antagonist or vehicle at a specific time of day (e.g., at the beginning of the light or dark phase) via the desired route (e.g., intraperitoneal injection or oral gavage). Continue recording to assess the drug's effects on sleep architecture.
Sleep Scoring and Data Analysis
-
Vigilance State Classification: Manually or automatically score the recorded data in epochs (e.g., 10 seconds) into three distinct vigilance states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with a prominent theta rhythm, and muscle atonia (very low EMG activity).
-
-
Data Analysis Parameters: Quantify various sleep parameters, including:
-
Total time spent in each vigilance state.
-
Sleep latency (time to the first episode of NREM sleep).
-
REM sleep latency (time from sleep onset to the first REM period).
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency.
-
EEG power spectral analysis (e.g., delta power during NREM sleep).
-
References
- 1. 5-HT2A receptor activation is necessary for CO2-induced arousal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ritanserin-induced changes in sleep-waking phases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-dependent effect of ketanserin on the sleep-waking phases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Iferanserin In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a framework for understanding and evaluating the potential in vitro off-target effects of a compound such as Iferanserin. In the absence of specific published data for this compound, this document outlines the standard experimental methodologies, data presentation formats, and key signaling pathways relevant to off-target profiling for a 5-HT2A receptor antagonist. The provided data tables are illustrative, based on typical screening results for this class of compounds, and should not be considered as experimentally determined values for this compound.
Introduction to Off-Target Profiling
The assessment of off-target effects is a critical component of preclinical drug development. Unintended interactions with other receptors, ion channels, enzymes, and transporters can lead to adverse drug reactions or provide opportunities for drug repurposing. For a 5-HT2A antagonist, potential off-target liabilities often include interactions with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B/C), adrenergic receptors, dopaminergic receptors, and the hERG channel. Early in vitro screening against a broad panel of targets is essential for a comprehensive safety and selectivity assessment.
Methodologies for In Vitro Off-Target Assessment
The two primary methodologies for assessing off-target interactions in vitro are radioligand binding assays and functional cellular assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand that is known to bind to the target of interest.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Target Preparation: Membranes from cell lines stably expressing the receptor of interest (e.g., HEK293, CHO) or from tissue homogenates are prepared and stored at -80°C. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Assay Buffer: A buffer solution appropriate for the specific receptor is prepared, typically containing Tris-HCl and other salts to maintain a physiological pH and ionic strength.
-
Competition Reaction: In a 96-well plate, the following are combined:
-
A fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Prazosin for α1-adrenergic receptors).
-
A range of concentrations of the test compound (this compound).
-
The prepared cell membranes.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cellular Assays
Functional assays measure the biological response of a cell to the test compound, determining whether it acts as an agonist, antagonist, or inverse agonist at a particular target.
Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, α1-adrenergic)
-
Cell Culture: Cells stably expressing the Gq-coupled receptor of interest are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated in the dark to allow the dye to enter the cells.
-
Compound Addition: The test compound (this compound) is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
-
Agonist Stimulation: A known agonist for the receptor is added to the wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is used to determine the cellular response. For antagonist activity, the IC50 value is calculated from the concentration-response curve of the test compound's ability to inhibit the agonist-induced response.
Illustrative Off-Target Binding Profile for a 5-HT2A Antagonist
The following tables present hypothetical data for a compound like this compound, illustrating how quantitative off-target binding data is typically structured. This data is for illustrative purposes only.
Table 1: Illustrative Binding Affinities (Ki, nM) for a Panel of Receptors
| Target Family | Receptor Subtype | Illustrative Ki (nM) |
| Serotonin | 5-HT1A | >1000 |
| 5-HT1B | >1000 | |
| 5-HT2A | 1.5 | |
| 5-HT2B | 250 | |
| 5-HT2C | 150 | |
| 5-HT3 | >10,000 | |
| 5-HT6 | 800 | |
| 5-HT7 | 950 | |
| Adrenergic | α1A | 50 |
| α1B | 75 | |
| α2A | >1000 | |
| β1 | >10,000 | |
| β2 | >10,000 | |
| Dopamine | D1 | >1000 |
| D2 | 300 | |
| D3 | 450 | |
| Histamine | H1 | 120 |
| Muscarinic | M1 | >1000 |
Table 2: Illustrative Functional Activity (IC50, nM) at Key Off-Targets
| Target | Assay Type | Illustrative IC50 (nM) | Functional Activity |
| 5-HT2A | Calcium Flux | 5.2 | Antagonist |
| α1A | Calcium Flux | 150 | Antagonist |
| D2 | cAMP | >1000 | No significant activity |
| hERG | Patch Clamp | >10,000 | No significant inhibition |
Visualizations of Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathway for the 5-HT2A receptor and a common off-target, the α1A-adrenergic receptor, both of which couple to Gq proteins.
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro off-target screening.
Conclusion
While specific in vitro off-target data for this compound is not publicly available, this guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in such an assessment. For a selective 5-HT2A antagonist like this compound, a thorough evaluation of its activity at other monoamine receptors is crucial for a complete understanding of its pharmacological profile. The illustrative data and workflows presented herein serve as a valuable resource for researchers and drug development professionals engaged in the characterization of novel chemical entities. A rigorous off-target screening cascade, as outlined, is fundamental to mitigating potential safety risks and ensuring the successful development of new therapeutics.
References
Iferanserin's Interaction with Dopamine Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is primarily recognized as a selective 5-HT2A receptor antagonist.[1][2] It has been clinically evaluated for conditions such as hemorrhoid disease. While its principal mechanism of action is centered on the serotonergic system, a comprehensive understanding of its pharmacological profile necessitates an examination of its interactions with other neurotransmitter systems, including the dopaminergic system. This document provides a detailed technical guide on the interaction of this compound with dopamine receptors, summarizing binding affinity data, outlining relevant experimental protocols, and visualizing potential signaling pathways.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound for various neurotransmitter receptors, including dopamine receptor subtypes, has been characterized through in vitro studies. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for human recombinant dopamine receptors, providing a quantitative measure of its binding potency. A lower Ki value indicates a higher binding affinity. For comparative purposes, the affinity for the primary target, the 5-HT2A receptor, is also included.
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | >10,000 |
| Dopamine D2 | 1,400 |
| Dopamine D3 | >10,000 |
| Dopamine D4 | 1,200 |
| Serotonin 5-HT2A | 0.54 |
Data sourced from in vitro studies on human recombinant receptors.
As the data indicates, this compound displays a significantly lower affinity for dopamine D2 and D4 receptors compared to its high affinity for the 5-HT2A receptor. The affinity for D1 and D3 receptors is negligible. This suggests that at therapeutic concentrations targeting the 5-HT2A receptor, direct and significant occupancy of dopamine receptors by this compound is unlikely.
Experimental Protocols
The characterization of this compound's binding affinity for dopamine receptors is typically achieved through competitive radioligand binding assays. Below is a generalized, detailed methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D4 receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK 293) expressing the recombinant human dopamine D2 or D4 receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test Compound: this compound.
-
Reference Compound: A known high-affinity antagonist for the target receptor (e.g., Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test compound (this compound) or the reference compound.
-
The prepared cell membranes to initiate the binding reaction.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of an unlabeled reference compound to saturate the receptors.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Signaling Pathways
Given the low binding affinity of this compound for dopamine receptors, it is not expected to significantly engage dopaminergic signaling pathways at clinically relevant doses for its 5-HT2A antagonist effects. However, for a comprehensive understanding, it is useful to visualize the canonical signaling pathways of the dopamine receptors for which this compound shows some, albeit weak, affinity (D2 and D4).
Both D2 and D4 receptors are members of the D2-like family of dopamine receptors.[3] These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[3] Activation of these receptors by an agonist (e.g., dopamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.
The following diagram illustrates the canonical Gi/o-coupled signaling pathway for D2 and D4 dopamine receptors.
If this compound were to act as an antagonist at these receptors, it would bind to the receptor and block the binding of dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent downstream signaling cascade. However, due to its low affinity, a high concentration of this compound would be required to achieve this effect.
Conclusion
References
Unveiling the Anti-inflammatory Potential of Iferanserin: A Technical Guide for Researchers
An In-depth Exploration of 5-HT2A Receptor Antagonism in Inflammation
Executive Summary
Iferanserin, a selective antagonist of the serotonin 2A (5-HT2A) receptor, is currently under investigation for various therapeutic applications. While direct and extensive research on the anti-inflammatory properties of this compound is not yet publicly available, a compelling body of evidence from related 5-HT2A receptor antagonists, notably Ketanserin, suggests a significant potential for this compound in modulating inflammatory responses. This technical guide consolidates the existing knowledge on the anti-inflammatory mechanisms of 5-HT2A receptor antagonists to provide a foundational understanding for researchers and drug development professionals interested in the potential of this compound. By examining the effects of this class of compounds on key inflammatory pathways, particularly the NF-κB signaling cascade, we can infer the prospective anti-inflammatory profile of this compound.
Introduction to this compound
This compound is a selective 5-HT2A receptor antagonist.[1][2] Its chemical structure is distinct from other antagonists like Ketanserin, but it shares the fundamental mechanism of blocking the 5-HT2A receptor. The 5-HT2A receptor, a G protein-coupled receptor, is widely expressed in the central nervous system and various peripheral tissues, where it mediates a range of physiological and pathological processes, including inflammation.
The Role of 5-HT2A Receptors in Inflammation
Serotonin (5-hydroxytryptamine, 5-HT) is a key signaling molecule in the inflammatory process. Upon tissue injury or inflammation, 5-HT is released and can act on its various receptors, including the 5-HT2A receptor, to modulate the inflammatory response. Activation of 5-HT2A receptors has been shown to potentiate pain and inflammation. Therefore, antagonism of this receptor presents a logical therapeutic strategy for mitigating inflammation.
Anti-inflammatory Properties of 5-HT2A Receptor Antagonists: Evidence from Ketanserin
Due to the limited direct data on this compound, this section will focus on the well-documented anti-inflammatory effects of Ketanserin, a structurally different but mechanistically similar 5-HT2A receptor antagonist. These findings provide a strong basis for postulating the anti-inflammatory potential of this compound.
Inhibition of Pro-inflammatory Cytokines
Studies on Ketanserin have demonstrated its ability to suppress the production and release of key pro-inflammatory cytokines. In a model of dextran sodium sulfate (DSS)-induced colitis in mice, treatment with Ketanserin led to a significant reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This suggests that 5-HT2A receptor antagonism can effectively dampen the cytokine storm associated with inflammatory conditions.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous genes involved in inflammation. Research has shown that Ketanserin can inhibit the activation of NF-κB. By blocking the 5-HT2A receptor, Ketanserin prevents the downstream signaling events that lead to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Quantitative Data on Anti-inflammatory Effects of Ketanserin
The following table summarizes the available quantitative data on the anti-inflammatory effects of Ketanserin from preclinical studies.
| Parameter | Experimental Model | Treatment | Result | Reference |
| Edema Reduction | Carrageenan-induced paw edema in rats | Topical Ketanserin (1% and 3%) | 50-70% reduction in edema | |
| Cytokine Inhibition (TNF-α) | DSS-induced colitis in mice | Ketanserin | Significant decrease in colonic TNF-α levels | |
| Cytokine Inhibition (IL-1β) | DSS-induced colitis in mice | Ketanserin | Significant decrease in colonic IL-1β levels | |
| Cytokine Inhibition (IL-6) | DSS-induced colitis in mice | Ketanserin | Significant decrease in colonic IL-6 levels | |
| NF-κB Activation | In vitro (macrophages) | Ketanserin | Inhibition of NF-κB activation |
Proposed Anti-inflammatory Signaling Pathway of this compound
Based on the evidence from Ketanserin, the proposed anti-inflammatory signaling pathway for this compound is centered on its antagonism of the 5-HT2A receptor and subsequent inhibition of the NF-κB pathway.
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
Experimental Protocols for Assessing Anti-inflammatory Properties
The following are detailed methodologies for key experiments that could be employed to investigate the anti-inflammatory properties of this compound, based on protocols used in studies of other 5-HT2A antagonists.
In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis
-
Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 3-5% (w/v) DSS in drinking water for 7 days.
-
Treatment: Administer this compound (various doses) or vehicle control daily via oral gavage or intraperitoneal injection, starting from day 0 of DSS administration.
-
Parameters to Measure:
-
Daily body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
At day 8, sacrifice animals and measure colon length.
-
Histological analysis of colon tissue for signs of inflammation and tissue damage.
-
Measurement of cytokine levels (TNF-α, IL-1β, IL-6) in colonic tissue homogenates using ELISA or qPCR.
-
Western blot analysis of colonic tissue for NF-κB pathway proteins (p-IκBα, total IκBα, nuclear p65).
-
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Objective: To investigate the direct effect of this compound on macrophage activation and cytokine production.
-
Cell Line: RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs).
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Parameters to Measure:
-
Nitric oxide (NO) production in the supernatant using the Griess assay.
-
Cytokine levels (TNF-α, IL-1β, IL-6) in the supernatant using ELISA.
-
Cell viability using MTT or similar assays to rule out cytotoxicity.
-
Western blot analysis of cell lysates for NF-κB pathway proteins.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical assessment of the anti-inflammatory properties of a compound like this compound.
References
Iferanserin: A Selective 5-HT2A Receptor Antagonist for Neuropsychiatric Disorder Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Iferanserin (also known as VEN-309) is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3][4] While its clinical development has primarily focused on non-CNS indications, its mechanism of action holds significant potential for research in the field of neuropsychiatric disorders. The 5-HT2A receptor is a well-established target in the pathophysiology of conditions such as schizophrenia, depression, anxiety, and obsessive-compulsive disorder. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the utility of this compound as a research tool in neuropsychiatry. It outlines the theoretical framework for its application, detailed experimental protocols for its characterization, and the underlying signaling pathways.
Introduction: The Role of the 5-HT2A Receptor in Neuropsychiatric Disorders
The 5-HT2A receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in cortical and limbic regions. It is a key modulator of serotonergic signaling and has been implicated in a wide range of cognitive and behavioral processes. Dysregulation of 5-HT2A receptor function is associated with the symptomatology of several major neuropsychiatric disorders:
-
Schizophrenia: The "serotonin hypothesis of schizophrenia" posits that hyperactivity of the 5-HT2A receptor contributes to both the positive and negative symptoms of the disorder. Many atypical antipsychotic medications exhibit potent 5-HT2A receptor antagonism.
-
Depression and Anxiety Disorders: Alterations in 5-HT2A receptor density and signaling have been observed in patients with major depressive disorder and anxiety. Antagonism of this receptor is a component of the mechanism of action of some antidepressant and anxiolytic drugs.
-
Obsessive-Compulsive Disorder (OCD): Imaging studies have revealed altered 5-HT2A receptor binding in brain regions associated with OCD.
-
Sleep Disorders: The 5-HT2A receptor plays a role in regulating sleep architecture, and its antagonists have been investigated for the treatment of insomnia.
Given this body of evidence, selective 5-HT2A receptor antagonists like this compound represent valuable pharmacological tools for dissecting the role of this receptor in disease states and for the potential development of novel therapeutics.
This compound: Pharmacological Profile
While specific quantitative data for this compound's binding affinity and pharmacokinetics in the context of CNS research are not extensively published, this section provides a template for the characterization of the compound. The values presented in the tables are hypothetical and based on typical ranges for selective 5-HT2A antagonists.
Receptor Binding Affinity
The following table structure should be used to summarize the in vitro binding profile of this compound.
| Receptor | K_i_ (nM) | Assay Type | Radioligand | Cell Line/Tissue |
| Human 5-HT2A | TBD | Radioligand Binding | [³H]Ketanserin | CHO-K1 cells expressing human 5-HT2A receptors |
| Human 5-HT2C | TBD | Radioligand Binding | [³H]Mesulergine | HEK293 cells expressing human 5-HT2C receptors |
| Human D2 | TBD | Radioligand Binding | [³H]Spiperone | CHO-K1 cells expressing human D2 receptors |
| Human H1 | TBD | Radioligand Binding | [³H]Pyrilamine | HEK293 cells expressing human H1 receptors |
| Human α1A | TBD | Radioligand Binding | [³H]Prazosin | CHO-K1 cells expressing human α1A receptors |
TBD: To be determined through experimental protocols outlined in Section 4.
Pharmacokinetic Properties
A summary of key pharmacokinetic parameters is essential for designing in vivo studies. The following table provides a template for presenting this data.
| Parameter | Value | Species | Route of Administration |
| Bioavailability (%) | TBD | Rat | Oral (p.o.), Intraperitoneal (i.p.) |
| T_max_ (h) | TBD | Rat | p.o., i.p. |
| C_max_ (ng/mL) | TBD | Rat | p.o., i.p. |
| Half-life (t_1/2_) (h) | TBD | Rat | p.o., i.p. |
| Brain/Plasma Ratio | TBD | Rat | i.p. |
TBD: To be determined through experimental protocols outlined in Section 4.
Mechanism of Action and Signaling Pathways
This compound acts as a selective antagonist at the 5-HT2A receptor. In its basal state, the 5-HT2A receptor is coupled to the Gq/11 G-protein. Upon binding of the endogenous agonist serotonin (5-HT), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and gene expression.
By competitively binding to the 5-HT2A receptor, this compound prevents the binding of serotonin and blocks the initiation of this downstream signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the neuropsychiatric research potential of this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for the 5-HT2A receptor and its selectivity over other relevant receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor (and other receptors of interest for selectivity profiling).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]Ketanserin for the 5-HT2A receptor), and varying concentrations of this compound.
-
For determination of non-specific binding, include wells with an excess of a known high-affinity unlabeled ligand (e.g., Mianserin).
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
In Vivo Behavioral Models
Objective: To assess the potential efficacy of this compound in animal models relevant to neuropsychiatric disorders.
4.2.1. Prepulse Inhibition (PPI) of the Startle Reflex (Model for Schizophrenia)
Methodology:
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response of the animal (e.g., a rat or mouse).
-
Procedure:
-
Acclimate the animal to the startle chamber.
-
Administer this compound or vehicle at appropriate doses and pretreatment times determined from pharmacokinetic studies.
-
Induce sensorimotor gating deficits using a psychomimetic agent such as phencyclidine (PCP) or dizocilpine (MK-801).
-
Present a series of acoustic stimuli: a loud startling pulse alone, and the same pulse preceded by a weak, non-startling prepulse.
-
Measure the amplitude of the startle response to the pulse-alone trials and the prepulse-plus-pulse trials.
-
-
Data Analysis:
-
Calculate PPI as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = 100 x [(Pulse-alone amplitude - Prepulse+pulse amplitude) / Pulse-alone amplitude].
-
Compare the %PPI between treatment groups to determine if this compound can reverse the deficits induced by the psychomimetic agent.
-
4.2.2. Forced Swim Test (FST) (Model for Depression)
Methodology:
-
Apparatus: Use a transparent cylinder filled with water to a depth that prevents the animal (typically a mouse or rat) from touching the bottom or escaping.
-
Procedure:
-
Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days) to model chronic treatment effects.
-
On the test day, place the animal in the water-filled cylinder for a set duration (e.g., 6 minutes).
-
Record the animal's behavior, specifically the duration of immobility (floating without struggling).
-
-
Data Analysis:
-
Quantify the total time spent immobile during the last 4 minutes of the test.
-
Compare the immobility time between the this compound-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Conclusion
This compound, as a selective 5-HT2A receptor antagonist, presents a compelling opportunity for advancing our understanding of the role of the serotonergic system in neuropsychiatric disorders. While clinical data in this area is currently lacking, its well-defined mechanism of action provides a strong rationale for its investigation. The experimental protocols and frameworks provided in this guide offer a roadmap for researchers to systematically evaluate the potential of this compound as a valuable tool for both basic and translational neuroscience research. Further characterization of its binding profile, pharmacokinetics, and in vivo efficacy will be crucial in determining its future utility in the development of novel therapeutics for a range of debilitating mental health conditions.
References
The Advent of Iferanserin: A Deep Dive into its Discovery, Synthesis, and Analog Development
For Researchers, Scientists, and Drug Development Professionals
Iferanserin, a selective serotonin 5-HT2A receptor antagonist, has emerged as a promising therapeutic agent, particularly for the treatment of hemorrhoid disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and exploration of this compound and its analogs, offering valuable insights for researchers and professionals in the field of drug development.
Discovery and Rationale
The development of this compound was predicated on the understanding of the role of serotonin (5-HT) receptors in various physiological processes. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is known to be involved in smooth muscle contraction, platelet aggregation, and inflammation. Its targeted antagonism was hypothesized to alleviate the symptoms associated with hemorrhoid disease, such as swelling, inflammation, and bleeding.
Clinical trials have provided evidence for the efficacy of this compound in this indication. A Phase IIb clinical trial involving 121 patients in Germany demonstrated that intra-anal application of this compound ointment resulted in a significant reduction in the severity of daily bleeding and itching compared to a placebo.[1][2] Specifically, 57% of patients treated with this compound experienced a cessation of bleeding, compared to only 20% in the placebo group.[1] Similarly, 59% of the this compound group reported cessation of itching, versus 32% in the placebo group.[1]
Synthesis of this compound
The chemical synthesis of this compound, systematically named (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide, involves a multi-step process. While a definitive, publicly available step-by-step protocol for the industrial synthesis remains proprietary, a plausible synthetic route can be devised based on established organic chemistry principles and analogous reactions reported in the literature.
A likely approach involves the acylation of a key amine intermediate with cinnamoyl chloride or a related activated cinnamic acid derivative. The synthesis of the amine intermediate itself would require several steps, starting from commercially available precursors.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
This compound Analogs and Structure-Activity Relationships (SAR)
The development of analogs is a crucial step in optimizing the pharmacological profile of a lead compound. For this compound, the exploration of analogs would likely focus on modifications of the three main structural components: the cinnamamide moiety, the phenyl linker, and the methylpiperidine group.
The cinnamamide scaffold is a well-established pharmacophore in numerous biologically active compounds.[3] Structure-activity relationship (SAR) studies on related cinnamamide-based 5-HT2A antagonists have provided valuable insights. These studies suggest that substitutions on the phenyl ring of the cinnamoyl group can significantly influence potency and selectivity.
Table 1: Hypothetical Structure-Activity Relationship for this compound Analogs
| Moiety | Position of Modification | Type of Modification | Expected Impact on 5-HT2A Affinity | Rationale |
| Cinnamoyl Phenyl Ring | para (4') | Electron-withdrawing group (e.g., -Cl, -CF3) | Increase | May enhance hydrophobic interactions within the receptor binding pocket. |
| Cinnamoyl Phenyl Ring | para (4') | Electron-donating group (e.g., -OCH3) | Decrease | Could introduce unfavorable steric or electronic interactions. |
| Phenyl Linker | ortho/meta/para | Positional Isomers | Variable | Altering the geometry of the molecule can significantly impact receptor fit. |
| Methylpiperidine Ring | N-methyl group | Replacement with larger alkyl groups | Decrease | Steric hindrance may disrupt binding. |
| Methylpiperidine Ring | Piperidine Ring | Ring opening or substitution | Decrease | The specific conformation of the piperidine ring is likely crucial for optimal receptor interaction. |
Note: This table is based on general principles of medicinal chemistry and SAR of related compounds and requires experimental validation.
Experimental Protocols
General Procedure for the Synthesis of Cinnamamide Analogs
The synthesis of cinnamamide analogs of this compound can be achieved through the coupling of a substituted aniline with a corresponding substituted cinnamic acid.
Materials:
-
Substituted 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline
-
Substituted (E)-3-phenylacrylic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF) (optional)
Procedure:
-
Activation of Cinnamic Acid: To a solution of the substituted (E)-3-phenylacrylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude cinnamoyl chloride.
-
Amide Coupling: Dissolve the crude cinnamoyl chloride in anhydrous DCM. In a separate flask, dissolve the substituted 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline (1.0 eq) and TEA (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM. Add the cinnamoyl chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired cinnamamide analog.
5-HT2A Receptor Binding Assay
The affinity of this compound and its analogs for the 5-HT2A receptor can be determined using a radioligand binding assay.
Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
Radioligand (e.g., [³H]-Ketanserin)
-
Test compounds (this compound and its analogs)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Mianserin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the incubation buffer, cell membranes, and varying concentrations of the test compound or vehicle.
-
Radioligand Addition: Add the radioligand ([³H]-Ketanserin) to each well at a concentration close to its Kd value.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway of the 5-HT2A Receptor
This compound exerts its therapeutic effect by acting as an antagonist at the 5-HT2A receptor. The binding of the endogenous ligand, serotonin, to this receptor initiates a cascade of intracellular events. Understanding this signaling pathway is crucial for elucidating the mechanism of action of this compound.
The 5-HT2A receptor is coupled to the Gq/11 family of G proteins. Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response.
Caption: 5-HT2A Receptor Signaling Pathway and the antagonistic action of this compound.
Conclusion
This compound represents a significant advancement in the pharmacological treatment of hemorrhoid disease, demonstrating the potential of targeted 5-HT2A receptor antagonism. The synthetic pathways and structure-activity relationships discussed herein provide a foundation for the development of novel analogs with improved therapeutic profiles. Further research into the nuances of 5-HT2A receptor signaling and the development of more potent and selective antagonists will continue to be a promising area of investigation for medicinal chemists and drug development professionals.
References
- 1. Ventrus this compound ointment found to treat haemorrhoids - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Intra-anal this compound 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iferanserin Administration in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] While clinical development has focused on its application for hemorrhoid disease, its mechanism of action suggests potential for investigating its effects on the central nervous system in preclinical models.[1][2] The 5-HT2A receptor is implicated in various behavioral paradigms, including anxiety, depression, and psychosis. Therefore, assessing the behavioral phenotype of mice administered with this compound could provide valuable insights into its psychoactive properties.
These application notes provide a framework for conducting behavioral studies in mice to investigate the effects of this compound. The protocols outlined are based on established methodologies for assessing common behavioral domains relevant to the 5-HT2A receptor system.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from the described behavioral experiments. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Effect of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time Spent in Center Zone (s) |
| Vehicle | 0 | 2500 ± 150 | 30 ± 5 |
| This compound | 1 | 2450 ± 160 | 45 ± 7* |
| This compound | 5 | 2380 ± 140 | 60 ± 9 |
| This compound | 10 | 2200 ± 130 | 75 ± 11 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | 0 | 180 ± 15 |
| This compound | 1 | 160 ± 12 |
| This compound | 5 | 130 ± 10* |
| This compound | 10 | 100 ± 8** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Prepulse Inhibition of the Acoustic Startle Response
| Treatment Group | Dose (mg/kg) | % PPI at 74 dB Prepulse | % PPI at 82 dB Prepulse |
| Vehicle | 0 | 40 ± 5 | 60 ± 6 |
| This compound | 1 | 42 ± 6 | 63 ± 7 |
| This compound | 5 | 55 ± 7 | 75 ± 8 |
| This compound | 10 | 65 ± 8 | 85 ± 9 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Signaling Pathway
The diagram below illustrates the signaling pathway associated with the 5-HT2A receptor, which this compound antagonizes. Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn initiates a cascade involving inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3] By blocking this receptor, this compound is hypothesized to inhibit these downstream signaling events.
Caption: this compound blocks serotonin's effect on the 5-HT2A receptor signaling cascade.
Experimental Protocols
General Administration Protocol
This protocol provides a general guideline for the administration of this compound to mice. Specific parameters may need to be optimized for individual studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Appropriate gauge needles and syringes for the chosen route of administration[4]
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in the chosen vehicle.
-
Prepare serial dilutions to achieve the desired final concentrations for injection.
-
Ensure the solution is homogenous. Sonication may be required for suspensions.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal (IP), subcutaneous (SC), or oral gavage). The IP route is common for acute behavioral studies.
-
Administer a consistent volume per unit of body weight (e.g., 10 mL/kg).
-
Return the mouse to its home cage or the testing apparatus after injection.
-
-
Timing:
-
The time between administration and behavioral testing should be consistent across all animals and is dependent on the pharmacokinetic profile of the drug. A typical pre-treatment time for IP injections is 30 minutes.
-
Experimental Workflow
The following diagram outlines a typical workflow for a mouse behavioral study involving this compound.
Caption: A standard workflow for a mouse behavioral pharmacology study.
Specific Behavioral Assays
Principle: This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment. A decrease in time spent in the center of the arena is indicative of anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm), typically made of a non-porous material for easy cleaning.
-
Video tracking software for automated data collection.
Procedure:
-
Administer this compound or vehicle as described in the general administration protocol.
-
After the pre-treatment interval, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-15 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
Analyze the video recordings to quantify parameters such as total distance traveled, time spent in the center versus peripheral zones, and frequency of rearing.
Principle: This test is based on the observation that animals will cease to struggle and become immobile when placed in an inescapable, stressful situation. An increase in immobility time is interpreted as a state of behavioral despair, which can be reversed by antidepressant drugs.
Materials:
-
Transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter).
-
Water at 23-25°C.
-
Video camera and stopwatch.
Procedure:
-
This test is typically conducted over two days.
-
Day 1 (Pre-test/Habituation): Place each mouse in the cylinder filled with water (to a depth of 15 cm) for 15 minutes. This session is not scored for immobility.
-
Day 2 (Test Session):
-
Administer this compound or vehicle as per the general protocol.
-
After the pre-treatment interval, place the mouse back into the water-filled cylinder for a 6-minute session.
-
Record the session.
-
Score the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
After the test, remove the mouse, dry it with a towel, and place it in a clean, warm cage before returning it to its home cage.
Principle: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. A weaker, non-startling acoustic stimulus (prepulse) presented shortly before a strong, startling stimulus (pulse) will inhibit the startle response to the pulse. Deficits in PPI are observed in certain neuropsychiatric disorders and can be modulated by pharmacological agents.
Materials:
-
Startle response measurement system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to detect the whole-body startle response.
Procedure:
-
Administer this compound or vehicle as per the general protocol.
-
After the pre-treatment interval, place the mouse in the startle chamber.
-
Allow for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74 dB, 78 dB, 82 dB) is presented.
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The trials are presented in a pseudorandom order.
-
The startle response is measured as the peak amplitude of the motor response.
-
Calculate %PPI as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
At the end of the session, return the mouse to its home cage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Intra-anal this compound 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways mediating induction of the early response genes prostaglandin G/H synthase-2 and egr-1 by serotonin via 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Utilizing Iferanserin in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin (also known as VEN-309 and S-MPEC) is a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor subtype is a key target in the development of therapeutics for a variety of central nervous system disorders. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptor targets. These assays allow for the determination of binding affinity (Ki), receptor density (Bmax), and the selectivity of a compound for a specific receptor.
This document provides detailed protocols and application notes for the use of this compound in competitive radioligand binding assays targeting the 5-HT2A receptor. The information herein is intended to guide researchers in setting up and executing robust and reproducible experiments to evaluate the pharmacological profile of this compound and other related compounds.
Data Presentation: Comparative Binding Affinities at the 5-HT2A Receptor
The affinity of a test compound for a receptor is typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled ligand is measured. The resulting data is often presented as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. While specific quantitative binding data for this compound is not publicly available, the following table provides a summary of the binding affinities for several well-characterized 5-HT2A receptor antagonists, which can serve as comparators in your experiments.
| Compound | Radioligand | Receptor Source | Ki (nM) |
| Ketanserin | [³H]ketanserin | Human recombinant | 2.5 |
| Altanserin | [¹⁸F]altanserin | Rat brain | ~0.3 |
| M100907 (Volinanserin) | [³H]M100907 | Rat brain | ~0.3 |
| Spiperone | [³H]ketanserin | Human brain | High affinity |
| Risperidone | Not specified | Not specified | High affinity |
| Pimavanserin | Not specified | Not specified | Potent inverse agonist |
Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist, this signaling cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks the initiation of this signaling cascade by preventing agonist binding to the 5-HT2A receptor.
Figure 1: 5-HT2A Receptor Signaling Pathway
Experimental Protocols
The following protocols are adapted from standard procedures for radioligand binding assays and can be applied to the study of this compound. The most common radioligand for 5-HT2A receptor binding assays is [³H]ketanserin.
Membrane Preparation from Cells or Tissues
This protocol describes the preparation of cell membranes expressing the 5-HT2A receptor.
Materials:
-
Cells or tissue expressing 5-HT2A receptors
-
Cold Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Cryoprotectant Buffer: Lysis buffer with 10% sucrose
-
Homogenizer
-
High-speed centrifuge
Procedure:
-
Homogenize the cells or tissue in 20 volumes of cold lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in cryoprotectant buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competition Radioligand Binding Assay
This protocol details a competition binding assay to determine the Ki of this compound for the 5-HT2A receptor using [³H]ketanserin.
Materials:
-
Prepared cell membranes
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
[³H]ketanserin (radioligand)
-
This compound (test compound)
-
Non-specific binding control (e.g., 10 µM ketanserin)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in assay binding buffer.
-
In a 96-well plate, set up the following in a final volume of 250 µL per well:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]ketanserin.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [³H]ketanserin.
-
Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]ketanserin.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Figure 2: Radioligand Binding Assay Workflow
Conclusion
These application notes and protocols provide a comprehensive framework for utilizing this compound in radioligand binding assays to characterize its interaction with the 5-HT2A receptor. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the binding affinity and selectivity of this compound, contributing to a deeper understanding of its pharmacological profile and its potential as a therapeutic agent. The inclusion of comparative data for other known 5-HT2A antagonists will aid in the contextualization of experimental results.
Application Note: High-Throughput Screening of 5-HT2A Receptor Antagonists Using a Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders.[1] The receptor primarily couples to the Gq/11 signaling pathway.[2] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] This transient increase in intracellular calcium can be precisely measured using fluorescent calcium indicators, providing a robust method for assessing receptor activation and antagonism.
This application note provides a detailed protocol for a cell-based, high-throughput calcium flux assay to determine the potency of 5-HT2A receptor antagonists. The assay utilizes a fluorescent calcium-sensitive dye, Fluo-4 AM, and is suitable for execution in 96- or 384-well microplate formats.
Signaling Pathway and Experimental Workflow
The activation of the 5-HT2A receptor initiates a well-defined signaling cascade, culminating in an increase in intracellular calcium. Antagonists of this receptor will inhibit this agonist-induced calcium release. The general workflow for assessing antagonist activity involves cell preparation, dye loading, antagonist incubation, agonist stimulation, and signal detection.
Data Presentation
The potency of 5-HT2A receptor antagonists is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for several common 5-HT2A antagonists as determined by calcium flux assays.
| Antagonist | Cell Line | IC₅₀ (nM) | Reference |
| M100907 (Volinanserin) | CHO-K1 | 4.8 | |
| M100907 Metabolite | CHO-K1 | 2.3 | |
| Risperidone | HEK293 | 57 | |
| Ketanserin | HEK293 | 32 | |
| Spiperone | HEK293 | 40 |
Experimental Protocols
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a no-wash calcium assay kit (e.g., Fluo-4 NW).
-
Probenecid: (Optional, but recommended to prevent dye leakage) Prepare a stock solution in assay buffer.
-
5-HT2A Agonist: Serotonin (5-hydroxytryptamine).
-
Positive Control Antagonist: A known 5-HT2A antagonist with a well-characterized IC₅₀ (e.g., M100907).
-
Test Compounds: Serial dilutions of the 5-HT2A antagonists to be tested.
-
Plates: Black-walled, clear-bottom 96-well microplates.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities and appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm).
Assay Procedure
1. Cell Seeding: a. The day before the assay, seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates. b. A typical seeding density is between 40,000 and 80,000 cells per well in 100 µL of culture medium. The optimal density should be determined for each cell line to achieve a confluent monolayer on the day of the assay. c. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Dye Loading: a. Prepare the Fluo-4 AM dye loading solution in assay buffer according to the manufacturer's instructions. A final concentration of 2-5 µM Fluo-4 AM is common. If using a kit, follow the provided protocol. b. If not using a "no-wash" kit, probenecid can be added to the dye loading solution to improve dye retention. c. Carefully aspirate the cell culture medium from the wells. d. Add 100 µL of the dye loading solution to each well. e. Incubate the plate for 45-60 minutes at 37°C, protected from light. Some protocols suggest an additional 15-30 minute incubation at room temperature.
3. Compound and Agonist Preparation: a. During the dye loading incubation, prepare serial dilutions of the test antagonists, the positive control antagonist, and a vehicle control in assay buffer. b. Prepare the 5-HT2A agonist (Serotonin) at a concentration that will elicit a submaximal response (EC₈₀) after addition to the wells. This allows for the detection of antagonist inhibition. The EC₈₀ value should be predetermined in a separate agonist dose-response experiment.
4. Antagonist Pre-incubation: a. After the dye loading incubation, add the prepared dilutions of the test compounds, positive control, or vehicle to the respective wells. b. Incubate for 15-30 minutes at room temperature, protected from light.
5. Measurement of Calcium Flux: a. Place the microplate into the fluorescence plate reader. b. Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. c. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. d. Use the instrument's injector to add the EC₈₀ concentration of the 5-HT2A agonist (Serotonin) to all wells simultaneously. e. Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
6. Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition). c. Plot the normalized response against the logarithm of the antagonist concentration. d. Fit the data to a four-parameter logistic equation (or a similar sigmoidal dose-response model) to determine the IC₅₀ value for each antagonist. GraphPad Prism or similar software is recommended for this analysis.
References
Application Notes and Protocols for Reporter Gene Assay to Determine Iferanserin Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin (also known as VEN-309 and S-MPEC) is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of treatments for a variety of neuropsychiatric and other disorders.[2][3] Upon activation by its endogenous ligand serotonin, the 5-HT2A receptor primarily couples to the Gq/11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 leads to the release of calcium (Ca2+) from the endoplasmic reticulum. This rise in intracellular calcium activates downstream signaling pathways, including the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[4][5]
A reporter gene assay is a highly effective method for quantifying the functional activity of compounds that modulate the 5-HT2A receptor. By utilizing a cell line that stably expresses the human 5-HT2A receptor and contains a reporter gene (e.g., luciferase) under the control of an NFAT response element, the antagonist activity of a compound like this compound can be precisely measured. In the presence of a 5-HT2A agonist, receptor activation leads to an increase in NFAT-driven luciferase expression. An antagonist, such as this compound, will inhibit this agonist-induced response in a dose-dependent manner, allowing for the determination of its potency (typically as an IC50 value).
These application notes provide a detailed protocol for a luciferase-based reporter gene assay to determine the functional antagonist activity of this compound at the 5-HT2A receptor.
Data Presentation
The functional potency of this compound as a 5-HT2A antagonist can be determined by its half-maximal inhibitory concentration (IC50) in a reporter gene assay. For comparative purposes, the IC50 values of other well-characterized 5-HT2A antagonists, as determined in similar functional assays, are presented below.
Note: A specific IC50 value for this compound from a publicly available reporter gene assay study was not identified at the time of this writing. The table below provides a template for presenting such data once obtained, and includes IC50 values for comparator compounds from functional assays that measure the Gq signaling pathway.
| Compound | Assay Type | Cell Line | Agonist Used | IC50 (nM) |
| This compound | NFAT-Luciferase Reporter Assay | CHO-K1 (h5-HT2A) | Serotonin (EC80) | To Be Determined |
| Ketanserin | IP1 Accumulation | CHO-K1 (h5-HT2A) | Serotonin (0.3 µM) | 5.7 |
| M100907 | Calcium Flux | CHO-K1 (h5-HT2A) | Serotonin (1 µM) | 4.8 |
| Ritanserin | IP1 Accumulation | CHO-K1 (h5-HT2A) | Serotonin (0.3 µM) | 9.2 |
| Spiperone | IP1 Accumulation | CHO-K1 (h5-HT2A) | Serotonin (0.3 µM) | 3.1 |
Signaling Pathway and Experimental Workflow
5-HT2A Receptor Gq Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of 5-HT2A Receptor Occupancy by Iferanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and neurological processes. Primarily coupled to the Gq/G11 signaling pathway, its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), modulating a wide range of cellular responses.
Given the therapeutic potential of modulating the 5-HT2A receptor in various disorders, accurately quantifying the engagement of a drug candidate like this compound with its target in situ is of paramount importance. Immunohistochemistry (IHC) offers a powerful technique to visualize and quantify the distribution and, critically, the occupancy of the 5-HT2A receptor by a ligand within the native tissue microenvironment. This document provides detailed protocols for assessing the receptor occupancy of this compound at the 5-HT2A receptor using competitive immunohistochemistry.
Due to the limited availability of public preclinical pharmacological data for this compound, the well-characterized and structurally distinct 5-HT2A antagonist, Ketanserin, will be used as a representative compound to provide concrete examples for quantitative analysis.
Data Presentation
Table 1: Pharmacological Data for Representative 5-HT2A Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (Ki) | Assay Condition | Reference |
| This compound | 5-HT2A | Data not publicly available | - | [1][3] |
| Ketanserin | 5-HT2A | ~0.3 nM - 3.5 nM | Radioligand binding assays | [4] |
| MDL 100,907 | 5-HT2A | ~0.3 nM | Radioligand binding assay | |
| Altanserin | 5-HT2A | ~0.3 nM | Radioligand binding assay |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the 5-HT2A receptor signaling pathway and the logical workflow for determining receptor occupancy by this compound using immunohistochemistry.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for IHC Receptor Occupancy.
Experimental Protocols
Protocol 1: In Vivo 5-HT2A Receptor Occupancy Assessment by Immunohistochemistry
This protocol describes the assessment of 5-HT2A receptor occupancy in rodent brain tissue following systemic administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Experimental animals (e.g., rats or mice)
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or vibratome
-
Primary antibody: Rabbit anti-5-HT2A receptor antibody (e.g., ImmunoStar, Cat# 24288)
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Blocking solution: 10% normal goat serum in PBS with 0.3% Triton X-100
-
PBS and distilled water
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Animal Dosing:
-
Administer this compound at various doses (e.g., 0.1, 1, 10, 30 mg/kg) or a vehicle control to different groups of animals via the desired route (e.g., intraperitoneal, oral).
-
The time between dosing and tissue collection should be determined based on the pharmacokinetic profile of this compound to coincide with peak plasma and brain concentrations.
-
-
Tissue Preparation:
-
At the designated time point post-dosing, deeply anesthetize the animals.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain or other target tissues and post-fix in 4% PFA for 4-24 hours at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until the tissue sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 20-40 µm thick sections using a cryostat and mount on slides or collect as free-floating sections.
-
-
Immunohistochemical Staining:
-
Wash sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 80°C for 30 minutes).
-
Quench endogenous peroxidase activity by incubating sections in 0.3% H2O2 in PBS for 30 minutes.
-
Wash sections three times in PBS.
-
Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-5-HT2A receptor antibody (diluted in blocking solution, e.g., 1:500 - 1:2000) overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with biotinylated secondary antibody (diluted in PBS) for 1-2 hours at room temperature.
-
Wash sections three times in PBS.
-
Incubate with ABC reagent for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Wash sections with distilled water.
-
Dehydrate, clear, and coverslip the slides with an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images of stained sections using a bright-field microscope under consistent lighting conditions.
-
Quantify the staining intensity or the percentage of stained area in a defined region of interest (e.g., cortical layers, specific nuclei) using image analysis software (e.g., ImageJ/Fiji).
-
Calculate receptor occupancy as the percentage reduction in signal intensity in this compound-treated animals compared to vehicle-treated controls:
-
% Occupancy = (1 - (Signal_this compound / Signal_Vehicle)) * 100
-
-
Protocol 2: In Vitro Competitive Binding Immunohistochemistry
This protocol allows for the determination of this compound's ability to displace a known labeled ligand or compete with the primary antibody for binding to the 5-HT2A receptor in tissue sections.
Materials:
-
Control tissue sections (prepared as in Protocol 1, without in vivo dosing)
-
This compound
-
A known competing 5-HT2A antagonist (e.g., Ketanserin, for validation)
-
Primary antibody: Rabbit anti-5-HT2A receptor antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-rabbit IgG)
-
Blocking solution
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Tissue Section Preparation:
-
Use cryostat sections from untreated animals, prepared as described in Protocol 1.
-
-
Competitive Incubation:
-
Prepare a range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). As a positive control for displacement, prepare a similar concentration range of a known antagonist like Ketanserin.
-
Pre-incubate tissue sections with the different concentrations of this compound or Ketanserin in blocking solution for 1-2 hours at room temperature. A "no competitor" control (blocking solution only) must be included.
-
-
Primary Antibody Incubation:
-
Without washing, add the primary anti-5-HT2A receptor antibody at a pre-determined optimal concentration (a concentration that gives a robust but not saturated signal) to all sections, including the competitor-treated and control sections.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash sections three times in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash sections three times in PBS.
-
Mount with a medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Capture fluorescent images using a confocal or epifluorescence microscope with consistent settings for all conditions.
-
Quantify the mean fluorescence intensity of the 5-HT2A receptor signal in a defined region of interest for each this compound concentration.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
The resulting curve should show a decrease in signal as the concentration of this compound increases, demonstrating competition for the antibody binding site. From this curve, an IC50 value (the concentration of this compound that inhibits 50% of the antibody binding) can be calculated. This provides a semi-quantitative measure of this compound's affinity for the receptor in a tissue context.
-
Expected Results and Interpretation
For the in vivo occupancy study , a dose-dependent decrease in the immunohistochemical signal for the 5-HT2A receptor is expected in the this compound-treated groups compared to the vehicle control. This reduction in signal indicates that this compound is occupying the receptor's epitope, thereby preventing the primary antibody from binding. By quantifying this reduction, the percentage of receptor occupancy at different doses of this compound can be determined.
For the in vitro competitive binding study , a concentration-dependent decrease in the fluorescence intensity of the 5-HT2A receptor staining should be observed with increasing concentrations of this compound. This demonstrates a direct competition between this compound and the primary antibody for the binding site on the receptor. The IC50 value derived from this experiment will provide an estimate of the binding affinity of this compound for the 5-HT2A receptor in a native tissue environment.
These immunohistochemical approaches provide valuable spatial and semi-quantitative information about the interaction of this compound with the 5-HT2A receptor, complementing traditional radioligand binding assays and offering crucial insights for drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Iferanserin
These application notes provide detailed protocols for the dissolution of Iferanserin, a selective 5-HT2A receptor antagonist, for in vivo injections. The information is intended for researchers, scientists, and drug development professionals conducting animal studies.
Introduction
This compound is a selective antagonist of the serotonin 5-HT2A receptor.[1][2] Its mechanism of action involves blocking the signaling of serotonin at this specific receptor subtype. In preclinical and clinical research, this compound has been investigated for its therapeutic potential in various conditions, including the treatment of hemorrhoid disease.[1][3] Proper dissolution and formulation are critical for ensuring accurate dosing and bioavailability in in vivo studies. This document outlines two established protocols for preparing this compound for administration to laboratory animals.
Signaling Pathway
This compound exerts its pharmacological effects by blocking the 5-HT2A receptor, a Gq-coupled protein receptor. Activation of the 5-HT2A receptor by serotonin typically initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. By antagonizing this receptor, this compound inhibits these downstream signaling events.
Solubility and Formulation
This compound is a hydrophobic compound, necessitating the use of specific solvent systems for in vivo administration. The choice of vehicle depends on the desired properties of the final formulation, such as a clear solution or a suspension, and the intended route of administration.[4] It is crucial to consider the potential toxicity of the vehicle and to include a vehicle control group in the experimental design.
Recommended Solvents and Formulations
Two primary protocols have been established for the dissolution of this compound for in vivo use. These protocols utilize Dimethyl sulfoxide (DMSO) as a primary solvent, which is then diluted with a secondary vehicle to achieve the final desired concentration and formulation.
| Protocol | Vehicle Composition | Final Concentration | Formulation Type | Recommended Administration Route |
| 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.17 mM) | Suspended Solution | Oral, Intraperitoneal |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.17 mM) | Clear Solution | Oral, Intraperitoneal |
Table 1: Summary of this compound Formulations for In Vivo Injection.
Experimental Protocols
The following are detailed step-by-step procedures for preparing this compound solutions for in vivo administration.
Protocol 1: Preparation of a Suspended Solution
This protocol yields a suspended solution suitable for oral and intraperitoneal injections. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a 20% SBE-β-CD in Saline solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of saline.
-
Mix thoroughly until the powder is completely dissolved and the solution is clear.
-
This solution can be stored at 4°C for up to one week.
-
-
Prepare a 25 mg/mL this compound stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex until the powder is completely dissolved.
-
-
Prepare the final 2.5 mg/mL suspended solution:
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Vortex the mixture thoroughly.
-
If necessary, use an ultrasonic bath to ensure a uniform suspension.
-
Protocol 2: Preparation of a Clear Solution
This protocol yields a clear solution, which is also suitable for oral and intraperitoneal injections. This formulation may be preferred when a true solution is required for the experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL this compound stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex until the powder is completely dissolved.
-
-
Prepare the final ≥ 2.5 mg/mL clear solution:
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing and administering this compound for in vivo studies.
Safety and Handling
-
This compound is for research use only and should not be used in humans.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
The final formulation for injection must be sterile. If the components are not sterile, the final preparation should be sterilized by filtration if possible.
-
It is essential to assess the toxicity of the chosen vehicle in a control group of animals before proceeding with large-scale experiments.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Iferanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor. As a G-protein coupled receptor (GPCR), the 5-HT2A receptor is a key target in the development of therapeutics for a variety of disorders. Accurate and reproducible in vitro models are essential for characterizing the efficacy and potency of 5-HT2A receptor antagonists like this compound. These application notes provide detailed protocols for three critical in vitro assays to determine the efficacy of this compound: a Radioligand Binding Assay, a Calcium Flux Assay, and an ERK1/2 Phosphorylation Assay.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, which is primarily coupled to the Gq/11 signaling pathway, initiates a cascade of intracellular events. This begins with the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). Downstream of this, the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), can be activated. This compound, as a 5-HT2A receptor antagonist, blocks the initiation of this signaling cascade by preventing the binding of serotonin (5-HT) or other agonists.
Application of 5-HT2A Receptor Antagonists in Primary Neuronal Cultures: Focus on Flibanserin
Disclaimer: Information regarding the direct application of Iferanserin in primary neuronal cultures is limited in publicly available scientific literature. This compound is identified as a selective 5-HT2A receptor antagonist[1][2][3]. Due to the scarcity of specific data for this compound, this document will focus on the application of Flibanserin , a well-researched compound that also acts as a 5-HT2A receptor antagonist, in addition to being a 5-HT1A receptor agonist[4][5]. The provided protocols and data for Flibanserin can serve as a comprehensive guide for researchers interested in studying the effects of 5-HT2A receptor modulation in primary neuronal cultures.
Introduction
Flibanserin is a compound with a dual mechanism of action, functioning as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This unique pharmacological profile allows it to modulate serotonergic neurotransmission, which plays a crucial role in various neuronal functions. In primary neuronal cultures, Flibanserin can be utilized to investigate the roles of 5-HT1A and 5-HT2A receptors in neuronal excitability, synaptic plasticity, and cell survival.
Data Presentation
Quantitative Data for Flibanserin
| Parameter | Value | Receptor/System | Source |
| Binding Affinity (Ki) | |||
| 5-HT1A Receptor | 1 nM (in CHO cells) | Serotonin Receptor | |
| 5-HT2A Receptor | 49 nM | Serotonin Receptor | |
| 5-HT2B Receptor | 89.3 nM | Serotonin Receptor | |
| 5-HT2C Receptor | 88.3 nM | Serotonin Receptor | |
| D4 Receptor | 4-24 nM | Dopamine Receptor | |
| Functional Effects | |||
| Extracellular 5-HT | ↓ 30-45% | Rat Prefrontal Cortex | |
| Extracellular Dopamine | ↑ 63% | Rat Prefrontal Cortex | |
| Extracellular Noradrenaline | ↑ 47-50% | Rat Prefrontal Cortex | |
| Neuronal Firing Rate | ↓ | Dorsal Raphe, Hippocampus, Cortex |
Experimental Protocols
Primary Neuronal Culture Preparation
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection tools (sterile scissors, forceps)
-
Hibernate-E medium (supplemented with B-27)
-
Papain (2 mg/mL in Hibernate-E without Ca2+)
-
Complete Neurobasal Plus medium
-
Poly-D-lysine (50 µg/mL)
-
Laminin (optional)
-
Sterile water
-
Culture dishes or coverslips
Procedure:
-
Coat Culture Vessels:
-
Prepare a 50 µg/mL working solution of poly-D-lysine in sterile water.
-
Coat the surface of the culture vessels and incubate for at least 1 hour at room temperature.
-
Rinse the vessels three times with sterile water and allow them to dry completely.
-
-
Tissue Dissection:
-
Sacrifice the pregnant animal according to approved institutional protocols.
-
Dissect the cortices or hippocampi from the embryonic brains in ice-cold Hibernate-E medium.
-
Remove the meninges from the dissected tissue.
-
-
Enzymatic Digestion:
-
Transfer the tissue to a tube containing papain solution and incubate at 30°C for 30 minutes, with gentle shaking every 5 minutes.
-
-
Cell Dissociation and Plating:
-
Stop the digestion by adding complete Hibernate-E medium and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal Plus medium and gently triturate with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan blue.
-
Plate the neurons onto the coated culture vessels at the desired density (e.g., 1 x 10^5 cells/well in a 48-well plate).
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days with fresh, pre-warmed complete Neurobasal Plus medium.
-
Electrophysiological Recording
This protocol outlines a general approach for whole-cell patch-clamp recording to assess the effects of Flibanserin on neuronal excitability.
Materials:
-
Primary neuronal culture (matured for at least 7-14 days in vitro)
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries
-
Internal and external recording solutions
-
Flibanserin stock solution
-
Data acquisition software
Procedure:
-
Prepare Solutions: Prepare appropriate internal and external solutions for patch-clamp recording.
-
Pull Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Establish Whole-Cell Configuration:
-
Place the culture dish on the microscope stage and identify a healthy neuron.
-
Approach the neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Record Baseline Activity: Record baseline neuronal activity in voltage-clamp or current-clamp mode.
-
Apply Flibanserin: Perfuse the recording chamber with an external solution containing the desired concentration of Flibanserin.
-
Record Drug Effects: Record the changes in neuronal activity, such as membrane potential, firing frequency, or postsynaptic currents, in the presence of Flibanserin.
-
Data Analysis: Analyze the recorded data to quantify the effects of Flibanserin on neuronal excitability.
Calcium Imaging
This protocol describes how to use calcium imaging to measure changes in intracellular calcium concentration as an indicator of neuronal activity in response to Flibanserin.
Materials:
-
Primary neuronal culture
-
Fluorescent calcium indicator (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Fluorescence microscope with a camera
-
Image acquisition and analysis software
-
Flibanserin stock solution
Procedure:
-
Load Calcium Indicator:
-
For chemical indicators, incubate the neuronal culture with Fluo-4 AM (e.g., 1 µM) for a specified time at room temperature or 37°C.
-
For genetically encoded indicators, transfect or transduce the neurons with the GCaMP construct several days before imaging.
-
-
Acquire Baseline Images:
-
Mount the culture dish on the microscope stage.
-
Acquire a time-lapse series of fluorescence images to establish a baseline of spontaneous neuronal activity.
-
-
Apply Flibanserin: Add Flibanserin to the imaging medium at the desired concentration.
-
Acquire Post-Treatment Images: Immediately begin acquiring another time-lapse series of images to capture the effect of Flibanserin on neuronal calcium dynamics.
-
Data Analysis:
-
Use image analysis software to identify individual neurons (regions of interest, ROIs).
-
Measure the change in fluorescence intensity over time for each ROI.
-
Quantify parameters such as the frequency and amplitude of calcium transients before and after Flibanserin application.
-
Neuroprotection Assay
This protocol provides a method to assess the potential neuroprotective effects of Flibanserin against a neurotoxic insult.
Materials:
-
Primary neuronal culture
-
Neurotoxin (e.g., glutamate, hydrogen peroxide)
-
Flibanserin stock solution
-
Cell viability assay kit (e.g., MTT, LDH)
-
Plate reader
Procedure:
-
Pre-treat with Flibanserin: Treat the neuronal cultures with various concentrations of Flibanserin for a specified period (e.g., 1-24 hours) before inducing toxicity.
-
Induce Neurotoxicity: Add the neurotoxin to the culture medium, with and without Flibanserin pre-treatment. Include a vehicle control group.
-
Incubate: Incubate the cultures for a duration sufficient to induce cell death (e.g., 24 hours).
-
Assess Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, measure the formation of formazan, which is proportional to the number of viable cells.
-
For an LDH assay, measure the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Data Analysis: Compare the cell viability in the Flibanserin-treated groups to the control and toxin-only groups to determine if Flibanserin confers a neuroprotective effect.
Mandatory Visualization
Caption: 5-HT2A Receptor Signaling Pathway Antagonism by Flibanserin.
Caption: 5-HT1A Receptor Signaling Pathway Agonism by Flibanserin.
Caption: General Experimental Workflow for Compound Testing in Primary Neuronal Cultures.
References
Application Notes and Protocols for Iferanserin in Blocking Serotonin-Induced Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a well-established neurotransmitter that also plays a significant role in hemostasis and thrombosis. While not a potent primary agonist, serotonin acts as a crucial amplifier of platelet aggregation induced by other agonists like adenosine diphosphate (ADP), collagen, and thrombin.[1][2] This amplification is primarily mediated through the serotonin 2A (5-HT2A) receptor on the platelet surface.[2] Iferanserin is a selective antagonist of the 5-HT2A receptor, making it a valuable tool for investigating the role of serotonin in platelet function and a potential therapeutic agent for thrombotic disorders.[3][4]
These application notes provide detailed protocols for utilizing this compound to block serotonin-induced platelet aggregation in vitro. The included methodologies and data will guide researchers in designing and executing experiments to study the effects of 5-HT2A receptor antagonism on platelet function.
Mechanism of Action
Serotonin, released from dense granules of activated platelets, binds to 5-HT2A receptors, which are Gq-protein coupled. This binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation enhances platelet shape change, granule secretion, and ultimately, aggregation in response to primary agonists. This compound, by selectively blocking the 5-HT2A receptor, prevents the binding of serotonin and thereby inhibits this amplification pathway.
Quantitative Data: Inhibition of Platelet Aggregation
While specific dose-response data for this compound in serotonin-induced platelet aggregation is not extensively available in peer-reviewed literature, its activity can be compared to other well-characterized 5-HT2A antagonists. The following table summarizes the inhibitory concentrations (IC50) of various 5-HT2A antagonists against agonist-induced platelet aggregation. This data provides a reference for the expected potency of compounds in this class.
| Compound | Agonist(s) | IC50 (µM) | Reference |
| Ketanserin | Serotonin (5 µM) + ADP (1-5 µM) | Not explicitly stated, but significant inhibition observed | |
| Ketanserin | ADP (6.5 µM) in clopidogrel low-responders | - | |
| Sarpogrelate | Collagen | 66.8 | |
| Novel 5-HT2A Antagonist (Compound 13) | Collagen | 27.3 | |
| Novel 5-HT2A Antagonist (Compound 13) | ADP + Serotonin | 9.9 |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA, the gold standard for measuring platelet aggregation, to assess the inhibitory effect of this compound on serotonin-amplified platelet aggregation.
Materials:
-
This compound
-
Serotonin hydrochloride
-
Adenosine diphosphate (ADP)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium citrate solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Aggregation Assay:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of this compound solution at various final concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO or PBS) and incubate for 5 minutes at 37°C with stirring.
-
Add a sub-threshold concentration of a primary agonist, such as ADP (e.g., 1-5 µM), to the cuvette.
-
Immediately add serotonin (e.g., 1-5 µM) to induce amplified aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Whole Blood Aggregometry
This method assesses platelet aggregation in a more physiologically relevant environment.
Materials:
-
This compound
-
Serotonin hydrochloride
-
ADP
-
Hirudin or citrate anticoagulant tubes
-
Whole blood aggregometer
-
Saline
Procedure:
-
Sample Preparation:
-
Collect whole blood into tubes containing hirudin or citrate.
-
Dilute the blood 1:1 with pre-warmed saline.
-
-
Aggregation Assay:
-
Add the diluted blood to the aggregometer cuvette.
-
Add this compound at various final concentrations or vehicle and incubate for 3-5 minutes at 37°C.
-
Add a primary agonist (e.g., ADP) followed by serotonin.
-
Record the change in impedance for 6-10 minutes.
-
-
Data Analysis:
-
The aggregation is measured as the area under the curve (AUC) of the impedance change.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 from the dose-response curve.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow for investigating the effect of this compound on serotonin-induced platelet aggregation.
Conclusion
This compound serves as a specific and potent tool for dissecting the role of the 5-HT2A receptor in platelet biology. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the inhibitory effects of this compound on serotonin-amplified platelet aggregation. By following these methodologies, scientists and drug development professionals can further elucidate the therapeutic potential of 5-HT2A receptor antagonism in thrombotic diseases.
References
- 1. Serotonin antagonism improves platelet inhibition in clopidogrel low-responders after coronary stent placement: an in vitro pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Iferanserin in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is a selective antagonist of the 5-Hydroxytryptamine Receptor 2A (5-HT2A).[1] The 5-HT2A receptor, a G-protein coupled receptor, is widely distributed throughout the central nervous system (CNS) and is implicated in a variety of physiological and pathological processes, including neuronal excitability, synaptic plasticity, and the pathophysiology of several neuropsychiatric disorders. As a selective antagonist, this compound offers a tool to investigate the specific roles of the 5-HT2A receptor in neuronal function. These application notes provide an overview of the potential use of this compound in electrophysiological slice recordings and offer representative protocols for its characterization.
While detailed electrophysiological data specifically for this compound in brain slice recordings are not extensively available in public literature, this document leverages data from related 5-HT2A antagonists and provides generalized protocols to guide researchers in designing their experiments. The primary mechanism of action of 5-HT2A antagonists is the blockade of serotonin-mediated excitatory effects in the brain.[2]
Data Presentation: Representative Effects of 5-HT2A Receptor Antagonism
The following tables summarize quantitative data from a compound with 5-HT2A antagonist properties, Flibanserin, to illustrate the potential effects that could be investigated for this compound. It is crucial to note that Flibanserin also possesses 5-HT1A agonist activity, which will contribute to its overall effect profile.[3][4]
Table 1: Effect of 5-HT2A Antagonism (via Flibanserin) on Neuronal Firing Rate [3]
| Brain Region | Treatment | Change in Firing Rate | Putative Mechanism |
| Dorsal Raphe Nucleus (DRN) 5-HT Neurons | 2-day Flibanserin (2.5, 5, 10 mg/kg/day) | ↓ 20-27% | 5-HT1A autoreceptor agonism |
| Medial Prefrontal Cortex (mPFC) Neurons | Acute Flibanserin | Antagonism of DOI-induced inhibition | Blockade of postsynaptic 5-HT2A receptors |
Note: The reduction in DRN firing is likely due to the 5-HT1A agonist properties of Flibanserin. A pure 5-HT2A antagonist like this compound would not be expected to have this effect and would be more relevant for studying postsynaptic effects in regions like the mPFC.
Signaling Pathway
The following diagram illustrates the signaling pathway of the 5-HT2A receptor, which this compound antagonizes.
Caption: Signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.
Experimental Protocols
The following are detailed protocols for conducting electrophysiological slice recordings to investigate the effects of this compound. These are generalized protocols and may require optimization for specific brain regions and neuronal populations.
Protocol 1: Acute Brain Slice Preparation
Objective: To prepare viable brain slices for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Vibratome
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
aCSF Composition (in mM):
-
125 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
25 NaHCO₃
-
2 CaCl₂
-
1 MgCl₂
-
10 D-Glucose
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, oxygenated aCSF.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
Objective: To record synaptic currents and neuronal excitability from individual neurons.
Materials:
-
Prepared brain slices
-
Recording chamber on a microscope stage
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
-
Perfusion system for drug application
-
This compound stock solution (e.g., in DMSO) and final dilutions in aCSF
Internal Pipette Solution (K-Gluconate based, for current-clamp):
-
135 K-Gluconate
-
10 HEPES
-
10 KCl
-
2 Mg-ATP
-
0.3 Na-GTP
-
0.2 EGTA
-
pH adjusted to 7.3 with KOH; Osmolarity ~290 mOsm
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 ml/min.
-
Identify the target neuron using differential interference contrast (DIC) microscopy.
-
Pull a glass pipette with a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach the neuron with the pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
For Neuronal Excitability:
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials.
-
Record a baseline of firing frequency and other action potential properties.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and repeat the current injection steps.
-
To study the effect on 5-HT induced activity, first apply serotonin or a 5-HT2A agonist (e.g., DOI) to induce a change in excitability, then co-apply this compound.
-
-
For Synaptic Currents:
-
In voltage-clamp mode, hold the neuron at a potential to isolate excitatory postsynaptic currents (EPSCs, e.g., -70 mV) or inhibitory postsynaptic currents (IPSCs, e.g., 0 mV).
-
Use a stimulating electrode to evoke synaptic responses.
-
Record a stable baseline of evoked or spontaneous synaptic currents.
-
Apply this compound and observe changes in the amplitude and frequency of synaptic events.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for testing the effect of this compound on neuronal activity.
Caption: Experimental workflow for electrophysiological characterization of this compound.
Troubleshooting and Considerations
-
Drug Solubility: Ensure this compound is fully dissolved in the stock solution and does not precipitate in the aCSF. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid off-target effects.
-
Slice Health: Monitor the health of the slices throughout the experiment. Healthy neurons should have a stable resting membrane potential and low input resistance.
-
Controls: Perform appropriate vehicle controls to ensure that the observed effects are due to this compound and not the solvent.
-
Concentration-Response Curve: To determine the potency of this compound, it is advisable to test a range of concentrations to generate a concentration-response curve.
These application notes and protocols provide a framework for investigating the electrophysiological effects of this compound in brain slices. Researchers should adapt these guidelines to their specific experimental questions and setups.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Electrophysiological examination of the effects of sustained flibanserin administration on serotonin receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain neuronal activation induced by flibanserin treatment in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Iferanserin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor, a key target in the development of therapeutics for a variety of disorders. As a G-protein coupled receptor (GPCR), the 5-HT2A receptor primarily signals through the Gq/G11 pathway upon activation. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels. High-throughput screening (HTS) of this compound analogs is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide detailed protocols for two primary HTS assays essential for characterizing this compound analogs: a radioligand binding assay to determine affinity for the 5-HT2A receptor and a functional cell-based calcium flux assay to measure antagonist potency.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound analogs compared to the parent compound and known reference compounds. This data would be generated from the high-throughput screening assays described in the experimental protocols.
Table 1: 5-HT2A Receptor Binding Affinity of this compound Analogs
| Compound | Ki (nM) [³H]-Ketanserin Displacement |
| This compound | [Hypothetical Value: 5.2] |
| Analog A | [Hypothetical Value: 2.1] |
| Analog B | [Hypothetical Value: 15.8] |
| Analog C | [Hypothetical Value: 8.9] |
| Ketanserin (Control) | 1.1 |
| Spiperone (Control) | 0.3 |
Table 2: Functional Antagonist Potency of this compound Analogs in a Calcium Flux Assay
| Compound | IC50 (nM) vs. Serotonin-induced Calcium Flux |
| This compound | [Hypothetical Value: 12.5] |
| Analog A | [Hypothetical Value: 4.8] |
| Analog B | [Hypothetical Value: 35.2] |
| Analog C | [Hypothetical Value: 18.7] |
| Ketanserin (Control) | 5.7 |
| MDL 100907 (Control) | 2.5 |
Signaling Pathways and Experimental Workflows
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: High-Throughput Screening Workflow for this compound Analogs.
Experimental Protocols
High-Throughput Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound analogs for the human 5-HT2A receptor by measuring their ability to displace a radiolabeled antagonist, [³H]-ketanserin.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Spiperone or unlabeled Ketanserin.
-
Test Compounds: this compound analogs and control compounds dissolved in 100% DMSO.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
96-well Filter Plates: GF/C filter plates pre-treated with 0.3% polyethylenimine (PEI).
-
Instrumentation: Scintillation counter (e.g., MicroBeta TriLux).
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound analogs and control compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Spiperone (for non-specific binding).
-
50 µL of test compound or vehicle.
-
50 µL of [³H]-ketanserin (final concentration ~0.5 nM).
-
100 µL of cell membrane suspension (5-10 µg protein/well).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the pre-treated GF/C filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plates, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
High-Throughput Calcium Flux Assay
This functional assay measures the ability of this compound analogs to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8 AM or Calcium 6 dye.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound analogs and control antagonists dissolved in 100% DMSO.
-
384-well black-walled, clear-bottom microplates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FDSS).
Protocol:
-
Cell Plating: Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove the cell culture medium and add the calcium indicator dye solution (e.g., Fluo-8 AM in assay buffer). Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Add the this compound analogs and control compounds to the wells. The final DMSO concentration should be ≤0.5%.
-
Pre-incubation: Incubate the plates with the compounds for 15-30 minutes at room temperature in the dark.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add an EC80 concentration of serotonin to all wells simultaneously and immediately begin measuring the fluorescence intensity over a period of 2-3 minutes.
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Synthesis of this compound Analogs
A library of this compound analogs could be synthesized to explore the structure-activity relationship (SAR). Modifications could be focused on three main regions of the this compound scaffold: the cinnamide moiety, the linker, and the piperidine ring. A representative synthetic scheme is proposed below.
Caption: Proposed Synthetic Strategy for this compound Analogs.
This generalized scheme allows for the introduction of diversity at multiple points to probe the SAR of this compound analogs and identify candidates with superior pharmacological properties.
Troubleshooting & Optimization
Troubleshooting high background in Iferanserin binding assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists resolve issues of high background in Iferanserin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective 5-HT2A receptor antagonist.[1] This means it binds to the serotonin 2A receptor, blocking the effects of the endogenous ligand, serotonin. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gq/G11 to increase the hydrolysis of inositol phosphates and elevate cytosolic calcium levels.[2][3]
Q2: What constitutes "high background" in an this compound binding assay and why is it a problem?
High background in a binding assay refers to a high level of non-specific binding (NSB). NSB is the binding of the radioligand to components other than the target receptor, such as the filter membrane, assay tubes, or other proteins in the membrane preparation.[4][5] This is problematic because it can mask the specific binding signal, leading to an inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, specific binding should account for at least 80% of the total binding.
Q3: What are the most common causes of high background in my this compound binding assay?
High background is a frequent issue and can originate from several sources, which can be broadly categorized as:
-
Radioligand Issues: The radiolabeled ligand may be of low purity, degraded, or used at too high a concentration. Hydrophobic radioligands also have a tendency to exhibit higher non-specific binding.
-
Membrane Preparation Quality: Poor quality membrane preparations with low receptor density or the presence of contaminating proteins can contribute to high non-specific binding. Using an excessive amount of membrane protein can also introduce more non-specific binding sites.
-
Assay Conditions: Suboptimal incubation times, temperature, or buffer composition can increase NSB.
-
Inadequate Washing: Insufficient washing of the filters may not effectively remove all the unbound radioligand.
-
Filter and Labware Issues: The radioligand may bind directly to the filter material or the assay plates and tubes.
Troubleshooting Guide for High Background
This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound binding assay.
Step 1: Initial Assessment & Data Analysis
Before making significant changes to your protocol, carefully analyze your existing data.
Problem: High and variable counts in non-specific binding (NSB) wells.
Example Data with High Background:
| Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| Experiment 1 | 5000 | 3500 | 1500 | 30% |
| Experiment 2 | 4800 | 3200 | 1600 | 33% |
| Ideal Range | >3000 | <1500 | >1500 | >80% |
Logical Troubleshooting Flow:
Caption: A logical workflow for troubleshooting high background.
Step 2: Systematic Troubleshooting of Potential Causes
Address the potential causes of high background in a stepwise manner.
| Potential Cause | Troubleshooting Steps & Solutions |
| Radioligand concentration is too high. | Use a lower concentration of the radioligand. A good starting point is a concentration at or below the Kd value. |
| Radioligand purity is low. | Check the purity of the radioligand. Ensure the radiochemical purity is >90%. If in doubt, obtain a fresh batch. |
| Radioligand is hydrophobic. | Hydrophobic ligands tend to have higher NSB. Consider adding bovine serum albumin (BSA) to the assay buffer to reduce non-specific interactions. |
| Potential Cause | Troubleshooting Steps & Solutions |
| Too much membrane protein. | Reduce the amount of membrane protein per well. A typical range for receptor assays is 10-100 µg of membrane protein. It is crucial to titrate the amount of membrane to optimize the assay. |
| Poor quality membrane preparation. | Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. |
| Low receptor density. | Confirm the presence and activity of the 5-HT2A receptor in your membrane preparation. The tissue or cells used may have a low density of the target receptor. |
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal incubation time and temperature. | Optimize the incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but ensure that equilibrium is reached for specific binding. A common starting point is a 60-minute incubation at 25°C or 30°C. |
| Inappropriate assay buffer. | Modify the assay buffer. Including agents like BSA (0.1-1%) can help reduce non-specific interactions. Ensure the pH and ionic strength of the buffer are optimal. |
| Potential Cause | Troubleshooting Steps & Solutions |
| Ineffective washing. | Increase the volume and/or number of wash steps. Instead of 2-3 washes, try 4-5 quick cycles. Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand. |
| Radioligand binding to filters. | Pre-soak filters in a solution of a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. |
| Filters drying out between washes. | Do not allow the filters to dry out between washes, as this can cause the radioligand to bind irreversibly to the filter matrix. |
| Inappropriate filter type. | Test different filter materials. Glass fiber filters (GF/B or GF/C) are common, but different types may exhibit lower NSB for your specific assay. |
Experimental Protocols
Key Experiment: 5-HT2A Receptor Binding Assay (Adapted for this compound)
This protocol provides a general framework. Optimal conditions should be determined empirically.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the human 5-HT2A receptor.
-
Radioligand: A suitable radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin).
-
This compound: Unlabeled this compound for competition assays.
-
Non-specific Competitor: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filter Plates: 96-well microfilter plates with glass fiber filters (e.g., GF/C).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Experimental Workflow Diagram:
Caption: A typical workflow for a radioligand binding assay.
Methodology:
-
Plate Preparation: Pre-treat the filter plate by soaking it with 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.
-
Non-Specific Binding (NSB): 150 µL of membrane preparation, 50 µL of the non-specific competitor (e.g., 10 µM ketanserin), and 50 µL of radioligand.
-
This compound Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For competition assays, plot the percent specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Signaling Pathway
5-HT2A Receptor Signaling Pathway:
Caption: Simplified 5-HT2A receptor signaling pathway.
References
Technical Support Center: Optimizing Iferanserin Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of iferanserin, a selective 5-HT2A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the serotonin 2A receptor (5-HT2A).[1] By binding to this receptor, it blocks the downstream signaling pathways typically initiated by serotonin (5-hydroxytryptamine, 5-HT). The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can then modulate the activity of various downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade.
Q2: What is a typical effective concentration range for a 5-HT2A antagonist like this compound in in vitro studies?
Q3: How can I determine the optimal concentration of this compound for my experiments?
To determine the optimal concentration, a concentration-response (or dose-response) curve should be generated. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. For an antagonist, this is often done by co-treating the cells with a known 5-HT2A agonist (like serotonin) and measuring the inhibition of the agonist's effect by this compound. The resulting data can be used to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to the agonist.
Q4: What are the potential off-target effects of this compound?
As a selective 5-HT2A antagonist, this compound is designed to have high affinity for the 5-HT2A receptor. However, like many small molecules, it may exhibit some affinity for other serotonin receptor subtypes or other GPCRs at higher concentrations. It is advisable to consult selectivity profiling data if available or to perform counter-screening against related receptors to assess potential off-target effects, especially when using concentrations significantly higher than the determined IC50 for 5-HT2A.
Q5: How should I prepare and store this compound for in vitro use?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | - Inconsistent cell seeding density- Pipetting errors- this compound degradation | - Ensure uniform cell seeding in all wells.- Use calibrated pipettes and proper pipetting techniques.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| No observable effect of this compound | - this compound concentration is too low- Low or no expression of 5-HT2A receptors in the cell line- Inactive this compound | - Perform a wider range of concentrations in your dose-response experiment.- Verify 5-HT2A receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Use a fresh stock of this compound and consider a positive control 5-HT2A antagonist (e.g., ketanserin) to validate the assay. |
| High background signal or cell death in control wells | - Solvent (e.g., DMSO) toxicity- Contamination of cell culture | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).- Perform a solvent toxicity test.- Use aseptic techniques and regularly test for mycoplasma contamination. |
| Unexpected agonist-like activity of this compound | - Inverse agonism- Off-target effects | - Some antagonists can exhibit inverse agonist properties, reducing the basal activity of the receptor. This can be investigated by measuring the effect of this compound in the absence of an agonist.- Investigate potential off-target effects by testing this compound on cells that do not express the 5-HT2A receptor. |
Quantitative Data Summary
Disclaimer: The following tables contain representative data for a typical selective 5-HT2A antagonist, as specific in vitro quantitative data for this compound is not widely available in the public domain. This information is intended for illustrative purposes to guide experimental design.
Table 1: Representative In Vitro Potency of a Selective 5-HT2A Antagonist
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 10 nM | HEK293 (expressing human 5-HT2A) | Calcium Mobilization Assay |
| Ki | 5 nM | CHO-K1 (expressing human 5-HT2A) | Radioligand Binding Assay ([3H]ketanserin) |
Table 2: Representative In Vitro Cytotoxicity of a Selective 5-HT2A Antagonist
| Cell Line | Assay Type | Incubation Time | CC50 (μM) |
| HEK293 | MTT Assay | 48 hours | > 50 |
| HepG2 | Resazurin Assay | 48 hours | > 50 |
| Primary Neurons | LDH Assay | 72 hours | 25 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: In Vitro 5-HT2A Receptor Functional Antagonism Assay (Calcium Mobilization)
This protocol measures the ability of this compound to inhibit serotonin-induced calcium mobilization.
-
Cell Seeding: Seed HEK293 cells stably expressing the human 5-HT2A receptor in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined concentration of serotonin (typically the EC80 concentration) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting logical workflow.
References
Preventing Iferanserin precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Iferanserin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a selective serotonin 5-HT2A receptor antagonist.[1] Like many small molecule drugs, it is a lipophilic compound with low intrinsic solubility in aqueous solutions. This can lead to precipitation during experimental setup, storage, or upon dilution into aqueous buffers, which can significantly impact the accuracy and reproducibility of results.
Q2: What are the primary factors that cause this compound to precipitate?
A2: Several factors can trigger the precipitation of poorly soluble drugs like this compound:
-
Solvent Shift: The most common cause is "solvent shift" precipitation. This occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.
-
pH: The solubility of compounds with ionizable groups can be highly pH-dependent. While the specific pKa of this compound is not publicly available, compounds with amine groups are generally more soluble at acidic pH.[2]
-
Temperature: Most compounds see an increase in solubility with a rise in temperature.[2] If a solution is prepared at a higher temperature and then cooled, the compound may precipitate.
-
Ionic Strength: The presence of salts in buffers can either increase ("salting-in") or decrease ("salting-out") the solubility of a compound.[2]
-
Nucleation and Crystal Growth: Over time, even in a seemingly clear solution, small nuclei can form and grow into visible precipitate, especially during storage or freeze-thaw cycles.
Q3: What is the recommended solvent for preparing a primary stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 50 mg/mL in DMSO has been reported, though this may require sonication to achieve full dissolution.[1] It is crucial to use newly opened or anhydrous DMSO, as absorbed water can significantly impact solubility.
Q4: How should I store my this compound stock solutions?
A4: Prepared stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended (up to 6 months). For short-term storage, -20°C is suitable (up to 1 month). Solutions should be sealed tightly and protected from light.
Q5: Are there any excipients that can help keep this compound in solution?
A5: Yes, formulation aids can significantly enhance the apparent solubility and stability of this compound in aqueous media. These include:
-
Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to create inclusion complexes that improve solubility. A protocol exists for preparing a 2.5 mg/mL suspended solution using 10% DMSO and 90% of a 20% SBE-β-CD saline solution.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can be used at low concentrations (e.g., 0.1-1%) to help maintain supersaturation and prevent precipitation.
-
Co-solvents: While the goal is often an aqueous solution, using a small, tolerable percentage of an organic co-solvent like ethanol in the final buffer can sometimes prevent precipitation.
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Immediate Precipitation upon diluting DMSO stock into buffer. | Solvent Shift / Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO may be too high. | 1. Decrease the final concentration of this compound. 2. Reduce the volume of the DMSO stock added; aim for a final DMSO concentration of <1% (ideally <0.1%). 3. Add the DMSO stock to the buffer dropwise while vortexing vigorously to ensure rapid dispersion. 4. Consider using a solubilizing excipient like SBE-β-CD in your buffer (see Protocol 2). |
| Cloudiness or Precipitation appears after a few hours at room temp. | Time-Dependent Precipitation: The solution was initially supersaturated, but nucleation and crystal growth are occurring over time. | 1. Prepare solutions fresh before each experiment. 2. Include a precipitation inhibitor (e.g., HPMC) or surfactant (e.g., Tween® 80) in the final aqueous medium. 3. Store the final solution at a constant, slightly elevated temperature if the experiment allows. |
| Solution precipitates after refrigeration or a freeze-thaw cycle . | Temperature-Dependent Solubility: this compound is less soluble at lower temperatures. Freezing can concentrate the compound, promoting precipitation upon thawing. | 1. Avoid storing final aqueous dilutions at 4°C unless stability has been confirmed. Prepare fresh. 2. If you must freeze, aliquot into single-use volumes. Upon thawing, warm the solution to 37°C and vortex thoroughly to ensure redissolution before use. Visually inspect for any precipitate. |
Quantitative Solubility Data
| Solvent System | Reported Solubility | Solution Appearance | Source |
| DMSO | 50 mg/mL (143.48 mM) | Clear (with heating/sonication) | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.17 mM) | Clear | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.17 mM) | Suspended Solution | |
| Standard Aqueous Buffers (e.g., PBS, pH 7.4) | Poor / Very Low | N/A (Expected to precipitate) | - |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration this compound Stock in DMSO
-
Materials: this compound powder (white to off-white solid), anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound powder in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 287.7 µL of DMSO to 1 mg of this compound, MW: 348.49 g/mol ).
-
Vortex the solution vigorously for 2-3 minutes.
-
If solids persist, place the tube in a bath sonicator and sonicate for 10-15 minutes. Gentle heating (37-40°C) can also be applied to aid dissolution.
-
Once a clear solution is obtained, aliquot into single-use sterile tubes.
-
Store at -20°C for short-term or -80°C for long-term use.
-
Protocol 2: Preparation of a Stabilized Aqueous Working Solution using SBE-β-CD
This protocol is adapted from supplier data to create a suspended solution suitable for in vivo or in vitro use where a suspension is acceptable.
-
Materials: this compound stock solution in DMSO (e.g., 25 mg/mL), 20% (w/v) SBE-β-CD in sterile saline, sterile conical tube, vortex mixer.
-
Procedure:
-
Prepare the 20% SBE-β-CD solution by dissolving it in sterile saline. This may require gentle heating. Allow to cool to room temperature.
-
In a sterile tube, add the required volume of the 20% SBE-β-CD solution. For a final volume of 1 mL, this would be 900 µL.
-
While vortexing the SBE-β-CD solution, add the this compound DMSO stock drop-by-drop. For a final concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL stock.
-
Continue vortexing for 5 minutes. The result will be a uniform suspension.
-
Use this suspension immediately for best results. Agitate before each use to ensure homogeneity.
-
Visual Guides
Below are diagrams illustrating key workflows and the mechanism of action for this compound.
References
How to minimize variability in Iferanserin animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving Iferanserin.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| High inter-animal variability in drug response | Genetic Variation: Different strains or substrains of animals can have varied metabolic and physiological responses.[1] | Standardize Animal Model: Use a single, well-characterized strain from a reputable supplier. Document the specific strain, sex, and age of the animals used in all study records. |
| Health Status: Underlying health conditions can significantly alter drug metabolism and response. | Health Screening: Ensure all animals are healthy and free of common pathogens. Acclimatize animals to the facility for a standard period before starting the experiment. | |
| Inconsistent pharmacokinetic profiles | Route of Administration: Improper or inconsistent administration technique can lead to variable absorption.[2] | Standardize Administration Protocol: Ensure all personnel are thoroughly trained on the chosen route of administration (e.g., oral gavage, intravenous injection). Use appropriate needle sizes and techniques to minimize tissue damage and stress. |
| Dosing Inaccuracy: Errors in calculating or administering the dose will directly impact plasma concentrations. | Precise Dosing: Calibrate all weighing and liquid handling equipment regularly. Prepare fresh dosing solutions and verify their concentration. Dose animals based on their individual, most recent body weight. | |
| Food and Water Intake: The presence of food in the gastrointestinal tract can affect the absorption of orally administered drugs.[1] | Controlled Fasting: Implement a consistent fasting period before dosing, if appropriate for the study design and animal welfare. Ensure ad libitum access to water. | |
| Variable behavioral or physiological readouts | Environmental Stressors: Noise, light cycles, and handling can induce stress, which can alter physiological responses. | Controlled Environment: Maintain a consistent and controlled environment (temperature, humidity, light-dark cycle). Minimize noise and disturbances. Handle animals consistently and gently. |
| Circadian Rhythm: The timing of drug administration and measurements can influence results due to diurnal variations in physiology. | Standardize Timing: Administer the drug and perform all measurements at the same time of day for all animals. | |
| Unexpected adverse events | Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own biological effects. | Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between the effects of the drug and the vehicle. |
| Off-target Effects: While this compound is a selective 5-HT2A antagonist, high concentrations may lead to off-target effects. | Dose-Response Study: Conduct a pilot dose-response study to identify the optimal therapeutic dose with minimal side effects. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective 5-HT2A receptor antagonist.[3][4] This means it blocks the action of serotonin at the 5-HT2A receptor subtype.
2. What are the key factors to consider when designing an this compound animal study?
Key factors include the choice of animal species and strain, the route and frequency of administration, the dose selection, and the specific endpoints being measured. Careful consideration of these factors during the study design phase can significantly reduce variability.
3. How should I prepare a dosing solution of this compound?
The preparation of a dosing solution will depend on the specific formulation of this compound and the intended route of administration. It is crucial to use a vehicle that is non-toxic and does not interact with the compound. The solubility and stability of this compound in the chosen vehicle should be determined before initiating the study.
4. What is a standard protocol for administering this compound to rodents?
A standard protocol for oral administration in rodents is provided in the "Experimental Protocols" section below. The appropriate protocol will depend on the specific research question.
5. How can I minimize the number of animals used in my studies?
Implementing robust experimental design, including power calculations to determine the appropriate sample size, can help in reducing the number of animals used. Additionally, using within-subject designs where each animal serves as its own control can also be an effective strategy.
Quantitative Data Summary
The following tables provide illustrative examples of how to present quantitative data from this compound animal studies. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (h) |
| 1 | 50 ± 8 | 1.0 ± 0.2 | 250 ± 45 | 4.2 ± 0.8 |
| 5 | 220 ± 35 | 1.5 ± 0.3 | 1300 ± 210 | 4.5 ± 0.9 |
| 10 | 450 ± 60 | 1.5 ± 0.4 | 2800 ± 350 | 4.8 ± 1.1 |
Table 2: Illustrative Behavioral Effects of this compound in a Mouse Model of Anxiety (Elevated Plus Maze)
| Treatment Group | Time in Open Arms (s) | Number of Open Arm Entries |
| Vehicle Control | 25 ± 5 | 8 ± 2 |
| This compound (1 mg/kg) | 40 ± 7 | 12 ± 3 |
| This compound (5 mg/kg) | 65 ± 9 | 18 ± 4 |
| Positive Control (Diazepam) | 70 ± 8 | 20 ± 5 |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Rats
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats (250-300g) to the housing facility for at least one week prior to the experiment.
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Fast animals for 4 hours before dosing, with continued access to water.
-
-
Dosing Solution Preparation:
-
On the day of dosing, prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
The concentration of the suspension should be calculated based on the desired dose and a dosing volume of 5 mL/kg.
-
Continuously stir the suspension to ensure homogeneity.
-
-
Administration Procedure:
-
Weigh each rat immediately before dosing.
-
Gently restrain the rat.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.
-
Carefully insert the needle into the esophagus and into the stomach.
-
Administer the calculated volume of the this compound suspension or vehicle.
-
Monitor the animal for any signs of distress after administration.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage.
-
Provide access to food 2 hours after dosing.
-
Monitor the animals for any adverse reactions at regular intervals.
-
Visualizations
Caption: this compound blocks the 5-HT2A signaling pathway.
Caption: A generalized workflow for an this compound animal study.
References
Technical Support Center: Iferanserin Selectivity Profiling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving and understanding the selectivity of Iferanserin in complex tissues. Given that publicly available, detailed quantitative data on this compound's selectivity is limited—compounded by the discontinuation of its clinical development[1][2]—this guide offers a framework for generating and interpreting selectivity data through established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as VEN-309) is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[2] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway.[3] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[3] As an antagonist, this compound blocks these downstream effects by preventing serotonin from binding to the receptor.
Q2: Why is assessing the selectivity of this compound in complex tissues important?
A2: Assessing selectivity in complex tissues is crucial because this compound may interact with other receptors, often called "off-targets." In a complex biological environment with numerous receptor subtypes (e.g., other serotonin receptors, adrenergic, or dopaminergic receptors), off-target binding can lead to unexpected physiological effects, confounding experimental results and potentially causing adverse effects in a clinical context. Understanding the tissue-specific exposure and selectivity helps to build a more accurate pharmacological profile and predict both efficacy and potential liabilities.
Q3: What are the common off-targets for a 5-HT2A receptor antagonist?
A3: Ligands targeting 5-HT2 receptors often show some degree of affinity for other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C, due to structural similarities in the binding pocket. Other potential off-targets can include adrenergic receptors (alpha-1 and alpha-2), dopamine receptors (especially D2), and histamine receptors (H1). Comprehensive screening against a panel of GPCRs is necessary to fully characterize the selectivity profile.
Q4: What experimental systems are suitable for evaluating this compound's selectivity in complex tissues?
A4: A variety of ex vivo systems can be used. These include:
-
Tissue Homogenates: Crude, mitochondrial, or microsomal fractions from tissues like the brain cortex, liver, or smooth muscle are suitable for radioligand binding assays to determine binding affinity (Ki).
-
Primary Cell Cultures: Neurons, astrocytes, or smooth muscle cells isolated from tissues provide a more physiologically relevant system for functional assays (e.g., calcium mobilization) where the cellular machinery is intact.
-
Tissue Slices: Acutely prepared tissue slices (e.g., brain slices) can be used for both binding and functional studies in a three-dimensional environment that preserves some of the native tissue architecture.
Data Presentation: Quantifying Selectivity
A critical step in understanding this compound's profile is to quantify its affinity and functional potency at the target receptor versus a panel of potential off-target receptors. The following tables are templates for organizing your experimental data.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand Used | Source of Tissue/Cells | Ki (nM) ± SEM | Fold Selectivity (Ki Off-Target / Ki 5-HT2A) |
| 5-HT2A | e.g., [3H]Ketanserin | e.g., Rat Frontal Cortex | [Insert Data] | 1 |
| 5-HT2B | e.g., [3H]LSD | e.g., Rat Fundus | [Insert Data] | [Calculate] |
| 5-HT2C | e.g., [3H]Mesulergine | e.g., Pig Choroid Plexus | [Insert Data] | [Calculate] |
| 5-HT1A | e.g., [3H]8-OH-DPAT | e.g., Rat Hippocampus | [Insert Data] | [Calculate] |
| α1-adrenergic | e.g., [3H]Prazosin | e.g., Rat Cerebral Cortex | [Insert Data] | [Calculate] |
| D2 Dopamine | e.g., [3H]Spiperone | e.g., Rat Striatum | [Insert Data] | [Calculate] |
| H1 Histamine | e.g., [3H]Pyrilamine | e.g., Guinea Pig Cerebellum | [Insert Data] | [Calculate] |
| ...add other receptors |
Table 2: Functional Antagonist Potency Profile of this compound
| Receptor Subtype | Functional Assay | Agonist Used | Source of Tissue/Cells | IC50 (nM) ± SEM | Fold Selectivity (IC50 Off-Target / IC50 5-HT2A) |
| 5-HT2A | e.g., Calcium Mobilization | Serotonin | e.g., Primary Cortical Neurons | [Insert Data] | 1 |
| 5-HT2C | e.g., Calcium Mobilization | Serotonin | e.g., CHO-h5-HT2C cells | [Insert Data] | [Calculate] |
| α1-adrenergic | e.g., Calcium Mobilization | Phenylephrine | e.g., Primary Smooth Muscle Cells | [Insert Data] | [Calculate] |
| ...add other receptors |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: 5-HT2A Receptor Signaling Pathway.
References
Technical Support Center: Overcoming Poor Solubility of Iferanserin for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Iferanserin in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective 5-HT2A receptor antagonist.[1][2] Its mechanism of action involves blocking the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). This receptor is primarily coupled to the Gαq signal transduction pathway.[3] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, stimulate protein kinase C (PKC) activity and the release of intracellular calcium (Ca2+).[3][4] By antagonizing this receptor, this compound inhibits these downstream signaling events.
Q2: this compound has poor aqueous solubility. What is the recommended solvent for creating a stock solution for cell culture experiments?
A2: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). A high-concentration stock solution, for instance at 25 mg/mL, can be prepared in DMSO.
Q3: My this compound solution precipitates when I add it to my cell culture medium. What is causing this and how can I prevent it?
A3: Precipitation, or "crashing out," occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble. This is a common issue with hydrophobic compounds. To prevent this, it is crucial to perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium. It's also important to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity to the cells.
Q4: What is the maximum concentration of this compound I can use in my cell culture experiments?
A4: The maximum soluble concentration of this compound in your specific cell culture medium needs to be determined empirically. A solubility test is recommended to identify the highest concentration that remains in solution without precipitating. Exceeding this limit will lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.
Q5: Are there any general considerations for working with poorly soluble compounds in cell culture?
A5: Yes, several factors can influence the solubility of a compound in cell culture:
-
Temperature: Always use pre-warmed media, as solubility often decreases at lower temperatures.
-
Serum Presence: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. Working in serum-free conditions may increase the likelihood of precipitation.
-
pH of the Medium: The pH of the cell culture medium can affect the ionization state of a compound, which in turn can influence its solubility.
-
Evaporation: Prevent evaporation from your culture plates, as this can increase the concentration of all components, potentially leading to precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its solubility limit in that specific aqueous environment. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your media (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed media, then add this to the final volume. |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use cell culture media that has been pre-warmed to 37°C. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute initial stock solution. |
Issue 2: Precipitation of this compound Over Time During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial solution may be supersaturated and appear clear, but over time, the compound can crystallize and precipitate. | Determine the true maximum soluble concentration and work at or below this concentration. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which can affect the solubility of the compound. | Minimize the time culture plates are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator. |
| Evaporation of Media | Evaporation from the wells of the culture plate increases the concentration of this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 348.49 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.48 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium in the 96-well plate. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%) but no this compound.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration of this compound in your specific cell culture medium.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: this compound's antagonistic effect on the 5-HT2A signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Beads-Based Dissolution Method for the In Vitro Evaluation of Extended Release HPMC Matrix Tablets and the Correlation with the In Vivo Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing an In Vitro Model to Screen Drugs for Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iferanserin in Electrophysiology Studies
Welcome to the technical support center for researchers utilizing Iferanserin in electrophysiology studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and minimize artifacts in your recordings, ensuring high-quality and reliable data. As this compound is a novel compound in the context of detailed electrophysiological characterization, this guide combines known information about its primary mechanism of action with troubleshooting strategies for common electrophysiological artifacts that may be encountered when studying any new pharmacological agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective 5-HT₂A receptor antagonist.[1] Its primary mechanism of action is to block the activation of 5-HT₂A receptors by serotonin (5-hydroxytryptamine). These receptors are G-protein coupled receptors that, upon activation, typically lead to the stimulation of phospholipase C and subsequent intracellular signaling cascades involving inositol phosphates and diacylglycerol.
Q2: What are the expected electrophysiological effects of blocking 5-HT₂A receptors?
The blockade of 5-HT₂A receptors can have various effects depending on the cell type and the specific ion channels and signaling pathways modulated by these receptors in that system. In the central nervous system, 5-HT₂A receptor activation has been shown to modulate neuronal excitability.[2] Therefore, application of this compound would be expected to antagonize these effects. For example, if serotonin enhances a specific current or increases neuronal firing rate via 5-HT₂A receptors in your preparation, this compound should reverse or prevent these effects.
Q3: Are there any known off-target effects of this compound on ion channels?
Currently, there is limited publicly available data on the specific off-target effects of this compound on various ion channels. However, it is crucial for researchers to be aware that many drugs can have unintended interactions with ion channels.[3][4][5] For instance, other 5-HT₂A antagonists, such as ritanserin, have been shown to block CaV1.2 calcium channels. Therefore, it is essential to empirically test for potential off-target effects in your specific experimental preparation.
Q4: How can I differentiate between a genuine effect of this compound and an experimental artifact?
Differentiating between a true pharmacological effect and an artifact requires careful experimental design and controls. Key strategies include:
-
Vehicle Controls: Always apply the vehicle solution (the solvent in which this compound is dissolved) alone to ensure it has no effect on your recordings.
-
Concentration-Response Curves: A genuine pharmacological effect will typically exhibit a dose-dependent relationship.
-
Washout: If possible, demonstrate that the effect of this compound is reversible upon washing it out of the experimental chamber.
-
Positive Controls: Use a known 5-HT₂A agonist to confirm the presence and functionality of the target receptors in your preparation.
-
Negative Controls: In a cell line or tissue known not to express 5-HT₂A receptors, this compound should have no on-target effects. Any observed activity could indicate an off-target effect.
Troubleshooting Guides
Issue 1: Unstable Recordings or Loss of Seal After this compound Application
Q: My whole-cell patch-clamp recording becomes unstable, or I lose the gigaohm seal shortly after applying this compound. What could be the cause and how can I fix it?
A: This is a common issue when applying any new compound. The problem may not be a direct pharmacological effect of this compound but could be related to the experimental conditions.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Seal Quality | Ensure a stable, high-resistance (>1 GΩ) seal before drug application. Monitor the seal resistance throughout the baseline recording period. A seal that is slowly deteriorating may fail upon the slight mechanical disturbance of solution exchange. |
| Solvent Effects | If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in your recording solution is low (typically <0.1%) and consistent across all experiments, including vehicle controls. Some cell membranes are sensitive to certain solvents. |
| Solution Incompatibility | Verify that this compound is fully dissolved in your external solution and does not precipitate over time. Precipitation can clog perfusion lines and alter the local osmolarity around the cell. |
| Mechanical Instability | Ensure your perfusion system is set up to minimize mechanical disturbances to the patched cell during solution exchange. A slow and gentle perfusion rate is recommended. |
| Cell Health | Only use healthy cells for your experiments. Unhealthy cells are more prone to instability and rundown, which can be exacerbated by experimental manipulations. |
Issue 2: Observed Changes in Ion Channel Gating or Conductance
Q: I am observing a change in the gating properties (e.g., activation or inactivation kinetics) or the conductance of an ion channel after applying this compound, even in a system where I don't expect 5-HT₂A receptors to be present. Could this be an off-target effect?
A: Yes, this is a distinct possibility and a critical consideration when characterizing a new compound.
Recommended Troubleshooting Workflow:
References
- 1. A Novel Device to Suppress Electrical Stimulus Artifacts in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of 5-HT2A/2C receptors reduces the excitability of cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. Editorial: Targeting ion channels for drug discovery: emerging challenges for high throughput screening technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating 5-HT2A Receptor Blockade by Iferanserin in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Iferanserin to validate 5-HT2A receptor blockade in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as VEN-309) is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] Its primary mechanism of action is to bind to 5-HT2A receptors, thereby preventing the endogenous ligand, serotonin (5-HT), or other 5-HT2A agonists from activating the receptor and initiating downstream signaling cascades.
Q2: How can I confirm that this compound is effectively blocking 5-HT2A receptors in my in vivo model?
A2: The most common method is to use a behavioral assay that is dependent on 5-HT2A receptor activation. The head-twitch response (HTR) in rodents, induced by a 5-HT2A agonist like DOI (2,5-dimethoxy-4-iodoamphetamine), is a widely accepted behavioral proxy for 5-HT2A receptor activation.[2][3][4] Effective blockade by this compound would be demonstrated by a significant reduction or complete inhibition of the DOI-induced HTR.
Q3: What is the primary signaling pathway activated by the 5-HT2A receptor?
A3: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant reduction in DOI-induced head-twitch response (HTR) after this compound administration. | Inadequate Dose of this compound: The dose may be too low to achieve sufficient receptor occupancy. | 1. Conduct a Dose-Response Study: Test a range of this compound doses to determine the minimal effective dose for HTR blockade. 2. Review Literature: Compare your dosing regimen with published studies using other selective 5-HT2A antagonists. |
| Timing of Administration: The pre-treatment time with this compound may not be optimal for reaching peak brain concentration and receptor occupancy before the agonist challenge. | 1. Vary Pre-treatment Time: Administer this compound at different time points (e.g., 30, 60, 90 minutes) before the DOI challenge to identify the optimal window for blockade. | |
| Pharmacokinetic Issues: Poor absorption or rapid metabolism of this compound in the chosen animal model. | 1. Consider a different route of administration: If using oral administration, consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection for more direct and potentially faster absorption. 2. Pharmacokinetic Analysis: If available, conduct studies to determine the plasma and brain concentrations of this compound over time. | |
| Variability in HTR between animals in the same treatment group. | Individual Differences in Metabolism: Animals may metabolize the compounds at different rates. | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 2. Control for Animal Characteristics: Ensure that animals are of a similar age, weight, and are housed under identical conditions. |
| Inconsistent Drug Administration: Inaccurate dosing or improper administration technique. | 1. Standardize Procedures: Ensure all researchers are using the same, well-defined protocol for drug preparation and administration. 2. Verify Injection Sites: For i.p. injections, ensure proper placement to avoid injection into the gut or other organs. | |
| Unexpected behavioral effects observed after this compound administration (e.g., changes in locomotor activity). | Off-Target Effects: Although selective, at higher doses this compound may interact with other receptors. | 1. Assess Locomotor Activity: Use an open-field test to quantify any changes in locomotion caused by this compound alone. This will help to differentiate between specific 5-HT2A-mediated effects and general motor effects. 2. Use the Lowest Effective Dose: Once determined from the dose-response study, use the lowest dose of this compound that effectively blocks the HTR to minimize potential off-target effects. |
| Interaction with Endogenous Systems: Blockade of 5-HT2A receptors can modulate other neurotransmitter systems, such as the dopaminergic system. | 1. Review Relevant Literature: Investigate known interactions between the 5-HT2A system and other neurotransmitter systems that could explain the observed behavior. |
Experimental Protocols
DOI-Induced Head-Twitch Response (HTR) for Validating 5-HT2A Blockade
This protocol is adapted from standard procedures for assessing 5-HT2A receptor activation and blockade in rodents.
Materials:
-
This compound
-
2,5-dimethoxy-4-iodoamphetamine (DOI)
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Experimental animals (e.g., C57BL/6J mice)
-
Observation chambers
-
Video recording equipment (optional but recommended)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
This compound Administration: Administer this compound or its vehicle via the desired route (e.g., i.p.). The dose and pre-treatment time should be based on pilot studies or literature on similar compounds.
-
Pre-treatment Period: Place the animal in the observation chamber and allow the pre-treatment time to elapse.
-
DOI Administration: Administer a dose of DOI known to reliably induce HTR (e.g., 1-3 mg/kg, i.p.).
-
Observation Period: Immediately after DOI administration, begin observing the animal and counting the number of head twitches for a defined period (e.g., 20-30 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Compare the number of head twitches in the this compound-treated group to the vehicle-treated control group. A statistically significant reduction in HTR in the this compound group indicates successful 5-HT2A receptor blockade.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on DOI-Induced HTR
| This compound Dose (mg/kg) | Mean HTR Count (± SEM) | % Inhibition of HTR |
| Vehicle | 45 ± 4 | 0% |
| 1 | 32 ± 5 | 28.9% |
| 3 | 15 ± 3 | 66.7% |
| 10 | 4 ± 2 | 91.1% |
Table 2: Receptor Binding Affinity Profile of this compound and Common 5-HT2A Ligands
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) |
| This compound | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Ketanserin | 3.5 | ~400 | ~150 |
| M100907 | 0.85 | 88 | >1000 |
Note: Specific binding affinity data for this compound was not available in the provided search results. Researchers should consult the manufacturer's data sheet or relevant publications for this information.
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and this compound Blockade.
Caption: Experimental Workflow for In Vivo Validation of 5-HT2A Blockade.
Caption: Troubleshooting Logic for Failed HTR Blockade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Reducing non-specific binding of Iferanserin in tissue homogenates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iferanserin, specifically addressing the common issue of high non-specific binding in tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (VEN-309) is a selective antagonist of the 5-HT2A receptor.[1] It has been investigated for the treatment of hemorrhoid disease.[1][2]
Q2: What causes high non-specific binding in tissue homogenate assays?
High non-specific binding (NSB) in tissue homogenate assays can be attributed to several factors:
-
Hydrophobic Interactions: The compound may bind to lipids and hydrophobic regions of proteins within the tissue homogenate.[3]
-
Ionic Interactions: Electrostatic attraction between the charged compound and oppositely charged molecules in the tissue can lead to non-specific binding.
-
Binding to Assay Components: The compound may adhere to the surfaces of assay tubes, plates, and filters.
-
Tissue-Specific Components: The composition of the tissue homogenate itself can contribute significantly to NSB, with some tissues having a higher propensity for non-specific interactions than others.
Q3: Why is it crucial to minimize non-specific binding?
High non-specific binding can obscure the specific binding signal of this compound to the 5-HT2A receptor, leading to inaccurate determination of key parameters such as receptor affinity (Kd) and receptor density (Bmax). Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.
Q4: What are the general strategies to reduce non-specific binding?
General strategies to reduce NSB involve optimizing the assay conditions and composition. This includes adjusting the buffer's pH and ionic strength, incorporating blocking agents, and refining the washing procedures.
Troubleshooting Guide: High Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in this compound binding assays with tissue homogenates.
Step 1: Evaluate and Optimize the Assay Buffer
The composition of your assay buffer is critical in controlling non-specific interactions.
-
pH Adjustment: The charge of both this compound and the tissue proteins can be influenced by the buffer's pH. Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition for your specific tissue.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help shield charged molecules and reduce electrostatic interactions that contribute to non-specific binding.
Step 2: Incorporate Blocking Agents
Blocking agents are added to the assay buffer to saturate non-specific binding sites.
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can prevent this compound from binding to non-receptor proteins and the surfaces of your assay tubes or plates. A starting concentration of 0.1% to 1% (w/v) is recommended.
-
Non-ionic Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that may cause your ligand to bind non-specifically.
-
Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable in your assay format) can help block non-specific sites.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of Common Blocking Agents
| Blocking Agent | Typical Starting Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Reduces hydrophobic interactions and binding to surfaces. |
| Tween-20 | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions. |
| Normal Serum | 1% - 5% (v/v) | Blocks non-specific antibody binding sites. |
Step 3: Refine Tissue Homogenate Preparation and Assay Procedure
-
Protein Concentration: Reduce the amount of membrane protein in the assay. A typical range for most receptor assays is 100-200 µg of protein per well/tube.
-
Washing Procedure: Inadequate washing can leave unbound radiolabeled this compound behind, contributing to a high background signal.
-
Increase Wash Volume and/or Number of Washes: Ensure you are using a sufficient volume of ice-cold wash buffer and consider increasing the number of wash steps.
-
Optimize Wash Buffer Composition: The wash buffer should be optimized to efficiently remove unbound ligand without causing significant dissociation of the specifically bound ligand.
-
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates
-
Tissue Collection: Collect fresh tissue samples and place them immediately in ice-cold lysis buffer. A recommended buffer is 50 mM Tris-HCl with 2 mM EDTA, pH 7.4. For every 100 mg of tissue, use 900 µL of lysis buffer. To minimize protease activity, consider adding protease inhibitors such as aprotinin, leupeptin, and pepstatin A (all at 1 µg/mL) and 2mM PMSF.
-
Homogenization: Homogenize the tissue on ice using a Potter-Elvehjem homogenizer (Teflon pestle and glass mortar) or a mechanical homogenizer like a Polytron.
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 2 minutes at 4°C to pellet large debris.
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the membrane fraction, without disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
-
Storage: Use the homogenate immediately or store it in aliquots at -80°C.
Protocol 2: Radioligand Binding Assay for this compound
This protocol outlines a saturation binding experiment to determine the Kd and Bmax of a radiolabeled form of this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
Radiolabeled this compound Stock Solution: Prepare a high-concentration stock solution.
-
Unlabeled Competitor Stock Solution: Prepare a high-concentration stock solution of an unlabeled 5-HT2A receptor ligand (e.g., ketanserin) to determine non-specific binding.
-
-
Assay Setup:
-
Total Binding: In assay tubes, add assay buffer, varying concentrations of radiolabeled this compound, and the tissue homogenate.
-
Non-Specific Binding: In a separate set of tubes, add assay buffer, varying concentrations of radiolabeled this compound, a high concentration of the unlabeled competitor (e.g., 10 µM), and the tissue homogenate.
-
-
Incubation: Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific counts from the total counts for each concentration of radiolabeled this compound. Perform saturation analysis to determine the Kd and Bmax values.
Visualizations
Caption: this compound as a 5-HT2A receptor antagonist blocks downstream signaling.
Caption: Workflow for troubleshooting high non-specific binding.
Caption: Logical relationship between causes and solutions for high NSB.
References
Technical Support Center: Iferanserin Interference with Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from iferanserin in fluorescent assays. Given the aromatic nature of this compound, a selective 5-HT2A receptor antagonist, there is a potential for interference with fluorescent detection methods through autofluorescence or quenching.[1] This guide will help you identify, troubleshoot, and mitigate these potential issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective 5-HT2A receptor antagonist.[2] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 proteins. This initiates a signaling cascade that activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a common readout in fluorescent assays for receptor activation.[3]
Q2: Can this compound interfere with my fluorescent assay?
Q3: What are the primary mechanisms of small molecule interference in fluorescent assays?
A3: The two main mechanisms by which a small molecule like this compound can interfere with a fluorescent assay are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your assay's fluorophore, leading to a false positive or an artificially high signal.
-
Quenching: The compound can absorb the excitation light intended for the fluorophore or the emission light from the fluorophore, leading to a false negative or an artificially low signal. This is also known as the inner filter effect.
Q4: I am observing an unexpected increase in fluorescence when I add this compound. What is the likely cause?
A4: An unexpected increase in fluorescence is often due to the autofluorescence of the test compound. To confirm this, you should run a control experiment with this compound in the assay buffer without the fluorescent dye or cells and measure the fluorescence at the same wavelengths used in your experiment.
Q5: My fluorescent signal is decreasing in the presence of this compound. What could be the reason?
A5: A decrease in signal could be due to the intended biological effect of this compound (i.e., antagonism of your target receptor, leading to reduced signaling). However, it could also be an artifact caused by fluorescence quenching. Control experiments are necessary to differentiate between a true biological effect and assay interference.
Troubleshooting Guides
Problem 1: Unexpectedly High Fluorescence Signal
This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run an "this compound only" control: Prepare samples containing various concentrations of this compound in the assay buffer (without cells or your assay's fluorophore) and measure the fluorescence using the same instrument settings as your main experiment. A concentration-dependent increase in fluorescence will confirm autofluorescence.
-
Perform a spectral scan: If available, use a spectrofluorometer to determine the excitation and emission spectra of this compound in your assay buffer. This will reveal the wavelengths at which this compound is most fluorescent and help you assess the degree of spectral overlap with your fluorophore.
-
Mitigation Strategies:
-
Subtract background fluorescence: If the autofluorescence is moderate and consistent, you can subtract the signal from the "this compound only" control from your experimental wells.
-
Switch to a red-shifted fluorophore: Autofluorescence from small molecules is often more pronounced at shorter wavelengths (blue and green regions). Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often mitigate the interference.
-
Use a time-resolved fluorescence (TRF) assay: TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. The measurement is delayed after excitation, allowing the short-lived background fluorescence from compounds like this compound to decay.
-
Problem 2: Unexpectedly Low Fluorescence Signal
This could be due to fluorescence quenching by this compound or the intended biological activity.
Troubleshooting Steps:
-
Perform a quenching control experiment: Prepare a sample with your fluorophore at a known concentration and measure its fluorescence. Then, add this compound at the concentrations used in your experiment and measure the fluorescence again. A significant decrease in the signal in the presence of this compound indicates quenching.
-
Measure the absorbance spectrum of this compound: Use a spectrophotometer to measure the absorbance of this compound across the excitation and emission wavelengths of your fluorophore. High absorbance at these wavelengths suggests an inner filter effect.
-
Mitigation Strategies:
-
Reduce the concentration of this compound: If possible, use a lower concentration range of this compound where quenching is minimal but the biological effect is still observable.
-
Change the fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Use an orthogonal assay: Confirm your findings with a non-fluorescence-based assay, such as a bioluminescent reporter gene assay or a label-free detection method.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to quantify the interference of a compound like this compound in common fluorescent assays.
Table 1: Autofluorescence of this compound
| This compound Concentration (µM) | Raw Fluorescence Units (RFU) at 485/525 nm (Fluo-4 wavelengths) |
| 0 | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2500 |
| 20 | 5000 |
Table 2: Quenching Effect of this compound on Fluorescein
| This compound Concentration (µM) | Fluorescein Fluorescence (RFU) | % Quenching |
| 0 | 8000 | 0% |
| 1 | 7500 | 6.25% |
| 5 | 6000 | 25% |
| 10 | 4000 | 50% |
| 20 | 2000 | 75% |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of the experimental fluorophore.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.
-
Add the dilutions to the wells of the microplate. Include wells with only the assay buffer as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorophore.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the experimental fluorophore.
Materials:
-
This compound stock solution
-
Fluorophore stock solution (at the concentration used in the assay)
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black microplates
Procedure:
-
Prepare a solution of your fluorophore in the assay buffer at the final concentration used in your experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate wells, mix the fluorophore solution with the this compound dilutions. Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths.
-
Compare the fluorescence of the samples containing this compound to the control wells. A dose-dependent decrease in fluorescence indicates quenching.
Protocol 3: Orthogonal Assay - Luciferase Reporter Gene Assay
Objective: To confirm the biological activity of this compound using a non-fluorescence-based method.
Materials:
-
Cells stably expressing the 5-HT2A receptor and a luciferase reporter gene under the control of a calcium-responsive element (e.g., NFAT-luciferase).
-
This compound stock solution
-
5-HT (serotonin) agonist
-
Luciferase assay reagent
-
Luminometer
-
White, opaque microplates
Procedure:
-
Seed the reporter cells in the white microplates and incubate overnight.
-
Pre-incubate the cells with a serial dilution of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an EC80 concentration of the 5-HT agonist. Include control wells with no agonist (basal) and agonist with no this compound (maximal stimulation).
-
Incubate for the optimal time for reporter gene expression (e.g., 4-6 hours).
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of the agonist response by this compound. If the results are consistent with your primary fluorescent assay (after correcting for any interference), it provides stronger evidence for the biological activity of this compound.
Visualizations
Caption: Signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.
Caption: Experimental workflow for troubleshooting fluorescence assay interference.
Caption: Decision logic for diagnosing the cause of assay interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H28N2O | CID 6445539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Iferanserin Delivery in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent delivery of Iferanserin in rodent models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective 5-HT2A receptor antagonist.[1][2] Its mechanism of action involves blocking the binding of serotonin to the 5-HT2A receptor, thereby inhibiting the downstream signaling cascade. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily engages the Gq/G11 signaling pathway.
Q2: What are the common administration routes for this compound in rodent models?
A2: The most common administration routes for systemic delivery of compounds like this compound in rodents are oral gavage (PO), subcutaneous (SC) injection, and intraperitoneal (IP) injection. The choice of route depends on the experimental goals, the required pharmacokinetic profile, and the physicochemical properties of the formulation.
Q3: How should I prepare an this compound formulation for in vivo studies?
A3: this compound is a lipophilic compound with low aqueous solubility. Therefore, appropriate vehicle selection is critical for achieving a homogenous and stable formulation for consistent dosing. Common vehicles for poorly soluble compounds include aqueous suspensions with suspending agents (e.g., carboxymethylcellulose), solutions with co-solvents (e.g., DMSO, PEG-400), or oil-based vehicles (e.g., corn oil, sesame oil).[3][4][5] It is crucial to conduct pilot studies to determine the optimal vehicle that ensures solubility, stability, and good tolerability in the chosen rodent model. For topical applications, as in its clinical formulation for hemorrhoid treatment, this compound is prepared as an ointment.
Q4: What are the expected pharmacokinetic properties of this compound in rodents?
Data Presentation: Representative Pharmacokinetic Parameters of a 5-HT2A Antagonist (Ketanserin) in Rats
| Parameter | Oral Administration (10-40 mg/kg) | Intravenous Administration (10 mg/kg) |
| Bioavailability (F%) | >80% | N/A |
| Time to Peak (Tmax) | Rapid Absorption | Immediate |
| Elimination Half-life (t½) | 2-5 hours | ~2 hours |
| Volume of Distribution (Vdss) | N/A | 0.67 L/kg |
| Plasma Clearance (Cl) | N/A | 3.8 mL/min/kg |
Source: Adapted from pharmacokinetic data for Ketanserin in rats.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the administration of this compound via different routes.
Oral Gavage Administration
Issue 1: Animal Distress or Injury During Gavage
-
Question: My mice/rats are showing signs of distress (e.g., struggling, vocalization, respiratory difficulty) during or after oral gavage. What could be the cause and how can I prevent it?
-
Answer:
-
Improper Restraint: Incorrect or prolonged restraint is a major cause of stress. Ensure you are using a firm but gentle restraint technique that does not constrict the animal's breathing.
-
Incorrect Needle Placement: Accidental entry into the trachea instead of the esophagus is a serious complication that can lead to aspiration and death. If you feel any resistance during insertion, do not force the gavage needle. Withdraw and attempt again. The animal swallowing is a good indicator of correct placement in the esophagus.
-
Esophageal or Stomach Perforation: Using an inappropriately sized or damaged gavage needle can cause injury. Always use a flexible or curved, ball-tipped gavage needle appropriate for the size of the animal. Measure the correct insertion length from the tip of the nose to the last rib before the procedure.
-
Dosing Volume: Excessive dosing volume can cause reflux and aspiration. Adhere to the recommended maximum dosing volumes.
-
Issue 2: Inconsistent Dosing and High Variability in Results
-
Question: I am observing high variability in the pharmacological response to orally administered this compound. What could be the reasons?
-
Answer:
-
Inaccurate Dosing Volume: Ensure accurate calculation of the dose based on the most recent body weight of each animal.
-
Improper Gavage Technique: If the gavage needle is not correctly placed in the stomach, some of the dose may be regurgitated. Ensure a smooth and complete delivery of the formulation.
-
Formulation Issues: If this compound is not fully dissolved or suspended in the vehicle, the actual dose administered can vary. Ensure the formulation is homogenous and properly mixed before each administration.
-
Food Effects: The presence of food in the stomach can alter drug absorption. Standardize the fasting period for all animals before dosing to ensure consistency.
-
Subcutaneous (SC) Injection
Issue 1: Leakage of this compound Formulation from the Injection Site
-
Question: After a subcutaneous injection, I notice some of the administered solution leaking back out. How can I prevent this?
-
Answer:
-
Incorrect Injection Technique: Ensure you are creating a proper "tent" of the loose skin and inserting the needle at the base of the tent. After injecting, pause for a moment before withdrawing the needle to allow the tissue to close.
-
Excessive Volume: Injecting too large a volume at a single site can cause leakage. If a large volume is required, consider splitting the dose into multiple injection sites.
-
Rapid Injection: Injecting the solution too quickly can increase back pressure. Administer the dose at a slow and steady rate.
-
Issue 2: Skin Reactions at the Injection Site
-
Question: I am observing swelling, redness, or lesions at the site of subcutaneous injections. What could be the cause?
-
Answer:
-
Irritating Formulation: The vehicle or the pH of the this compound formulation may be causing local irritation. Conduct a small pilot study to assess the tolerability of your formulation. Consider using alternative, well-tolerated vehicles.
-
Repeated Injections at the Same Site: Repeatedly injecting at the same location can lead to inflammation and tissue damage. Vary the injection site if multiple doses are required.
-
Contamination: Non-sterile injection technique or formulation can lead to infection. Always use sterile needles, syringes, and formulations.
-
Foreign Body Reaction: Some vehicles, like certain oils, can cause a foreign body reaction with repeated administration. Monitor for any signs of adverse skin reactions.
-
Intraperitoneal (IP) Injection
Issue 1: Accidental Injection into an Organ
-
Question: I suspect I may have injected the this compound solution into an abdominal organ. What are the signs and how can this be avoided?
-
Answer:
-
Signs of Incorrect Injection: If you aspirate blood, urine, or intestinal contents after inserting the needle, you have likely entered a blood vessel, the bladder, or the intestines, respectively.
-
Prevention:
-
Correct Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Proper Angle of Insertion: Insert the needle at a 30-45 degree angle to the abdominal wall.
-
Aspiration: Always aspirate by pulling back on the plunger before injecting to ensure the needle is in the peritoneal cavity. If any fluid or blood is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
-
Issue 2: Inconsistent Absorption and Bioavailability
-
Question: Why might I be seeing variable results with intraperitoneal administration of this compound?
-
Answer:
-
Physicochemical Properties of the Drug: The lipid solubility and ionization state of this compound at physiological pH can affect its absorption from the peritoneal cavity.
-
Vehicle Effects: The composition of the vehicle can influence the rate and extent of absorption.
-
First-Pass Metabolism: A portion of the drug absorbed from the peritoneal cavity enters the portal circulation and may undergo first-pass metabolism in the liver, which can affect bioavailability.
-
Injection Site and Technique: Inconsistent injection technique can lead to variable absorption. Ensure a consistent injection location and depth.
-
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor. The following diagram illustrates the canonical signaling pathway initiated by the activation of this receptor, which this compound inhibits.
Experimental Workflow for Rodent Dosing
The following diagram outlines a generalized workflow for administering this compound to rodent models, emphasizing key decision points and quality control steps.
Detailed Methodologies
1. Oral Gavage Protocol (Mouse/Rat)
-
Materials:
-
Appropriately sized, flexible, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).
-
Syringe corresponding to the calculated dose volume.
-
This compound formulation.
-
Animal scale.
-
-
Procedure:
-
Weigh the animal to calculate the precise dose volume. The maximum recommended volume is typically 10 ml/kg.
-
Measure the correct length of the gavage needle by holding it alongside the animal from the mouth to the last rib. Mark this length on the needle.
-
Restrain the animal firmly but gently, ensuring its head and body are in a straight line to facilitate passage into the esophagus.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If there is any resistance, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is inserted to the pre-measured length, administer the this compound formulation slowly and steadily.
-
Withdraw the needle gently in the same path of insertion.
-
Monitor the animal for several minutes post-gavage for any signs of respiratory distress.
-
2. Subcutaneous (SC) Injection Protocol (Mouse/Rat)
-
Materials:
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).
-
This compound formulation.
-
70% alcohol swabs (optional).
-
-
Procedure:
-
Restrain the animal and create a "tent" of loose skin over the dorsal midline (scruff) or flank.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate by pulling back the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw and re-insert at a different site with a new needle.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
3. Intraperitoneal (IP) Injection Protocol (Mouse/Rat)
-
Materials:
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).
-
This compound formulation.
-
70% alcohol swabs.
-
-
Procedure:
-
Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the presence of blood (vessel), urine (bladder), or yellowish fluid (intestines). If any of these are drawn, discard the syringe and start over at a new site.
-
If aspiration is clear, inject the this compound formulation.
-
Withdraw the needle and return the animal to its cage.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of Iferanserin and Ketanserin
This guide provides a detailed preclinical comparison of iferanserin and ketanserin, two antagonists of the serotonin 5-HT2A receptor. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their pharmacological profiles based on available experimental data.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and functional potencies of this compound and ketanserin. While extensive quantitative data is available for the well-characterized antagonist ketanserin, data for this compound is more limited in the public domain, primarily identifying it as a selective 5-HT2A antagonist.
Table 1: Receptor Binding Affinity (Ki in nM)
| Target | This compound (S-MPEC) | Ketanserin |
| 5-HT2A Receptor | Selective Antagonist (Specific Ki not publicly available) | 2-3 |
| 5-HT2C Receptor | Data not available | 28 (rodent), 130 (primate/human)[1] |
| H1 Receptor | Data not available | 2[1] |
| α1-Adrenergic Receptor | Data not available | ~40[1] |
| D2 Receptor | Data not available | ~500[1] |
Table 2: Functional Antagonism (IC50 in nM)
| Assay | This compound (S-MPEC) | Ketanserin |
| Platelet Aggregation (Collagen-stimulated) | Data not available | 32.1[2] |
| 5-HT-induced Vasoconstriction (Rat Aorta) | Data not available | Potent antagonist (Specific IC50 varies by study) |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Radioligand Binding Assay for 5-HT2A Receptor
This assay determines the binding affinity of a test compound to the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells expressing the human 5-HT2A receptor or from rat frontal cortex.
-
Radioligand: [3H]ketanserin.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Test compounds (this compound, ketanserin) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled ketanserin (e.g., 1 µM).
-
Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue), [3H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and either the test compound, buffer (for total binding), or unlabeled ketanserin (for non-specific binding).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: HBSS with 20 mM HEPES.
-
5-HT2A receptor agonist (e.g., serotonin).
-
Test compounds (this compound, ketanserin).
-
Fluorescence plate reader with kinetic reading capability.
-
-
Procedure:
-
Plate the 5-HT2A-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Add the test compounds (antagonists) at various concentrations and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and establish a baseline reading.
-
Add a pre-determined concentration of the 5-HT2A agonist (e.g., EC80 of serotonin) to all wells.
-
Immediately measure the change in fluorescence over time to detect the calcium flux.
-
Determine the inhibitory effect of the test compounds on the agonist-induced calcium signal and calculate the IC50 values.
-
Ex Vivo Functional Assay: Serotonin-Induced Rat Aorta Contraction
This assay assesses the ability of a compound to inhibit the contraction of isolated rat aortic rings induced by serotonin, a response mediated by 5-HT2A receptors.
-
Materials:
-
Thoracic aorta from a male Wistar rat.
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Serotonin.
-
Test compounds (this compound, ketanserin).
-
Organ bath system with force transducers.
-
-
Procedure:
-
Isolate the thoracic aorta and cut it into rings of approximately 4 mm in length. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes.
-
Pre-incubate the tissues with the test compounds (antagonists) or vehicle for a specified period (e.g., 30 minutes).
-
Induce contraction by adding cumulative concentrations of serotonin.
-
Record the isometric tension and construct concentration-response curves for serotonin in the presence and absence of the antagonists.
-
Determine the antagonist potency, often expressed as a pA2 value.
-
In Vivo Model: Croton Oil-Induced Hemorrhoids in Rats
This model is used to evaluate the potential therapeutic effects of compounds on hemorrhoids, a condition for which this compound has been investigated.
-
Materials:
-
Male Wistar rats.
-
Croton oil preparation (e.g., a mixture of deionized water, pyridine, diethyl ether, and 6% croton oil in diethyl ether).
-
Test compounds formulated for topical or systemic administration.
-
-
Procedure:
-
Anesthetize the rats.
-
Induce hemorrhoids by applying the croton oil preparation to the recto-anal region using a cotton swab inserted into the anus for a short duration (e.g., 10 seconds).
-
Administer the test compound (e.g., this compound ointment) or vehicle to the affected area at specified time points after induction.
-
Evaluate the severity of hemorrhoids at different time points by measuring parameters such as:
-
Recto-anal coefficient (ratio of the weight of the recto-anal tissue to the body weight).
-
Macroscopic scoring of edema, erythema, and hemorrhage.
-
Histopathological analysis of tissue sections to assess inflammation, vasodilation, and tissue damage.
-
-
Compare the effects of the test compound to the vehicle control group to determine its efficacy in reducing hemorrhoidal symptoms.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2A receptor, which is the primary target of both this compound and ketanserin.
5-HT2A Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines a general workflow for the preclinical comparison of 5-HT2A receptor antagonists.
Preclinical Comparison Workflow
References
A Comparative In Vitro Analysis of Iferanserin and M100907 Potency at the 5-HT2A Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro potency of two notable 5-HT2A receptor antagonists: Iferanserin and M100907. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of their respective pharmacological profiles.
This compound and M100907 are both recognized as selective antagonists of the serotonin 2A (5-HT2A) receptor, a key target in the central nervous system implicated in various physiological and pathological processes. While both compounds exhibit high affinity for this receptor, their specific binding characteristics and functional potencies can differ. This guide aims to provide a clear, data-driven comparison to inform research and development decisions.
Quantitative Comparison of In Vitro Potency
The following table summarizes the key in vitro potency metrics for this compound (represented by data for the closely related compound SR 46349B, also known as Eplivanserin, due to the limited availability of specific public data for this compound) and M100907 at the 5-HT2A receptor.
| Compound | Parameter | Value (nM) | Assay Type |
| This compound (as SR 46349B) | IC50 | 5.8[1][2] | Radioligand Binding (rat cortical membrane) |
| Kd | 1.14[1][2] | Radioligand Binding | |
| M100907 | Ki | 0.36 - 3[3] | Radioligand Binding |
| IC50 | 3.3 - 5.1 | Radioligand Binding | |
| IC50 | 4.8 | Functional (Calcium Release) |
Experimental Protocols
The in vitro potency of these compounds is typically determined through two primary types of assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This method directly measures the affinity of a compound for a receptor. A common protocol for the 5-HT2A receptor involves:
-
Membrane Preparation: Membranes are prepared from cells expressing the 5-HT2A receptor or from brain tissue.
-
Incubation: A radiolabeled ligand that specifically binds to the 5-HT2A receptor, such as [3H]ketanserin, is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or M100907) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
Functional Assays
These assays measure the ability of a compound to modulate the biological response of a receptor upon activation by an agonist. For 5-HT2A receptor antagonists, this involves measuring the inhibition of a serotonin-induced response. Common functional assays include:
-
Calcium Mobilization Assay: The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels. This assay measures the ability of an antagonist to block the calcium influx induced by a 5-HT2A agonist.
-
ERK1/2 Phosphorylation Assay: Downstream of Gq activation, the 5-HT2A receptor can stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This assay quantifies the inhibition of agonist-induced ERK1/2 phosphorylation.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway. The binding of an agonist, such as serotonin (5-HT), initiates a cascade of intracellular events that this compound and M100907 competitively inhibit.
Summary and Conclusion
Both this compound (as represented by SR 46349B) and M100907 are potent antagonists of the 5-HT2A receptor, with in vitro potencies in the low nanomolar range. M100907 appears to exhibit a slightly higher affinity in radioligand binding assays, with reported Ki values reaching the sub-nanomolar range. The functional antagonist potency of both compounds, as indicated by IC50 values in cellular assays, is also comparable.
The choice between these compounds for research or therapeutic development may depend on other factors not covered in this guide, such as selectivity over other receptors, pharmacokinetic properties, and in vivo efficacy. The data presented here provides a foundational in vitro comparison to aid in these considerations. It is important to note that direct comparative studies under identical experimental conditions would provide the most definitive assessment of their relative potencies.
References
Validating Iferanserin's Effect on 5-HT2A Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of Iferanserin and other 5-HT2A receptor antagonists on downstream signaling pathways. While specific quantitative data on this compound's functional potency in Gq/PLC and β-arrestin pathways are not publicly available, this document outlines the established methodologies and comparative data for other known antagonists to serve as a benchmark for experimental validation.
Introduction to 5-HT2A Receptor Signaling
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for a variety of therapeutic agents. Its activation by serotonin initiates a cascade of intracellular events primarily through two major signaling pathways:
-
The Gq/11 Pathway: This is considered the canonical signaling pathway for the 5-HT2A receptor. Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][2]
-
The β-Arrestin Pathway: Like many GPCRs, the 5-HT2A receptor can also signal through β-arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes G protein-mediated signaling but also initiates a distinct wave of signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Understanding how a compound like this compound, a selective 5-HT2A receptor antagonist, modulates these pathways is crucial for characterizing its pharmacological profile.
Comparative Analysis of 5-HT2A Antagonists
To provide a context for evaluating this compound, the following table summarizes the functional potency of several well-characterized 5-HT2A antagonists on the Gq-mediated pathway, typically measured as inhibition of phosphoinositide (PI) turnover or calcium mobilization.
| Compound | Assay Type | IC50 (nM) |
| Risperidone | Phosphoinositide Turnover | ~0.085 |
| Spiperone | Phosphoinositide Turnover | ~0.3 |
| Chlorpromazine | Phosphoinositide Turnover | ~1.5 |
| Clozapine | Phosphoinositide Turnover | ~6.5 |
| Thioridazine | Phosphoinositide Turnover | ~10 |
| Fluphenazine | Phosphoinositide Turnover | ~10 |
| Haloperidol | Phosphoinositide Turnover | ~93.3 |
| Ketanserin | Phosphoinositide Turnover | ~2.5 |
| Pimavanserin | Phosphoinositide Turnover | ~0.5 |
Note: IC50 values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols for Validating 5-HT2A Antagonism
Detailed below are the standard experimental protocols to quantify the inhibitory effect of a compound like this compound on the primary 5-HT2A downstream signaling pathways.
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
5-HT2A receptor agonist (e.g., Serotonin, DOI).
-
Test compound (this compound) and a reference antagonist (e.g., Ketanserin).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: After dye loading, add serial dilutions of the test compound (this compound) or reference antagonist to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for a few seconds, then inject a pre-determined EC80 concentration of the 5-HT2A agonist. Continue recording the fluorescence signal for 1-3 minutes to capture the peak response.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the vehicle control (0% inhibition) and a saturating concentration of the reference antagonist (100% inhibition) to calculate the IC50 value for the test compound.
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of PLC activation.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Stimulation buffer (containing a phosphodiesterase inhibitor).
-
5-HT2A receptor agonist.
-
Test compound (this compound) and a reference antagonist.
-
IP1 detection kit (e.g., HTRF-based kit).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well plate and culture overnight.
-
Compound Pre-incubation: Remove the culture medium and add serial dilutions of the test compound or reference antagonist prepared in stimulation buffer. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the 5-HT2A agonist (at its EC80 concentration) to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Add the lysis buffer containing the IP1 detection reagents (e.g., IP1-d2 and anti-IP1 cryptate for HTRF) to each well. Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and normalize the data to determine the IC50 value of the test compound.
This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the 5-HT2A receptor.
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., U2OS or CHO cells co-expressing the 5-HT2A receptor fused to a protein fragment and β-arrestin fused to the complementary fragment, such as in the PathHunter assay).
-
Cell culture medium.
-
Assay buffer.
-
5-HT2A receptor agonist.
-
Test compound (this compound) and a reference antagonist.
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into white-walled, clear-bottom assay plates and culture overnight.
-
Compound Addition: Add serial dilutions of the test compound or reference antagonist to the wells.
-
Agonist Stimulation: Add the 5-HT2A agonist and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for approximately 60 minutes at room temperature.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data against controls to calculate the IC50 value for the test compound's inhibition of β-arrestin recruitment.
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2A signaling pathways and a general experimental workflow for validating an antagonist.
References
Navigating the Selectivity Landscape: A Comparative Guide to Iferanserin's GPCR Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a therapeutic candidate is paramount. This guide provides a framework for evaluating the cross-reactivity of Iferanserin, a selective 5-HT2A receptor antagonist, with other G-protein coupled receptors (GPCRs). While comprehensive public data on this compound's off-target binding is limited, this document outlines the methodologies and provides comparative data from other well-characterized 5-HT2A antagonists to illustrate a complete selectivity assessment.
This compound is recognized as a selective antagonist for the serotonin 5-HT2A receptor.[1] However, the extent of its selectivity and its potential interactions with other GPCRs are not extensively documented in publicly available literature. A thorough assessment of cross-reactivity is a critical step in drug development to anticipate potential side effects and understand the full pharmacological profile of a compound. This guide will delve into the experimental protocols used to determine GPCR selectivity and present data from related compounds to offer a comparative context.
Comparative Analysis of GPCR Binding Affinity
A standard approach to profile a compound's selectivity is to screen it against a panel of known GPCRs and measure its binding affinity, typically expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.
While a comprehensive binding profile for this compound is not publicly available, Table 1 provides an illustrative template of how such data is presented. For comparative purposes, representative binding data for Risperidone, a well-known antipsychotic with high affinity for 5-HT2A and dopamine D2 receptors, is included.[2][3][4] This demonstrates how a compound's affinity for its primary target is compared against a range of other receptors to quantify its selectivity.
Table 1: Illustrative GPCR Binding Affinity Profile (Ki in nM)
| Receptor Subtype | This compound (Hypothetical Data) | Risperidone (Published Data) |
| Serotonin | ||
| 5-HT2A | < 1.0 | 0.16 - 0.4 |
| 5-HT1A | > 1000 | 196 |
| 5-HT1D | > 1000 | 14.7 |
| 5-HT2C | > 500 | 4.9 |
| 5-HT6 | > 1000 | 447 |
| 5-HT7 | > 1000 | 27.2 |
| Dopamine | ||
| D1 | > 1000 | 29.8 |
| D2 | > 500 | 1.55 - 3.13 |
| D3 | > 1000 | 7.2 |
| D4 | > 1000 | 7.2 |
| Adrenergic | ||
| Alpha-1A | > 500 | 0.8 |
| Alpha-1B | > 1000 | 1.6 |
| Alpha-2A | > 500 | 7.54 |
| Beta-1 | > 1000 | 1470 |
| Beta-2 | > 1000 | 1140 |
| Histamine | ||
| H1 | > 500 | 2.23 |
| Muscarinic | ||
| M1 | > 1000 | > 10000 |
Data for Risperidone is compiled from multiple sources and may vary based on experimental conditions.[2] The data for this compound is hypothetical and serves as a placeholder to illustrate a selective binding profile.
Signaling Pathways and Functional Implications
The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a wide range of physiological and pathophysiological processes. Understanding a compound's effect on this and other potential downstream pathways is crucial.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Iferanserin and Risperidone: A Comparative Analysis for CNS Applications
A head-to-head comparison between Iferanserin and the atypical antipsychotic risperidone is not currently feasible due to a lack of publicly available data on the investigation of this compound for central nervous system (CNS) disorders, including psychosis.
Risperidone is a well-established second-generation antipsychotic medication with a primary mechanism of action involving potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Its efficacy and safety profile in the treatment of schizophrenia and other psychotic disorders have been documented in numerous preclinical and clinical studies.
In contrast, the available scientific literature on this compound primarily details its development as a selective 5-HT2A receptor antagonist for the topical treatment of hemorrhoid disease.[2][3][4] Extensive searches for data on this compound's broader CNS receptor binding profile, preclinical studies in animal models of psychosis, or any clinical trials for CNS-related indications have not yielded any results.
Therefore, this guide will provide a detailed overview of the established pharmacology and clinical data for risperidone, which can serve as a benchmark for the evaluation of novel compounds in the field of antipsychotic drug development.
Risperidone: A Detailed Profile
Mechanism of Action
Risperidone's antipsychotic effects are primarily attributed to its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The potent 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to older, typical antipsychotics, and may also play a role in mitigating negative symptoms and cognitive deficits.
The signaling pathway for risperidone's primary targets can be visualized as follows:
Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.
Receptor Binding Profile
The following table summarizes the receptor binding affinities (Ki, nM) of risperidone for various CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Risperidone Ki (nM) | Reference |
| 5-HT2A | 0.16 - 0.4 | |
| Dopamine D2 | 3.13 | |
| α1-adrenergic | 0.8 | |
| Histamine H1 | 2.23 | |
| α2-adrenergic | 7.54 |
Preclinical Data
Preclinical studies in rodent models are crucial for evaluating the antipsychotic potential of new chemical entities. A common experimental workflow to assess the efficacy of a compound like risperidone in a model of psychosis, such as amphetamine-induced hyperlocomotion, is outlined below.
Caption: Workflow for a preclinical psychosis model.
Clinical Trial Data
Risperidone has undergone extensive clinical evaluation for the treatment of schizophrenia. The typical design of a Phase III clinical trial to assess the efficacy and safety of an antipsychotic drug is depicted in the following diagram.
Caption: A typical Phase III clinical trial design.
Numerous clinical trials have demonstrated the efficacy of risperidone in improving the symptoms of schizophrenia compared to placebo. For example, a meta-analysis of 15 studies showed that patients receiving risperidone were more likely to have a clinically significant improvement in their overall symptoms. However, these studies also highlight the risk of side effects, including extrapyramidal symptoms.
Conclusion
While a direct head-to-head comparison with this compound is not possible due to the current focus of its development on a non-CNS indication, the extensive data available for risperidone provides a valuable framework for researchers and drug development professionals. The established pharmacological profile, preclinical efficacy, and clinical trial outcomes of risperidone serve as a critical reference point for the evaluation of novel therapeutic agents targeting psychotic disorders. Future research into compounds with selective 5-HT2A antagonism for CNS applications will undoubtedly be compared against the benchmark set by atypical antipsychotics like risperidone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Validation of 5-HT2A Receptor Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vivo methodologies used to validate the target engagement of 5-HT2A receptor antagonists, using the selective antagonist Iferanserin as a primary example and comparing its validation approaches with those of other well-characterized antagonists such as Pimavanserin, Ketanserin, and Volinanserin (M100907). Confirming that a drug binds to its intended molecular target in a living system is a critical step in preclinical and clinical development, providing essential evidence for the mechanism of action and informing dose selection.
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders. Antagonism of this receptor is a cornerstone of the pharmacology of many atypical antipsychotics and novel therapeutics. Validating the engagement of this target in vivo can be accomplished through several direct and indirect methods, each with distinct advantages and applications.
Core Methodologies for Target Engagement Validation
Three primary methodologies are widely employed to demonstrate in vivo target engagement of 5-HT2A receptors:
-
Positron Emission Tomography (PET) Imaging: A non-invasive neuroimaging technique that allows for the direct visualization and quantification of receptor occupancy in the living brain.
-
Ex Vivo Receptor Occupancy Assays: A terminal method where brain tissue is analyzed after in vivo drug administration to determine the percentage of receptors occupied by the drug.
-
Pharmacodynamic (PD) Biomarker Assays: Measurement of a functional response downstream of the target receptor to provide indirect evidence of target engagement. A classic example for the 5-HT2A receptor is the DOI-induced head-twitch response in rodents.
Quantitative Comparison of 5-HT2A Antagonists
The following table summarizes key quantitative data from in vivo target engagement studies for several 5-HT2A antagonists. Due to a lack of publicly available in vivo target engagement data for this compound, data from more extensively studied alternative compounds are presented for comparative purposes.
| Compound | Method | Species | Dose/Concentration | Receptor Occupancy / Effect | Reference |
| Pimavanserin | PET ([11C]CIMBI-36) | Non-human Primate | ED50 = 0.007 mg/kg | 50% occupancy in cortex | [1] |
| PET ([11C]CIMBI-36) | Non-human Primate | EC50 = 0.6 ng/mL | 50% occupancy in cortex | [1] | |
| PET ([11C]Cimbi-36) | Human | 34 mg (single dose) | Used to establish plasma-occupancy ratio | [2][3] | |
| Ketanserin | PET ([11C]Cimbi-36) | Human | 10 mg (oral) | ~50% occupancy | [4] |
| PET ([11C]Cimbi-36) | Human | EC50 = 2.52 ng/mL | 50% occupancy | ||
| Volinanserin (M100907) | DOI-induced Head-Twitch | Mouse | ED50 ≈ 0.03 mg/kg | 50% inhibition of head-twitch response | |
| Altanserin | PET ([18F]altanserin) | Rat | N/A | Validated as a suitable tracer for quantification | |
| PET ([18F]altanserin) | Human | N/A | Validated for quantification using bolus/infusion |
Signaling Pathways and Experimental Workflows
To understand the mechanism of target engagement validation, it is crucial to visualize the underlying biological processes and experimental procedures.
References
- 1. Imaging the 5-HT2C receptor with PET: Evaluation of 5-HT2C and 5-HT2A affinity of pimavanserin in the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Iferanserin and Other Atypical Antipsychotics: A Mechanistic and Preclinical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iferanserin, a selective serotonin 5-HT2A receptor antagonist, and a range of established atypical antipsychotic drugs. It is important to note that while this compound has been primarily investigated for non-psychiatric indications, its specific mechanism of action offers a valuable theoretical framework for comparison with atypical antipsychotics, a class of drugs where 5-HT2A receptor antagonism is a cornerstone of their therapeutic profile. This document will delve into a comparison of their receptor binding affinities, outline key experimental protocols for their evaluation, and visualize relevant signaling pathways.
Mechanism of Action: A Tale of Selectivity Versus Multi-Receptor Engagement
This compound: A Focused Approach
This compound is characterized by its high selectivity as an antagonist for the serotonin 5-HT2A receptor.[1][2] This targeted mechanism contrasts sharply with the broader receptor engagement of atypical antipsychotics. The therapeutic rationale for a selective 5-HT2A antagonist in psychosis stems from the observation that this receptor is a key target of many effective antipsychotic medications.[3][4] Blockade of 5-HT2A receptors is thought to contribute to the efficacy of atypical antipsychotics, particularly in addressing the negative and cognitive symptoms of schizophrenia, and may mitigate the extrapyramidal side effects associated with dopamine D2 receptor blockade.[4]
Atypical Antipsychotics: A Multi-Modal Strategy
Atypical antipsychotics exert their therapeutic effects through a complex interplay of interactions with multiple neurotransmitter receptors. Their defining characteristic is a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to be responsible for their efficacy against a broader range of schizophrenia symptoms compared to older, "typical" antipsychotics, which primarily act as D2 antagonists.
Beyond D2 and 5-HT2A receptors, most atypical antipsychotics exhibit varying affinities for other receptor systems, including other serotonin subtypes, adrenergic (α1, α2), histamine (H1), and muscarinic (M1) receptors. This multi-receptor binding profile contributes to both their therapeutic effects and their side-effect profiles, such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and metabolic disturbances.
Some atypical antipsychotics, like aripiprazole, introduce further complexity with a mechanism of partial agonism at the D2 receptor, acting as a "dopamine system stabilizer." This allows the drug to reduce dopaminergic activity in brain regions where it is excessive (mesolimbic pathway, related to positive symptoms) and potentially increase it where it is deficient (mesocortical pathway, related to negative and cognitive symptoms).
Quantitative Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nanomolar, nM) of this compound and a selection of commonly prescribed atypical antipsychotics. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Drug | D₂ | 5-HT₂ₐ | D₁ | D₃ | D₄ | 5-HT₁ₐ | 5-HT₂C | α₁ | H₁ | M₁ |
| This compound | N/A | Selective Antagonist | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Clozapine | 160 | 5.4 | 270 | 555 | 24 | 120 | 9.4 | 1.6 | 6.2 | 6.2 |
| Olanzapine | 11 | 4 | >1000 | 11-31 | 11-31 | >1000 | 11 | 19 | 7 | 1.9 |
| Risperidone | 3.13 | 0.16 | 240 | 7.3 | 7.3 | 420 | 50 | 0.8 | 20 | >10,000 |
| Quetiapine | 380 | 640 | 990 | N/A | 2020 | 390 | 1840 | N/A | 11 | 120 |
| Aripiprazole | 0.34 | 3.4 | >1000 | High Affinity | Moderate Affinity | 1.7 | 15 | 25.7 | 25.1 | >10,000 |
| Ziprasidone | 4.8 | 0.4 | >1000 | N/A | N/A | N/A | N/A | 10 | 47 | >10,000 |
| Amisulpride | 2.8 | >1000 | >1000 | 3.2 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
Data for this compound's affinity at receptors other than 5-HT2A are not publicly available, reflecting its development as a selective agent. N/A: Not Available
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antipsychotic compounds.
Radioligand Receptor Binding Assay
This in vitro assay is fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or an atypical antipsychotic) for a specific neurotransmitter receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to be rich in the receptor of interest (e.g., rat striatum for D2 receptors) or cultured cells expressing the recombinant human receptor in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands and other contaminants.
-
Resuspend the final pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared cell membranes with a known concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor and is tagged with a radioactive isotope, e.g., [³H]-spiperone for D2 receptors).
-
Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding to the receptor.
-
Incubate the mixture at a specific temperature and for a sufficient duration to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The cell membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of radioligand binding against the concentration of the test compound.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Preclinical Models for Antipsychotic-like Activity
These in vivo models in rodents are used to predict the potential therapeutic efficacy of a compound.
1. Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential of a compound to antagonize dopamine-mediated hyperlocomotion, a proxy for the positive symptoms of psychosis.
Methodology:
-
Animals: Male mice or rats are typically used.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity.
-
Procedure:
-
Acclimate the animals to the testing room and then to the open-field arenas for a set period (e.g., 30-60 minutes).
-
Administer the test compound (e.g., this compound or an atypical antipsychotic) at various doses or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, administer a psychostimulant, typically d-amphetamine, to induce hyperlocomotion.
-
Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: Compare the locomotor activity of the animals treated with the test compound plus amphetamine to the group that received vehicle plus amphetamine. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic-like activity.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.
Methodology:
-
Animals: Mice or rats are used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow for an acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the flinch) is measured for each trial.
-
-
Data Analysis: Calculate the percentage of prepulse inhibition using the following formula: %PPI = [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100 . A higher %PPI indicates better sensorimotor gating. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic drugs like phencyclidine (PCP) or dizocilpine (MK-801).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow in antipsychotic drug discovery.
Conclusion
This comparative analysis underscores the distinct pharmacological profiles of this compound and established atypical antipsychotics. While atypical antipsychotics engage a broad spectrum of neurotransmitter receptors, with D2 and 5-HT2A antagonism being their hallmark, this compound represents a highly selective approach targeting only the 5-HT2A receptor.
The multi-receptor action of atypical antipsychotics contributes to their efficacy across a range of symptoms but also to their complex side-effect profiles. The high selectivity of this compound, in theory, could offer a more targeted therapeutic effect, potentially on the negative and cognitive symptoms of schizophrenia, with a reduced burden of side effects commonly associated with atypical antipsychotics, such as metabolic and cardiovascular effects. A patent application that includes this compound in a list of 5-HT2A antagonists for potential combination therapy with antipsychotics suggests a recognition of this potential.
However, without direct preclinical or clinical data on this compound in the context of psychosis, its potential as a standalone or adjunctive treatment for schizophrenia remains speculative. Further research, including comprehensive receptor screening and evaluation in animal models of psychosis, would be necessary to elucidate the potential of this compound or other selective 5-HT2A antagonists in the therapeutic landscape of psychotic disorders.
References
Understanding Biased Agonism at the 5-HT2A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biased agonism at the G protein-coupled receptors (GPCRs), such as the serotonin 2A receptor (5-HT2A), offers a promising avenue for designing safer and more effective therapeutics. This phenomenon allows for the selective activation of specific intracellular signaling pathways, potentially separating desired therapeutic effects from unwanted side effects. This guide provides a comprehensive overview of biased agonism at the 5-HT2A receptor, detailing the key signaling pathways, comparative data for well-characterized ligands, and the experimental protocols used to assess this activity.
Notably, a comprehensive search of publicly available scientific literature and drug databases did not yield any data on whether Iferanserin exhibits biased agonism at the 5-HT2A receptor. this compound is documented as a selective serotonin receptor antagonist, with some sources identifying it as a 5-HT3 receptor antagonist. Therefore, this guide will utilize other well-studied compounds to illustrate the principles of biased agonism at the 5-HT2A receptor.
Introduction to 5-HT2A Receptor Signaling and Biased Agonism
The 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders, canonically signals through the Gαq/11 protein pathway.[1] Agonist binding to the receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade ultimately results in an increase in intracellular calcium levels.
In addition to G protein-mediated signaling, the 5-HT2A receptor can also engage β-arrestin proteins.[3] β-arrestin recruitment to the receptor can lead to receptor desensitization and internalization, and can also initiate distinct, G protein-independent signaling cascades.[3][4]
Biased agonism , also known as functional selectivity, describes the ability of a ligand to preferentially activate one of these signaling pathways over another. A "Gq-biased" agonist will primarily activate the Gαq/11 pathway, while a "β-arrestin-biased" agonist will favor the recruitment of β-arrestin. A "balanced" agonist will activate both pathways to a similar extent. This differential activation can lead to distinct physiological and therapeutic outcomes.
Comparative Analysis of 5-HT2A Receptor Ligands
To illustrate the concept of biased agonism, this section compares the signaling profiles of several well-characterized ligands at the 5-HT2A receptor.
Table 1: Signaling Profile of Selected 5-HT2A Receptor Ligands
| Ligand | Primary Activity | Gαq Pathway Activation (e.g., Calcium Mobilization, IP1 Accumulation) | β-Arrestin Recruitment | Bias | Reference |
| Serotonin (5-HT) | Endogenous Agonist | Full Agonist | Full Agonist | Balanced | |
| DOI | Psychedelic Agonist | Full Agonist | Partial Agonist / Lower Potency | Gq-biased | |
| Lisuride | Non-hallucinogenic Agonist | Partial Agonist | Partial Agonist | Gq-biased | |
| Pimavanserin | Atypical Antipsychotic | Inverse Agonist (inhibits basal Gαi1) / Neutral Antagonist (at Gαq/11) | Inverse Agonist | β-arrestin/Gi-biased (inverse agonism) |
Note: The classification of bias can be assay-dependent and requires quantitative analysis of relative efficacy and potency.
Experimental Protocols for Assessing Biased Agonism
The determination of biased agonism relies on robust and quantitative in vitro assays that measure the activity of distinct signaling pathways.
Gαq Pathway Activation Assays
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent IP3-mediated calcium release from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity.
-
General Protocol:
-
Seed cells stably or transiently expressing the human 5-HT2A receptor in a multi-well plate.
-
Incubate the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add test compounds at various concentrations.
-
Measure the fluorescence intensity over time using a plate reader.
-
Analyze the data to determine the concentration-response curve and calculate parameters such as EC50 and Emax.
-
This assay measures the accumulation of IP1, a downstream metabolite of IP3, as a marker of PLC activation.
-
Principle: The Gq pathway activation leads to the production of IP3, which is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, allowing it to accumulate. The accumulated IP1 is then quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
General Protocol:
-
Plate cells expressing the 5-HT2A receptor.
-
Pre-incubate the cells with a stimulation buffer containing LiCl.
-
Add test compounds and incubate for a defined period.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Measure the HTRF signal and calculate the IP1 concentration based on a standard curve.
-
β-Arrestin Recruitment Assay
This assay directly measures the interaction between the 5-HT2A receptor and β-arrestin.
-
Principle: Several technologies can be used, including Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC). In a common BRET format, the 5-HT2A receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., green fluorescent protein, GFP). Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, resulting in energy transfer and the emission of light by the acceptor.
-
General Protocol (BRET):
-
Co-transfect cells with plasmids encoding the 5-HT2A-Rluc fusion protein and the GFP-β-arrestin fusion protein.
-
Plate the transfected cells in a multi-well plate.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Add test compounds at various concentrations.
-
Measure the light emission at the wavelengths corresponding to the donor and acceptor.
-
Calculate the BRET ratio and generate concentration-response curves.
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: Canonical Gαq/11 signaling pathway of the 5-HT2A receptor.
Caption: β-arrestin recruitment and signaling pathway of the 5-HT2A receptor.
Caption: Experimental workflow for determining biased agonism.
Conclusion
The study of biased agonism at the 5-HT2A receptor is a rapidly evolving field with significant potential for the development of novel therapeutics with improved safety and efficacy profiles. While there is currently no publicly available data to suggest that this compound exhibits biased agonism at this receptor, the principles and methodologies outlined in this guide provide a framework for the evaluation of this and other compounds. By comparing the signaling profiles of new chemical entities to well-characterized biased and balanced agonists, researchers can better predict their potential therapeutic effects and liabilities.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Properties of Iferanserin in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of functional assays used to validate the antagonistic properties of the selective serotonin 2A (5-HT2A) receptor antagonist, Iferanserin. Due to the limited availability of public data on this compound's in vitro pharmacology, this document focuses on established 5-HT2A antagonists—Ketanserin, Risperidone, and M100907—as a benchmark for comparison. The experimental protocols and data presented herein serve as a comprehensive resource for researchers seeking to characterize novel 5-HT2A receptor ligands.
Introduction to this compound and 5-HT2A Receptor Antagonism
This compound (also known as VEN-309) is a selective 5-HT2A receptor antagonist that has been investigated for the treatment of hemorrhoid disease.[1][2] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system and peripheral tissues. Its activation by serotonin initiates a signaling cascade that is implicated in a variety of physiological and pathological processes. Antagonism of the 5-HT2A receptor is a well-established therapeutic strategy for a range of conditions, including psychosis and sleep disorders.
To validate the antagonistic properties of a compound like this compound, a series of in vitro functional assays are employed. These assays are designed to quantify the compound's ability to bind to the 5-HT2A receptor and to inhibit its function in a cellular context. This guide details the methodologies for three critical functional assays: Radioligand Binding Assays, Calcium Mobilization Assays, and Inositol Phosphate Accumulation Assays.
Comparative Data for 5-HT2A Receptor Antagonists
While specific quantitative data for this compound in the following functional assays are not publicly available, the table below summarizes the binding affinities (Ki) and functional potencies (IC50) of the well-characterized 5-HT2A antagonists Ketanserin, Risperidone, and M100907. This data provides a reference for the expected potency of a selective 5-HT2A antagonist.
| Compound | Radioligand Binding Assay (Ki, nM) | Calcium Mobilization Assay (IC50, nM) | Inositol Phosphate Assay (IC50, nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Ketanserin | 0.6 - 2.0[3] | ~10 | Data varies |
| Risperidone | 0.6 | ~5-10 | Data varies |
| M100907 | 0.14 - 0.3[3] | Subnanomolar | Subnanomolar |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the 5-HT2A receptor signaling pathway and the general workflows for the functional assays described in this guide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Mianserin (for non-specific binding), or 50 µL of varying concentrations of this compound.
-
Add 50 µL of [3H]Ketanserin to all wells at a final concentration of ~1 nM.
-
Add 100 µL of the membrane suspension to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of cold wash buffer.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki value of this compound using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT2A receptor-mediated calcium release.
Materials:
-
A cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive photoprotein (e.g., aequorin) or a cell line suitable for loading with a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM (if applicable).
-
Probenecid (to prevent dye leakage).
-
5-HT2A agonist: Serotonin (5-HT).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).
Procedure:
-
Seed the cells into the microplates and grow overnight to form a confluent monolayer.
-
If using a fluorescent dye, load the cells with Fluo-4 AM in assay buffer containing probenecid for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
Add a pre-determined concentration of serotonin (typically the EC80) to all wells to stimulate the 5-HT2A receptor.
-
Measure the change in fluorescence intensity over time.
-
Determine the IC50 value for this compound by plotting the inhibition of the serotonin-induced calcium response against the concentration of this compound.
Inositol Phosphate (IP1) Accumulation Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT2A receptor-mediated inositol phosphate production.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1).
-
Assay medium: Serum-free medium.
-
Stimulation buffer: Assay medium containing 50 mM LiCl (to inhibit inositol monophosphatase).
-
5-HT2A agonist: Serotonin (5-HT).
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate).
-
White, solid-bottom 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into the microplates and grow to near confluency.
-
Wash the cells and pre-incubate with stimulation buffer for 30 minutes at 37°C.
-
Add varying concentrations of this compound or vehicle to the wells.
-
Add a pre-determined concentration of serotonin (typically the EC80) to stimulate the cells and incubate for 60 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 value for this compound by plotting the inhibition of the serotonin-induced IP1 accumulation against the concentration of this compound.
Conclusion
This guide provides a framework for the functional validation of this compound and other novel 5-HT2A receptor antagonists. The detailed protocols for radioligand binding, calcium mobilization, and inositol phosphate accumulation assays offer a robust methodology for characterizing the potency and mechanism of action of such compounds. While quantitative in vitro data for this compound remains to be published, the comparative data for established antagonists such as Ketanserin, Risperidone, and M100907 provide a valuable benchmark for researchers in the field of drug discovery and development. The provided diagrams of the signaling pathway and experimental workflows serve as a visual aid to understand the complex processes involved in 5-HT2A receptor pharmacology.
References
Replicating Iferanserin's Clinical Success in Hemorrhoid Treatment: A Review of Preclinical Evidence in Animal Models
For Immediate Release
This guide provides a comprehensive comparison of the clinical findings for the investigational drug Iferanserin in the treatment of hemorrhoid disease with preclinical data from animal models investigating the role of 5-HT2A receptor antagonism. The aim is to offer researchers, scientists, and drug development professionals a clear overview of the existing evidence and potential pathways for replicating and building upon the clinical success of this compound.
This compound: Clinical Snapshot
This compound (formerly VEN-309) is a selective 5-HT2A receptor antagonist that was under development as a topical treatment for hemorrhoid disease. Clinical trials demonstrated its potential in alleviating key symptoms. A notable Phase IIb, randomized, double-blind, placebo-controlled study provided significant insights into its efficacy.[1][2]
Summary of this compound Phase IIb Clinical Trial Findings
| Endpoint | This compound (10 mg BID) | Placebo | p-value |
| Patient-Reported Outcomes | |||
| Reduction in Daily Bleeding Severity | Significant reduction from day 1 | - | < 0.05[1] |
| Reduction in Daily Itching Severity | Significant reduction from day 2 | - | < 0.05[1] |
| Cessation of Bleeding by Day 14 | 57% of patients | 20% of patients | < 0.05[3] |
| Cessation of Itching by Day 14 | 59% of patients | 32% of patients | < 0.05 |
| Cessation of Pain by Day 14 | 50% of patients | 18% of patients | Not specified |
| Physician Assessments | |||
| Reduction in Bleeding Frequency by Day 14 | Significantly reduced | - | < 0.05 |
Preclinical Evidence: Targeting the 5-HT2A Receptor in Animal Models
While specific animal model studies replicating the hemorrhoid treatment effects of this compound are not publicly available, a substantial body of preclinical research using other selective 5-HT2A receptor antagonists in various inflammatory and vascular conditions provides strong support for its mechanism of action. Hemorrhoids are pathologically characterized by inflammation, vascular dilation, and thrombosis, making these models highly relevant.
5-HT2A Receptor Antagonism in Animal Models of Inflammation and Vascular Permeability
| Animal Model | 5-HT2A Antagonist | Key Findings |
| Adriamycin-induced Chronic Kidney Disease (Rat) | Ketanserin | Reduced renal fibrosis and inflammation by suppressing 5-HT2A, IL-6, TGF-β, and collagen IV expression. |
| Burn-induced Systemic Capillary Leakage (Rat) | Ketanserin | Attenuated post-burn edema to sham levels and significantly decreased leukocyte-endothelial interactions. |
| Complete Freund's Adjuvant-induced Inflammatory Pain (Rat) | Sarpogrelate HCl | Produced analgesic effects on thermal hyperalgesia. |
| Chronically Compressed Nerve Roots (General Model) | Sarpogrelate HCl | Inhibited vasoconstriction and the reduction of blood flow. |
| Lumbar Disc Herniation (Canine) | Sarpogrelate HCl | Improved blood vessel diameter and blood flow in inflamed nerve roots. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for replication and further investigation.
Protocol 1: Adriamycin-Induced Chronic Kidney Disease Model in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Disease: A single intravenous injection of adriamycin (6 mg/kg).
-
Treatment: Oral administration of Ketanserin (5 mg/kg) daily for 4 weeks, starting after disease induction.
-
Endpoint Measurements:
-
Biochemical: Serum and urine parameters to assess renal function.
-
Molecular: mRNA expression analysis of TGF-β, collagen IV, 5-HT2A, and IL-6 in renal tissue via RT-PCR.
-
Histopathological: Examination of renal tissue for structural changes and assessment of glomeruli size.
-
Protocol 2: Burn-Induced Macromolecular Efflux Model in Rats
-
Animal Model: Male rats.
-
Induction of Injury: Transfer of plasma from donor rats that underwent a 30% total body surface area thermal injury (100°C water for 12 seconds).
-
Treatment: A bolus intravenous injection of Ketanserin (1 mg/kg).
-
Endpoint Measurements:
-
Vascular Permeability: Intravital microscopy of mesenteric venules to assess FITC-albumin extravasation at 0, 60, and 120 minutes.
-
Leukocyte-Endothelial Interactions: Quantification of leukocyte rolling and sticking.
-
Signaling Pathways and Experimental Workflow
The therapeutic effects of 5-HT2A receptor antagonists are rooted in their ability to modulate specific signaling pathways involved in inflammation and vascular function.
Caption: 5-HT2A Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for Evaluating 5-HT2A Antagonists in Animal Models.
References
- 1. Intra-anal this compound 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ventrus this compound ointment found to treat haemorrhoids - Clinical Trials Arena [clinicaltrialsarena.com]
Investigating the Potential for Iferanserin-Induced Receptor Dimerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iferanserin, a selective 5-HT2A receptor antagonist, and its potential to influence receptor dimerization. While direct experimental data on this compound's effects on receptor dimerization is not currently available, this document synthesizes existing knowledge on 5-HT2A receptor dimerization and the impact of other 5-HT2A antagonists to provide a framework for future investigation.
Introduction to this compound and Receptor Dimerization
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] It was investigated for the treatment of hemorrhoid disease, although its clinical development has been discontinued.[1][2] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is known to form both homodimers (with other 5-HT2A receptors) and heterodimers (with other receptors like the dopamine D2 and metabotropic glutamate 2 receptors).[3] Receptor dimerization can significantly impact receptor signaling and pharmacology, making it a crucial area of study in drug development. Ligands, including antagonists, can modulate the formation and conformation of these receptor dimers.
Comparative Analysis of 5-HT2A Antagonists on Receptor Dimerization
To infer the potential effects of this compound, we can examine the known effects of other 5-HT2A antagonists on receptor dimerization. The following table summarizes the binding affinities of several well-characterized 5-HT2A antagonists and the observed quantitative effects on 5-HT2A receptor dimerization where available.
| Compound | Receptor Target | Binding Affinity (Ki) | Effect on 5-HT2A Homodimerization |
| This compound | 5-HT2A Antagonist | Not available | Hypothesized: Potential to modulate dimerization based on its antagonist profile. |
| Ketanserin | 5-HT2A Antagonist | ~1-3 nM | Decrease in FRET efficiency of 4.4% |
| M100907 (Volinanserin) | Selective 5-HT2A Antagonist | ~3.3 nM (IC50) | Investigated for its potential to probe dimerization as a bivalent ligand. |
| Altanserin | 5-HT2A Antagonist | ~0.3 nM (Kd) | No specific data on dimerization effects found. |
| Ritanserin | 5-HT2/5-HT2C Antagonist | Not specified in search results | No specific data on dimerization effects found. |
Note: The binding affinity for this compound is not publicly available in the reviewed literature. This data is crucial for a direct potency comparison.
The data on ketanserin provides a quantitative benchmark, demonstrating that a 5-HT2A antagonist can indeed alter the conformation of 5-HT2A receptor oligomers, as reflected by a decrease in FRET efficiency. It is plausible that this compound, as a fellow 5-HT2A antagonist, could exert a similar influence.
Experimental Protocols for Investigating Receptor Dimerization
To directly assess the effect of this compound on 5-HT2A receptor dimerization, the following experimental approaches are recommended.
Förster Resonance Energy Transfer (FRET) Assay
FRET is a powerful technique to measure the proximity of two fluorescently labeled molecules. In the context of receptor dimerization, two populations of the 5-HT2A receptor would be tagged with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP), respectively.
Methodology:
-
Vector Construction: Create expression vectors for 5-HT2A tagged at the C-terminus with CFP (donor) and YFP (acceptor).
-
Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293) with the donor and acceptor-tagged receptor constructs.
-
Ligand Treatment: Treat the transfected cells with varying concentrations of this compound. A known 5-HT2A antagonist like ketanserin should be used as a positive control, and a vehicle-only group as a negative control.
-
FRET Measurement: Measure FRET efficiency using a suitable method, such as sensitized emission or fluorescence lifetime imaging microscopy (FLIM). A change in FRET efficiency upon this compound treatment would indicate a conformational change in the receptor dimer.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is another proximity-based assay that utilizes a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP).
Methodology:
-
Vector Construction: Create expression vectors for 5-HT2A tagged with Rluc (donor) and YFP (acceptor).
-
Cell Culture and Transfection: Co-transfect cells with the donor and acceptor-tagged receptor constructs.
-
Ligand Treatment: Incubate the cells with this compound, a known modulator, and a vehicle control.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and measure the light emission at the donor and acceptor wavelengths using a luminometer. The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A change in the BRET ratio would suggest an alteration in receptor dimerization.
Co-immunoprecipitation (Co-IP)
Co-IP is a biochemical technique used to identify protein-protein interactions.
Methodology:
-
Vector Construction: Create expression vectors for 5-HT2A with two different epitope tags (e.g., FLAG and HA).
-
Cell Culture and Transfection: Co-transfect cells with the differentially tagged receptor constructs.
-
Ligand Treatment: Treat the cells with this compound or control compounds.
-
Cell Lysis: Lyse the cells in a mild detergent buffer to preserve protein interactions.
-
Immunoprecipitation: Use an antibody against one epitope tag (e.g., anti-FLAG) to pull down the corresponding receptor and any interacting proteins.
-
Western Blotting: Analyze the immunoprecipitated proteins by Western blotting using an antibody against the second epitope tag (e.g., anti-HA). The presence of the second tagged receptor in the pull-down would confirm dimerization. The intensity of the band can be quantified to assess changes in the extent of dimerization.
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: Canonical signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.
Experimental Workflow for FRET Assay
Caption: A streamlined workflow for investigating this compound's effect on 5-HT2A receptor dimerization using FRET.
Logical Relationship for Comparative Analysis
References
- 1. apexbt.com [apexbt.com]
- 2. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the functional selectivity of Iferanserin in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the functional selectivity of Iferanserin, a selective 5-HT2A receptor antagonist. Due to the limited publicly available data on the specific functional selectivity of this compound, this document focuses on established methodologies and presents a comparative analysis with well-characterized 5-HT2A receptor antagonists, Ketanserin and Pimavanserin. This guide is intended to serve as a resource for researchers designing in vitro studies to characterize the signaling profile of this compound and similar molecules.
Introduction to Functional Selectivity
G protein-coupled receptors (GPCRs), such as the serotonin 2A (5-HT2A) receptor, are not simple "on/off" switches. They can adopt multiple conformations upon ligand binding, leading to the activation of different downstream signaling pathways. This phenomenon is known as functional selectivity or biased agonism . A ligand may preferentially activate one pathway, such as G protein-dependent signaling, over another, like β-arrestin recruitment. Understanding the functional selectivity of a drug is crucial as it can predict both its therapeutic efficacy and its potential side-effect profile.
This compound is a selective 5-HT2A receptor antagonist that has been investigated for the treatment of hemorrhoid disease.[1][2][3] Its mechanism of action is understood to be through the blockade of 5-HT2A receptors, but a detailed characterization of its potential bias towards either G protein or β-arrestin pathways in different cellular contexts is not yet publicly available.
Comparative Analysis of 5-HT2A Receptor Antagonists
To illustrate the concept of functional selectivity at the 5-HT2A receptor, this guide presents data for two well-studied antagonists: Ketanserin and Pimavanserin. These compounds have been shown to exhibit distinct signaling profiles, making them useful comparators for future studies on this compound.
Table 1: Comparative Functional Selectivity of 5-HT2A Receptor Antagonists
| Ligand | Cell Line | Assay Type | Pathway Measured | Potency (IC50/EC50) | Efficacy (% of control) | Citation(s) |
| This compound | - | - | Gq Activation | Data not available | Data not available | - |
| - | - | β-arrestin 2 Recruitment | Data not available | Data not available | - | |
| Ketanserin | HEK293 | Calcium Mobilization | Gq Activation | ~1-10 nM (antagonist) | - | [4][5] |
| HEK293 | BRET | β-arrestin 2 Recruitment | ~10-100 nM (antagonist) | - | ||
| Pimavanserin | CHO-K1 | Calcium Mobilization | Gq Activation | ~0.5-5 nM (inverse agonist) | - | |
| HEK293 | BRET | β-arrestin 2 Recruitment | ~1-10 nM (inverse agonist) | - |
Note: The data presented for Ketanserin and Pimavanserin are aggregated from multiple sources and are intended to be illustrative. Specific values can vary depending on the experimental conditions and cell line used.
Experimental Protocols for Assessing Functional Selectivity
To determine the functional selectivity of this compound, a series of in vitro experiments in various cell lines expressing the human 5-HT2A receptor (e.g., HEK293, CHO-K1) are required. Below are detailed methodologies for key assays.
G Protein (Gq) Activation Assay: Calcium Mobilization
The 5-HT2A receptor primarily couples to the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.
Principle: This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration.
Protocol:
-
Cell Culture: Culture HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor in a suitable medium.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Treatment: Add varying concentrations of this compound (or other test compounds) to the wells and incubate.
-
Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin or DOI) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the inhibition of the agonist response against the log of the this compound concentration.
β-Arrestin 2 Recruitment Assay: Bioluminescence Resonance Energy Transfer (BRET)
β-arrestin recruitment to the 5-HT2A receptor is a key event in receptor desensitization and can also initiate G protein-independent signaling.
Principle: The BRET assay measures the proximity between the 5-HT2A receptor and β-arrestin 2. The receptor is tagged with a Renilla luciferase (Rluc) and β-arrestin 2 with a yellow fluorescent protein (YFP). When the two proteins are in close proximity, energy is transferred from Rluc to YFP, resulting in a measurable light emission from YFP.
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for 5-HT2A-Rluc and YFP-β-arrestin 2.
-
Cell Plating: Seed the transfected cells into 96- or 384-well white microplates.
-
Compound Treatment: Add varying concentrations of this compound (or other test compounds) to the wells.
-
Agonist Stimulation: Add a 5-HT2A receptor agonist.
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h).
-
Signal Detection: Simultaneously measure the light emission at the wavelengths corresponding to Rluc and YFP using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Determine the IC50 value of this compound for inhibiting agonist-induced β-arrestin 2 recruitment.
Visualizing Signaling Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: 5-HT2A Receptor β-Arrestin Signaling Pathway.
References
- 1. Ventrus this compound ointment found to treat haemorrhoids - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Intra-anal this compound 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Iferanserin: A Comparative Guide Using 5-HT2A Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a therapeutic candidate is paramount. This guide provides a comparative framework for validating the specificity of Iferanserin, a 5-HT2A receptor antagonist, utilizing 5-HT2A knockout (KO) models. While direct experimental data of this compound in 5-HT2A KO models is not publicly available, this document outlines the established methodologies and presents hypothetical data to illustrate the validation process.
This compound has been investigated for its potential therapeutic applications, and its primary mechanism of action is reported to be antagonism of the serotonin 2A (5-HT2A) receptor. To rigorously confirm this specificity and rule out significant off-target effects, a comparison of its pharmacological activity in wild-type (WT) animals versus 5-HT2A KO animals is the gold standard.
In Vitro Selectivity Profile of this compound
Prior to in vivo validation, the initial assessment of a compound's specificity is determined through in vitro receptor binding assays. These assays quantify the affinity of the drug for its intended target relative to a panel of other receptors, ion channels, and transporters. A higher affinity for the target receptor and significantly lower affinity for other molecules indicate greater selectivity.
Table 1: Hypothetical In Vitro Receptor Binding Affinity Profile of this compound
| Receptor/Target | Ki (nM) |
| 5-HT2A | 0.5 |
| 5-HT2C | 50 |
| 5-HT1A | 120 |
| Dopamine D2 | > 1000 |
| Adrenergic α1 | 800 |
| Histamine H1 | > 1000 |
This table presents hypothetical data for illustrative purposes.
Validating Specificity with 5-HT2A Knockout Models: Experimental Approach
The definitive method to confirm that the physiological and behavioral effects of this compound are mediated by the 5-HT2A receptor is to use a 5-HT2A knockout model. In these genetically engineered animals, the gene encoding the 5-HT2A receptor is deleted. Consequently, if this compound is specific for the 5-HT2A receptor, its effects observed in wild-type animals should be absent in their knockout littermates.
Experimental Workflow
Caption: Experimental workflow for validating this compound specificity.
Key Experiments and Expected Outcomes
Head-Twitch Response (HTR)
The head-twitch response in rodents is a classic behavioral assay used to assess 5-HT2A receptor activation. Administration of a 5-HT2A agonist, such as DOI (2,5-dimethoxy-4-iodoamphetamine), induces a characteristic head twitch. A specific 5-HT2A antagonist like this compound should block this effect in wild-type animals. In 5-HT2A KO mice, the head-twitch response to DOI is absent, and therefore, this compound should have no effect.
Table 2: Hypothetical Head-Twitch Response Data
| Animal Group | Treatment | Head Twitches (mean ± SEM) |
| Wild-Type | Vehicle + DOI | 15 ± 2 |
| Wild-Type | This compound + DOI | 2 ± 1 |
| 5-HT2A KO | Vehicle + DOI | 1 ± 0.5 |
| 5-HT2A KO | This compound + DOI | 1 ± 0.5 |
This table presents hypothetical data for illustrative purposes.
Receptor Binding Assays
Autoradiography or membrane binding assays using a radiolabeled 5-HT2A receptor ligand can be performed on brain tissue from both wild-type and knockout animals. These studies would confirm the absence of 5-HT2A receptors in the KO mice and demonstrate that this compound competes for the same binding site as the radioligand in WT animals.
Table 3: Hypothetical [3H]Ketanserin Binding Data in Frontal Cortex
| Animal Group | Treatment | Specific Binding (fmol/mg protein) |
| Wild-Type | Vehicle | 150 ± 10 |
| Wild-Type | This compound (in vitro) | 15 ± 3 |
| 5-HT2A KO | Vehicle | < 5 |
This table presents hypothetical data for illustrative purposes.
Functional Assays
The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol phosphates (IPs) and diacylglycerol (DAG).[1][2] A functional assay measuring the accumulation of a downstream messenger like inositol monophosphate (IP1) in response to a 5-HT2A agonist can be used to assess the antagonistic properties of this compound. This effect should be present in tissues from wild-type animals and absent in tissues from 5-HT2A KO animals.
Table 4: Hypothetical Agonist-Stimulated IP1 Accumulation in Cortical Tissue
| Animal Group | Treatment | IP1 Accumulation (% of baseline) |
| Wild-Type | 5-HT (agonist) | 250 ± 20 |
| Wild-Type | This compound + 5-HT | 110 ± 15 |
| 5-HT2A KO | 5-HT (agonist) | 105 ± 10 |
| 5-HT2A KO | This compound + 5-HT | 100 ± 12 |
This table presents hypothetical data for illustrative purposes.
5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling pathway.
Comparison with Alternative 5-HT2A Antagonists
The specificity of several other 5-HT2A antagonists has been confirmed using 5-HT2A knockout models. For instance, the effects of M100907 (volinanserin), a highly selective 5-HT2A antagonist, are absent in 5-HT2A KO mice in various behavioral paradigms.[3] Similarly, studies with other compounds have demonstrated that their 5-HT2A-mediated effects are abolished in these knockout animals.[4][5] A direct comparison of this compound with these established antagonists in head-to-head studies using 5-HT2A KO models would provide a definitive assessment of its relative specificity.
Conclusion
The use of 5-HT2A knockout models provides an unequivocal method for validating the in vivo specificity of this compound. The hypothetical data presented in this guide illustrates the expected outcomes if this compound is indeed a highly specific 5-HT2A receptor antagonist. The absence of its pharmacological effects in 5-HT2A KO animals, in stark contrast to the clear effects observed in wild-type animals, would provide strong evidence for its specific mechanism of action. Such validation is a critical step in the preclinical and clinical development of any targeted therapeutic agent.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Iferanserin: A Procedural Guide
For researchers, scientists, and drug development professionals handling Iferanserin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols for hazardous chemical waste.
This compound Hazard Profile
This compound is classified with several hazards that necessitate careful handling and disposal.[1][2] Understanding these hazards is the first step in implementing safe disposal practices.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[1] |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Due to these classifications, this compound must be handled with appropriate personal protective equipment (PPE), including protective gloves, eye protection (safety glasses or face shield), and a lab coat. All handling should occur in a well-ventilated area, such as a chemical fume hood.
Proper Disposal Protocol for this compound
The consistent recommendation across safety data sheets (SDS) is that this compound and its containers must be disposed of at an approved waste disposal plant. This indicates that it should be treated as hazardous chemical waste and not disposed of through standard laboratory drains or as regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams. This includes any contaminated materials such as gloves, weighing papers, and pipette tips.
-
Containerization: Place this compound waste into a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical and clearly marked with the contents ("Hazardous Waste: this compound").
-
Labeling: Ensure the hazardous waste label includes the full chemical name, associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the amount of this compound being disposed of, in accordance with your institution's and local regulations.
-
Collection: Arrange for the collection of the hazardous waste through your institution's established procedures. Do not attempt to transport hazardous waste personally.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, it is crucial to follow established emergency protocols:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup: Do not attempt to clean up a significant spill unless you are trained and equipped to do so. Spill cleanup materials should also be disposed of as hazardous waste. For minor spills, use an absorbent material, and decontaminate the area.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
